Abieslactone
描述
has anti-tumor promoting activity; from several Abies genus; structure given in first source; RN & chemical name fro CA Abstract Guide 1990
Structure
3D Structure
属性
CAS 编号 |
38577-26-3 |
|---|---|
分子式 |
C31H48O3 |
分子量 |
468.7 g/mol |
IUPAC 名称 |
(2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1 |
InChI 键 |
RHCAOVDBFCREAC-XOUPGTJXSA-N |
产品来源 |
United States |
Foundational & Exploratory
Abieslactone: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on Abieslactone, a tetracyclic triterpenoid of interest for its potential biological activities. The document details its natural sources and outlines a generalized approach to its isolation and purification based on available scientific literature.
Natural Sources of this compound
This compound is a naturally occurring compound found within the genus Abies, commonly known as firs. Scientific literature has identified its presence in the following species:
-
Abies pindrow (West Himalayan Fir): This species is a significant source of this compound, where it is located in the leaves.[1][2][3] The total terpenoid content in the leaves of Abies pindrow has been quantified, providing an indication of the potential for this compound extraction.
-
Abies veitchii (Veitch's Fir): this compound has also been reported to be a constituent of this fir species.[4]
Quantitative Data
The available quantitative data regarding the phytochemical composition of Abies pindrow leaves is summarized in the table below. It is important to note that this data represents the total content of major phytochemical classes and not the specific yield or purity of isolated this compound. As of the latest literature review, specific quantitative data for this compound yield and purity from any natural source is not available.
| Plant Material | Phytochemical Class | Concentration (% w/w) |
| Abies pindrow Leaves | Total Terpenoids | 0.86 |
| Abies pindrow Leaves | Total Steroids | 1.65 |
| Abies pindrow Leaves | Total Alkaloids | 0.89 |
| Abies pindrow Leaves | Total Flavonoids | 8.023 |
Table 1: Quantitative Phytochemical Analysis of Abies pindrow Leaves.[5]
Experimental Protocols: Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from the successful isolation of other secondary metabolites, such as maltol, from Abies pindrow leaves and standard chromatographic techniques.[6] The following is a proposed, generalized workflow for the isolation and purification of this compound.
Extraction
-
Plant Material Preparation: Collect fresh leaves of Abies pindrow. The leaves should be shade-dried at room temperature to preserve the chemical integrity of the constituents and then coarsely powdered.
-
Solvent Extraction: Perform a cold solvent extraction using ethanol. Macerate the powdered leaves in ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Subject the crude ethanolic extract to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this purpose is ethyl acetate and water.
-
Procedure: Dissolve the crude extract in a mixture of ethyl acetate and water. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Collect the ethyl acetate layer. Repeat the partitioning of the aqueous layer with fresh ethyl acetate multiple times to maximize the recovery of medium-polarity compounds like triterpenoids.
-
Concentration: Combine all the ethyl acetate fractions and concentrate them under reduced pressure to yield a semi-purified ethyl acetate fraction.
Chromatographic Purification
-
Column Chromatography: Utilize column chromatography for the separation of individual compounds from the ethyl acetate fraction.
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the separation of triterpenoids.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried material onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform. This is known as gradient elution. Collect the eluate in fractions.
-
-
Thin-Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC to identify those containing this compound. A suitable solvent system for TLC of triterpenoids is a mixture of n-hexane and ethyl acetate in various ratios (e.g., 8:2 or 7:3 v/v). Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Recrystallization: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them. Purify the compound further by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals of this compound.
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not yield any studies specifically investigating the signaling pathways modulated by this compound. While research has been conducted on the biological activities and signaling pathways of other triterpenoids and extracts from the Abies genus, this information cannot be directly attributed to this compound without specific experimental evidence.[7][8] For instance, extracts from Abies sibirica have been shown to affect genes related to stress response and apoptosis in cancer cell lines, but the specific compound responsible for this activity was not identified as this compound.[7]
Therefore, due to the current lack of data on the molecular targets and mechanisms of action of this compound, a diagram of its signaling pathway cannot be provided at this time. Further research is required to elucidate the biological functions of this compound.
Conclusion
This compound is a tetracyclic triterpenoid naturally present in Abies pindrow and Abies veitchii. While a generalized protocol for its isolation can be proposed based on standard phytochemical methods, a detailed and optimized procedure with specific quantitative data on yield and purity is yet to be established. Furthermore, the biological activity and the underlying molecular mechanisms of this compound remain to be elucidated. This technical guide highlights the existing knowledge and underscores the significant research opportunities to fully characterize this natural product and explore its potential applications in drug discovery and development.
References
- 1. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of Abies pindrow. | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound | C31H48O3 | CID 161784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ejbps.com [ejbps.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Effects of Abies sibirica terpenes on cancer- and aging-associated pathways in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
Abieslactone: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abieslactone is a naturally occurring triterpenoid lactone isolated from various species of the fir tree genus, Abies.[1] This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by crystallographic data. Furthermore, it delves into its significant anti-tumor activity, elucidating the molecular signaling pathways involved in its cytotoxic effects on cancer cells. This document also outlines a general experimental protocol for the isolation and purification of such triterpenoids from their natural plant sources.
Chemical Structure and Stereochemistry
This compound possesses a complex tetracyclic triterpenoid core structure. Its systematic IUPAC name is (2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one.[1] The molecule has a molecular formula of C31H48O3 and a molecular weight of 468.7 g/mol .[1]
The stereochemistry of this compound is intricate, with multiple chiral centers that define its three-dimensional conformation. The specific stereochemical configuration is crucial for its biological activity. The IUPAC name precisely defines the absolute configuration at each of these chiral centers.
Key Structural Features:
-
Tetracyclic Triterpenoid Core: A rigid framework composed of four fused rings.
-
Lactone Ring: A five-membered cyclic ester group attached to the side chain.
-
Methoxy Group: A methoxy substituent at the C-3 position of the A ring.
-
Multiple Methyl Groups: Several methyl groups decorating the core structure.
Spectroscopic and Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Length (a) | 6.633 Å |
| Cell Length (b) | 11.761 Å |
| Cell Length (c) | 35.009 Å |
| Cell Angles (α, β, γ) | 90° |
| Volume | 2732.1 ų |
| Z | 4 |
Experimental Protocols
General Protocol for Isolation and Purification of Triterpenoids from Abies Species
The following is a generalized experimental protocol for the isolation and purification of this compound and similar triterpenoids from plant material. Specific details may vary depending on the plant species and the concentration of the target compound.
Methodology:
-
Plant Material Preparation: The bark of the Abies species is collected, air-dried in the shade, and coarsely powdered.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between an aqueous and an organic phase (e.g., ethyl acetate and water) to separate compounds based on their polarity. The organic layer, which typically contains the triterpenoids, is collected and concentrated.
-
Chromatographic Separation: The concentrated organic fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with non-polar solvents (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol), is used to separate the mixture into fractions.
-
Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Crystallization: The purified this compound is crystallized from a suitable solvent or solvent mixture to obtain crystals suitable for X-ray diffraction analysis.
-
Structural Characterization: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-tumor activity, particularly against human hepatocellular carcinoma cells. Its mechanism of action involves the induction of cell cycle arrest and apoptosis through multiple signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway
This compound induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.
Key Events in this compound-Induced Apoptosis:
-
Upregulation of Bax: this compound increases the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Membrane Potential (MMP) Disruption: The altered Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Role of Reactive Oxygen Species (ROS) and the Akt Signaling Pathway
The generation of reactive oxygen species (ROS) plays a crucial role in the apoptotic effects of this compound. Increased ROS levels can lead to cellular damage and the modulation of key signaling pathways, including the PI3K/Akt pathway, which is often overactive in cancer and promotes cell survival. This compound has been shown to inactivate the Akt signaling pathway, further contributing to its pro-apoptotic effects.
Induction of G1 Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest at the G1 phase. This is achieved by modulating the levels of key cell cycle regulatory proteins:
-
Upregulation of p53 and p21: this compound increases the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.
-
Downregulation of CDK2 and Cyclin D1: This leads to a decrease in the levels of cyclin-dependent kinase 2 (CDK2) and Cyclin D1, which are essential for the progression from the G1 to the S phase of the cell cycle.
The following diagram illustrates the signaling pathway of this compound's anti-tumor activity:
Conclusion
This compound is a promising natural product with a well-defined chemical structure and stereochemistry. Its significant anti-tumor activity, mediated through the induction of cell cycle arrest and apoptosis via the mitochondrial and ROS/Akt pathways, makes it a valuable lead compound for further investigation in the development of novel anticancer therapeutics. The detailed understanding of its structure and mechanism of action provides a solid foundation for future structure-activity relationship studies and the design of more potent and selective analogs.
References
An In-Depth Technical Guide to the Putative Biosynthesis of Abieslactone in Abies Species
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Abieslactone is a complex triterpenoid lactone isolated from various fir tree species (Abies spp.). Exhibiting promising anti-tumor properties, its intricate lanostane-type structure presents significant challenges for chemical synthesis, making a biological production route highly desirable. However, the specific enzymatic pathway responsible for its biosynthesis has not been fully elucidated. This technical guide synthesizes the current understanding of triterpenoid metabolism in plants to construct a robust putative biosynthetic pathway for this compound. We detail each hypothetical stage, from the formation of universal isoprenoid precursors via the mevalonate pathway to the key cyclization and extensive tailoring reactions—including oxidations, methylation, and lactone ring formation—that likely generate the final molecule. Furthermore, this guide provides detailed experimental protocols and workflows necessary for the discovery and functional validation of the candidate genes and enzymes involved. By outlining a clear roadmap for research, this document aims to accelerate the elucidation of the this compound pathway, paving the way for its potential biotechnological production.
Introduction to this compound and Triterpenoid Biosynthesis
The Genus Abies and Its Specialized Metabolites
The genus Abies, commonly known as firs, comprises a significant group of coniferous trees within the Pinaceae family. These species are well-known producers of a diverse array of specialized metabolites, which play crucial roles in defense against herbivores and pathogens.[1][2] While the oleoresin diterpenoids of conifers are extensively studied, Abies species also produce a rich variety of other complex molecules, including triterpenoids.[3]
This compound: A Bioactive Lanostane Triterpenoid
This compound is a C31 triterpenoid first isolated from Abies mariesii and subsequently found in other fir species.[3] Its chemical structure is characterized by a lanostane skeleton, a tetracyclic triterpene core, which is further modified by methoxy and hydroxyl groups, and a defining lactone ring. Triterpenoids are a vast class of natural products synthesized from a C30 precursor, 2,3-oxidosqualene.[4][5] The specific structural features of this compound, particularly its lanostane backbone, distinguish it from more common plant triterpenoids like lupeol or amyrin and strongly suggest a unique biosynthetic origin involving a lanosterol synthase-like enzyme.[3][6]
The Uncharacterized Pathway: A Scientific Opportunity
Despite its potential pharmacological value, the complete enzymatic pathway leading to this compound remains uncharacterized. The elucidation of this pathway is a critical step for enabling sustainable production through metabolic engineering in microbial or plant hosts.[4] This guide proposes a scientifically-grounded putative pathway for this compound biosynthesis, based on established principles of triterpenoid metabolism, and provides the necessary experimental framework to validate it.
The Putative this compound Biosynthesis Pathway
The proposed biosynthesis of this compound can be divided into four major stages: (1) Synthesis of universal C5 precursors, (2) Assembly of the C30 triterpene backbone, (3) Cyclization to the characteristic lanostane skeleton, and (4) Post-cyclization tailoring reactions.
Stage 1: The Mevalonate (MVA) Pathway
Triterpenoids in plants are typically derived from precursors synthesized in the cytosol via the mevalonate (MVA) pathway.[7][8] This pathway converts Acetyl-CoA into the fundamental C5 building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
Stage 2: Formation of the C30 Backbone, 2,3-Oxidosqualene
The C5 units, IPP and DMAPP, are sequentially condensed to form the C30 acyclic precursor, 2,3-oxidosqualene. This process involves three key enzymes: Farnesyl Pyrophosphate Synthase (FPPS), Squalene Synthase (SQS), and Squalene Epoxidase (SQE).[9]
-
Farnesyl Pyrophosphate (FPP) Synthesis: FPPS catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 intermediate, FPP.
-
Squalene Synthesis: SQS catalyzes the first committed step in triterpenoid synthesis, joining two molecules of FPP in a head-to-head condensation to form the C30 hydrocarbon, squalene.[8]
-
Epoxidation: SQE then introduces an epoxide ring across the C2-C3 double bond of squalene, yielding 2,3-oxidosqualene. This epoxide is crucial for initiating the subsequent cyclization cascade.[9]
Stage 3: Cyclization to the Lanostane Skeleton
The cyclization of 2,3-oxidosqualene is the most critical branching point in triterpenoid synthesis, generating immense structural diversity from a single precursor.[10][11] While most plants use cycloartenol synthase for primary sterol metabolism, the lanostane skeleton of this compound necessitates the action of a Lanosterol Synthase (LSS) .[12] LSS catalyzes a proton-initiated cyclization cascade of 2,3-oxidosqualene, folding it into the protosterol cation, which is then stabilized through a series of hydride and methyl shifts to yield the tetracyclic product, lanosterol.[12] The presence of LSS genes has been confirmed in various plant species, suggesting their role in specialized metabolic pathways.[6][13]
Stage 4: Putative Post-Cyclization Tailoring Reactions
The conversion of the lanosterol scaffold into the final this compound structure requires a series of extensive tailoring reactions. These modifications are hypothesized to be catalyzed primarily by Cytochrome P450 monooxygenases (P450s) and methyltransferases.[9][14]
-
Oxidations (P450s): Multiple oxidative steps are required. Based on the chemical name "23-Hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone," we can infer several key reactions. A P450 would hydroxylate the lanosterol backbone at the C3 and C23 positions. Another set of P450-catalyzed reactions would perform a three-step oxidation of the C26 methyl group to a carboxylic acid (–CH₃ → –CH₂OH → –CHO → –COOH). Such multi-step oxidations are common for P450s in terpenoid metabolism.[14][15]
-
Methylation (O-Methyltransferase): Following hydroxylation at C3, an S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT) would likely catalyze the methylation of the 3-hydroxyl group to yield the 3-methoxy feature.
-
Lactone Ring Formation: The final step is the formation of the γ-lactone ring. This intramolecular esterification likely occurs between the newly formed C26-carboxylic acid and the C23-hydroxyl group. This reaction could proceed spontaneously under acidic conditions within a cellular compartment or be enzyme-catalyzed.
Quantitative Data on Pathway-Related Enzymes
Direct kinetic data for the enzymes in the this compound pathway are not yet available. However, data from homologous enzymes involved in triterpenoid biosynthesis in other plant species can provide a valuable reference for future characterization studies.
| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Oxidosqualene Cyclase | β-amyrin synthase | Panax ginseng | 2,3-Oxidosqualene | 15.3 ± 1.8 | 1.15 ± 0.04 | [PMID: 11030413] |
| Oxidosqualene Cyclase | Lupeol synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 25 ± 3 | 0.48 ± 0.02 | [PMID: 11457958] |
| Cytochrome P450 | CYP716A12 (β-amyrin C-28 oxidase) | Medicago truncatula | β-amyrin | 7.9 ± 0.5 | 0.17 ± 0.01 | [PMID: 19820201] |
| Cytochrome P450 | CYP88D6 (Glycyrrhetinic acid synthase) | Glycyrrhiza uralensis | 11-oxo-β-amyrin | 1.1 ± 0.1 | 0.09 | [PMID: 18676511] |
| Methyltransferase | Caffeic acid O-methyltransferase | Arabidopsis thaliana | Caffeic acid | 48 ± 5 | 0.52 | [PMID: 11431461] |
Table 1: Representative kinetic parameters for enzymes homologous to those proposed in the this compound pathway. These values serve as a baseline for comparison in future functional characterization studies.
Experimental Protocols for Pathway Elucidation
Validating the putative this compound pathway requires a multi-step approach combining transcriptomics, gene cloning, heterologous expression, and analytical chemistry.
Protocol 1: Candidate Gene Discovery via Transcriptomics
This protocol aims to identify candidate genes (LSS, P450s, OMTs) by comparing gene expression in Abies tissues that actively produce this compound versus those that do not.
Methodology:
-
Tissue Collection: Harvest tissues known to contain this compound (e.g., bark, needles) and control tissues with low or no this compound content from the same plant (Abies spp.).
-
RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate transcripts using databases like NCBI nr and UniProt.
-
Perform differential expression analysis to identify transcripts significantly upregulated in high-producing tissues.
-
Filter upregulated transcripts for annotations matching target enzyme families: Oxidosqualene Cyclase (specifically lanosterol synthase), Cytochrome P450, and O-Methyltransferase.
-
Protocol 2: Functional Characterization via Heterologous Expression
This protocol confirms the function of candidate genes identified in Protocol 1.[16]
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host.
-
For LSS candidates: Use a lanosterol-deficient yeast strain (e.g., erg7Δ) that accumulates 2,3-oxidosqualene. Expression of a functional LSS will rescue growth or produce lanosterol.
-
For P450 candidates: Co-express in yeast with a cytochrome P450 reductase (CPR) partner. Provide the putative substrate (e.g., lanosterol) in the culture medium.
-
For OMT candidates: Express in E. coli, purify the recombinant protein, and perform in vitro assays.
-
-
Enzyme Assays & Product Identification:
-
In vivo (Yeast): Culture the engineered yeast strains, extract metabolites, and analyze for the expected product (e.g., lanosterol for LSS, hydroxylated lanosterol for P450s).
-
In vitro (Purified Protein): Incubate the purified enzyme with its putative substrate (e.g., a hydroxylated intermediate and SAM for an OMT) and necessary cofactors.
-
-
Analysis: Analyze reaction products using GC-MS or LC-MS and compare them to authentic standards or published spectra to confirm enzyme function.
Protocol 3: Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for identifying and quantifying triterpenoid intermediates and the final product in plant tissues and enzyme assays.[17]
Methodology:
-
Extraction: Homogenize lyophilized plant tissue or yeast pellets with a suitable organic solvent (e.g., ethyl acetate or a chloroform:methanol mixture).
-
Derivatization (Critical for Triterpenoids): Evaporate the solvent and derivatize the crude extract to increase the volatility of hydroxyl and carboxyl groups. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, incubated at a controlled temperature (e.g., 30-70°C).[17][18]
-
GC-MS Analysis:
-
Injector: Use a programmed temperature vaporizing (PTV) injector to handle a wide range of compound volatilities.
-
Column: A non-polar column, such as an HP-5ms (5% phenyl-methylpolysiloxane), is suitable for separating terpenoid derivatives.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300-320°C) to elute all compounds from monoterpenes to triterpenes.
-
Mass Spectrometry: Operate in full scan mode to identify unknown compounds by comparing their mass spectra to libraries (e.g., NIST). Use selected ion monitoring (SIM) mode for sensitive quantification of known target compounds.[19]
-
Conclusion and Future Directions
The biosynthesis of this compound in Abies species is a compelling subject for both fundamental plant biochemistry and applied biotechnology. This guide has outlined a comprehensive putative pathway, grounded in the established principles of triterpenoid biosynthesis, that proceeds from Acetyl-CoA through the key intermediates 2,3-oxidosqualene and lanosterol, followed by a series of specific tailoring reactions.
The immediate future for this research lies in the execution of the experimental protocols detailed herein. A combined transcriptomics and functional genomics approach is paramount to identifying and validating the specific lanosterol synthase, cytochrome P450s, and methyltransferase responsible for constructing this unique molecule. Successful elucidation of the complete pathway will not only fill a significant gap in our knowledge of conifer specialized metabolism but will also provide the genetic toolkit necessary for the heterologous production of this compound. Reconstituting the pathway in a robust microbial chassis like Saccharomyces cerevisiae could enable a sustainable and scalable supply of this promising therapeutic compound, facilitating further pharmacological research and development.[4]
References
- 1. Terpenoid biosynthesis and specialized vascular cells of conifer defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sibran.ru [sibran.ru]
- 4. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse triterpene skeletons are derived from the expansion and divergent evolution of 2,3-oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 13. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis [frontiersin.org]
- 16. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jfda-online.com [jfda-online.com]
Unveiling the Therapeutic Potential of Abieslactone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of Abieslactone, a triterpenoid lactone isolated from Abies plants. The document focuses on its extensively studied anticancer properties, detailing the mechanism of action, experimental protocols, and quantitative data. Furthermore, it addresses the current landscape of research into its potential anti-inflammatory and antiviral activities, highlighting areas for future investigation.
Anticancer Activity of this compound
This compound has demonstrated selective and potent cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines.[1] This section summarizes the key findings related to its anticancer activity, including quantitative measures of cytotoxicity and the underlying molecular mechanisms.
Cytotoxicity Against Hepatocellular Carcinoma Cells
This compound exhibits a dose-dependent inhibitory effect on the viability of various human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Cell Line | Description | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 9.8 |
| SMMC7721 | Human Hepatocellular Carcinoma | 14.3 |
| Huh7 | Human Hepatocellular Carcinoma | 17.2 |
| QSG7701 | Normal Human Hepatic Cell Line | > 40 |
| Table 1: Cytotoxicity of this compound against human hepatoma and normal hepatic cell lines.[1] |
Mechanism of Anticancer Action
This compound's anticancer activity is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through intrinsic and ROS-mediated pathways.
Treatment with this compound leads to the accumulation of HCC cells in the G1 phase of the cell cycle, thereby halting their proliferation. This arrest is orchestrated by the modulation of key cell cycle regulatory proteins. This compound upregulates the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] This, in turn, leads to the downregulation of cyclin-dependent kinase 2 (CDK2) and Cyclin D1, proteins essential for the G1/S phase transition.[1][2]
References
The Cytotoxic Potential of Abieslactone: A Technical Overview for Cancer Research Professionals
An In-depth Examination of the Preliminary Cytotoxicity of Abieslactone on Cancer Cell Lines
This technical guide provides a comprehensive analysis of the preliminary cytotoxic effects of this compound, a triterpenoid lactone, on various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways implicated in this compound's anti-cancer activity.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against several human hepatoma cell lines, demonstrating selective activity against cancerous cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | 9.8 | [1] |
| SMMC7721 | Human Hepatoma | 14.3 | [1] |
| Huh7 | Human Hepatoma | 17.2 | [1] |
| QSG7701 | Normal Human Liver | Low cytotoxicity | [1] |
Table 1: IC50 values of this compound in various human hepatoma cell lines and a normal human liver cell line. The data indicates that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal hepatic cells.[1]
Experimental Protocols
The evaluation of this compound's cytotoxicity involved a series of established in vitro assays. The methodologies employed are detailed below to facilitate replication and further investigation.
Cell Culture and Treatment
Human hepatoma cell lines (HepG2, SMMC7721, Huh7) and a normal human hepatic cell line (QSG7701) were cultured in appropriate media.[1] For cytotoxicity assays, cells were treated with varying concentrations of this compound.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized.[1]
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) double staining.[1][2]
Protocol:
-
Cell Treatment: Cells were treated with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot Analysis
Western blot analysis was employed to investigate the effect of this compound on the expression levels of proteins involved in cell cycle regulation and apoptosis.[1][3]
Protocol:
-
Protein Extraction: Following treatment with this compound, cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, CDK2, cyclin D1, Bax, Bcl-2, caspases, PARP) followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the preliminary cytotoxicity of this compound.
Caption: Workflow for assessing this compound's cytotoxicity.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in human hepatoma cells through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[1] The key signaling events are depicted below.
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
The preliminary findings suggest that this compound exhibits significant and selective cytotoxic activity against human hepatoma cancer cell lines.[1] Its mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis through the mitochondrial pathway, mediated by the generation of reactive oxygen species and modulation of the Akt signaling pathway.[1][3] These results highlight this compound as a promising candidate for further preclinical and clinical investigation in the development of novel anticancer therapeutics.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 3. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into the Bioactivity of Abieslactone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 7, 2025
Abstract
Abieslactone, a triterpenoid lactone isolated from Abies plants, has demonstrated selective cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines in preliminary studies. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its pro-apoptotic and cell cycle arrest activities in cancer cells. Detailed experimental protocols and quantitative data from foundational studies are presented to provide a comprehensive resource for researchers in oncology and drug discovery. The primary mechanism elucidated involves the induction of apoptosis through a mitochondrial-mediated pathway, intertwined with the generation of reactive oxygen species (ROS) and modulation of the Akt signaling pathway.
Introduction
Triterpenoids are a class of naturally occurring compounds with a diverse range of pharmacological activities. This compound, a specific triterpenoid lactone, has emerged as a compound of interest due to its selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cell lines.[1][2] Initial research has focused on its potential as an anticancer agent, particularly for hepatocellular carcinoma. This document provides an in-depth summary of the preliminary studies that have begun to unravel the molecular mechanisms underpinning this compound's biological effects.
Anticancer Mechanism of Action
Preliminary studies indicate that this compound exerts its anticancer effects primarily through the induction of G1 phase cell cycle arrest and caspase-dependent apoptosis in human hepatoma cells.[1][2] The mechanism is multifaceted, involving the intrinsic apoptotic pathway and the modulation of key signaling molecules.
Induction of Apoptosis
This compound has been shown to induce apoptosis in a dose-dependent manner in HepG2 and SMMC7721 human HCC cell lines.[1][3] This is characterized by morphological changes, DNA condensation, and the externalization of phosphatidylserine, as confirmed by Hoechst 33258 staining and Annexin V-FITC/PI double staining.[1][3] The apoptotic cascade initiated by this compound is dependent on caspase activation, as co-treatment with a pan-caspase inhibitor, Z-VAD-FMK, significantly attenuates apoptosis.[1][3][4]
Mitochondrial-Mediated Pathway
The apoptotic mechanism is predominantly mediated by the mitochondrial or intrinsic pathway. This is evidenced by a dose-dependent decrease in the mitochondrial membrane potential (MMP) in both HepG2 and SMMC7721 cells upon treatment with this compound.[1][5] The disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol. This event subsequently triggers the activation of the caspase cascade, beginning with the cleavage of caspase-9, which then activates the executioner caspase-3.[1][5] The activation of caspase-3 culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
The regulation of the mitochondrial pathway is further controlled by the Bcl-2 family of proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][5]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G1 phase in a dose-dependent manner in HepG2 and SMMC7721 cells.[1][5] This arrest is associated with the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][5] The increased expression of p21 leads to the downregulation of key G1 phase regulators, Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2), thereby halting cell cycle progression.[1][2][5]
Role of Reactive Oxygen Species (ROS) and Akt Signaling
In HepG2 cells, the generation of reactive oxygen species (ROS) appears to be a critical upstream event in this compound-induced apoptosis.[1][2] Treatment with this compound leads to a significant increase in intracellular ROS levels. The involvement of ROS is confirmed by the partial rescue of cell viability when cells are co-treated with the ROS scavenger, N-acetylcysteine (NAC).[1]
Furthermore, this compound treatment leads to the inactivation of the pro-survival Akt signaling pathway in HepG2 cells, as evidenced by a decrease in the phosphorylation of Akt.[1][2] The accumulation of ROS is suggested to be upstream of Akt inactivation.[1][2] Interestingly, this ROS/Akt-dependent mechanism was not observed in SMMC7721 cells, suggesting cell-line-specific responses to this compound.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from the preliminary studies on this compound's effects on hepatocellular carcinoma cells.
Table 1: Cytotoxicity of this compound on Human Hepatoma and Normal Liver Cells
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| HepG2 | 24h | ~15 |
| 48h | ~10 | |
| 72h | ~5 | |
| SMMC7721 | 24h | ~20 |
| 48h | ~15 | |
| 72h | ~10 | |
| QSG7701 (Normal) | 24h | >20 |
Data compiled from cell viability assays (MTT).[1][3]
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HepG2 Cells (24h treatment)
| This compound (µM) | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 5.2 ± 0.8 | 55.1 ± 2.3 | 30.2 ± 1.7 | 14.7 ± 1.1 |
| 5 | 15.7 ± 1.5 | 65.3 ± 2.8 | 22.1 ± 1.5 | 12.6 ± 0.9 |
| 10 | 28.4 ± 2.1 | 75.8 ± 3.1 | 15.4 ± 1.2 | 8.8 ± 0.7 |
| 20 | 45.1 ± 3.5 | 80.2 ± 3.5 | 10.5 ± 0.9 | 9.3 ± 0.8 |
Data represents mean ± SEM from flow cytometry analysis.[1]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in HepG2 Cells (24h treatment)
| This compound (µM) | Loss of MMP (%) |
| 0 | 4.8 ± 0.6 |
| 5 | 18.2 ± 1.7 |
| 10 | 35.6 ± 2.9 |
| 20 | 55.3 ± 4.1 |
Data represents mean ± SEM from JC-1 staining and flow cytometry.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and SMMC7721, and the normal human liver cell line QSG7701.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 500 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Measurement of Mitochondrial Membrane Potential (MMP)
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and incubate with JC-1 staining solution (10 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS twice.
-
Analyze the fluorescence of JC-1 monomers (green) and aggregates (red) by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Treat cells with this compound for 24 hours.
-
Incubate the cells with 10 µM DCFH-DA for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).
Western Blot Analysis
-
Treat cells with this compound for 24 hours and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, Caspase-9, Caspase-3, PARP, Akt, p-Akt, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound in hepatocellular carcinoma cells and a general experimental workflow for its mechanistic study.
Caption: Proposed signaling pathway of this compound in HCC cells.
Caption: General experimental workflow for studying this compound's mechanism.
Conclusion and Future Directions
The preliminary studies on this compound provide a strong foundation for its potential as an anticancer agent, particularly for hepatocellular carcinoma. The elucidated mechanism, involving the induction of G1 cell cycle arrest and mitochondrial-mediated apoptosis via the ROS/Akt signaling pathway, offers several avenues for further investigation.
Future research should focus on:
-
In vivo studies: To validate the anticancer effects of this compound in animal models of hepatocellular carcinoma.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-activity relationship (SAR) studies: To identify key structural features responsible for its bioactivity and to potentially synthesize more potent analogs.
-
Investigation in other cancer types: To determine if the observed mechanism of action is applicable to other malignancies.
-
Elucidation of the differential response: To understand why the ROS/Akt pathway is activated in HepG2 cells but not in SMMC7721 cells.
This in-depth technical guide provides a comprehensive summary of the foundational research on this compound's mechanism of action, serving as a valuable resource for the scientific community to build upon these preliminary findings.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Molecular Mechanisms of Apoptosis in HepaRG Cell Line Induced by Polyphyllin VI via the Fas Death Pathway and Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
An In-depth Technical Guide to the In Vitro Anti-proliferative Effects of Abieslactone
This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of Abieslactone, a triterpenoid lactone isolated from Abies plants.[1][2] The document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anti-cancer agent. The guide details its effects on hepatocellular carcinoma cell lines, outlines the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Data: Anti-proliferative Activity
This compound has demonstrated selective cytotoxicity against human hepatoma cell lines, specifically HepG2 and SMMC7721, while showing less activity against the normal human liver cell line QSG7701.[2] The anti-proliferative effect is both dose- and time-dependent. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound on Human Liver Cell Lines
| Cell Line | Type | 24h (µM) | 48h (µM) | 72h (µM) |
| HepG2 | Hepatocellular Carcinoma | 25.13 ± 1.21 | 16.35 ± 0.98 | 8.16 ± 0.74 |
| SMMC7721 | Hepatocellular Carcinoma | 28.24 ± 1.17 | 18.06 ± 1.02 | 9.77 ± 0.81 |
| QSG7701 | Normal Liver Cell | > 50 | > 50 | > 50 |
| Data derived from cell viability assays as reported in Wang et al. (2014).[2] |
Core Mechanisms of Action
This compound exerts its anti-proliferative effects primarily through the induction of G1 phase cell cycle arrest and caspase-dependent apoptosis .[1] These effects are mediated by two interconnected signaling pathways: the intrinsic mitochondrial apoptosis pathway and the generation of reactive oxygen species (ROS) which subsequently inactivates the Akt signaling pathway.[1][2]
Induction of G1 Cell Cycle Arrest
Treatment with this compound leads to a dose-dependent increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2 phases.[2] This cell cycle arrest is initiated by the upregulation of tumor suppressor proteins p53 and p21.[1][2] The protein p21, a cyclin-dependent kinase inhibitor, subsequently downregulates the expression of key G1-to-S phase transition proteins, Cyclin D1 and CDK2, effectively halting cell cycle progression.[1][2]
Induction of Apoptosis via the Mitochondrial Pathway
This compound triggers apoptosis through the intrinsic mitochondrial pathway. This is characterized by:
-
Modulation of Bcl-2 family proteins : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][2]
-
Mitochondrial Dysfunction : A reduction in the mitochondrial membrane potential (MMP).[1]
-
Cytochrome c Release : The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Caspase Activation : Cytosolic cytochrome c activates a caspase cascade, specifically the cleavage and activation of caspase-9 and the executioner caspase-3.[1][2]
-
PARP Cleavage : Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Role of Reactive Oxygen Species (ROS) and Akt Pathway
The accumulation of intracellular ROS is a critical upstream event in this compound-induced apoptosis.[1][2] The generated ROS leads to the inactivation of the pro-survival Akt signaling pathway.[1] Studies have shown that this compound inhibits the levels of total and phosphorylated Akt, and the use of a ROS scavenger can partially block the cytotoxic effects of this compound.[2]
Visualized Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for assessing the anti-proliferative effects of this compound and the signaling pathways it modulates.
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Initial Exploration of Abieslactone's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial structure-activity relationship (SAR) exploration of Abieslactone, a triterpenoid lactone with promising anticancer properties. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Concepts: this compound's Anticancer Activity
This compound, isolated from Abies plants, has demonstrated selective cytotoxicity against human hepatocellular carcinoma (HCC) cell lines.[1][2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[1][2][3]
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in various liver cancer cell lines, with key findings summarized below.
Table 1: Cytotoxic Activity of this compound in Human Liver Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 9.8 | [1] |
| SMMC7721 | Human Hepatocellular Carcinoma | 14.3 | [1] |
| Huh7 | Human Hepatocellular Carcinoma | 17.2 | [1] |
| QSG7701 | Normal Human Hepatic Cell Line | >50 | [1] |
IC50 values were determined after 24 hours of treatment.
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.2 ± 2.1 | 35.1 ± 1.8 | 9.7 ± 0.9 | [4] |
| 5 µM this compound | 63.4 ± 2.5 | 28.3 ± 1.5 | 8.3 ± 0.8 | [4] |
| 10 µM this compound | 72.1 ± 2.8 | 20.5 ± 1.3 | 7.4 ± 0.7 | [4] |
| 20 µM this compound | 78.5 ± 3.1 | 15.2 ± 1.1 | 6.3 ± 0.6 | [4] |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in HepG2 Cells
| Protein | Change in Expression (20 µM this compound) | Reference |
| p53 | Upregulation | [1][2] |
| p21 | Upregulation | [1][2] |
| CDK2 | Downregulation | [1][2] |
| Cyclin D1 | Downregulation | [1][2] |
| Bax | Upregulation | [1][2][3] |
| Bcl-2 | Downregulation | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility.
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HepG2, SMMC7721, Huh7, and QSG7701 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
3.2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed HepG2 or SMMC7721 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using appropriate software.
3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HepG2 or SMMC7721 cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3.4. Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, or β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations: Signaling Pathways and Workflows
4.1. Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling cascade in HCC cells.
4.2. Experimental Workflow for Assessing this compound's Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of this compound.
Initial Structure-Activity Relationship (SAR) Insights and Future Directions
The current data establishes a baseline for the cytotoxic activity of the unmodified this compound scaffold. The presence of the triterpenoid core and the lactone ring are likely crucial for its biological activity. Future SAR studies should focus on systematic modifications to the this compound structure to potentially enhance its potency and selectivity. Key areas for derivatization could include:
-
Modification of the Lactone Ring: Opening the lactone to the corresponding hydroxy acid or modifying its substituents could significantly impact activity.
-
Alterations to the Triterpenoid Skeleton: Introducing or modifying functional groups (e.g., hydroxyl, keto, or amino groups) at various positions on the steroid-like core could modulate lipophilicity and target binding.
-
Synthesis of Ester and Ether Derivatives: Derivatization of any existing hydroxyl groups could improve pharmacokinetic properties.
The synthesis of a focused library of this compound analogs, followed by their evaluation using the detailed protocols herein, will be critical in elucidating a comprehensive SAR and identifying lead candidates with improved therapeutic potential for the treatment of hepatocellular carcinoma.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
Unveiling Pindrolactone: A Novel Triterpenoid Lactone from Abies pindrow
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, isolation, and characterization of pindrolactone, a novel lanostane-type triterpenoid lactone discovered in the Himalayan fir, Abies pindrow. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.
Introduction
Abies pindrow Royle, commonly known as the West Himalayan fir, is an evergreen conifer with a history of use in traditional medicine for treating various ailments, including respiratory and inflammatory conditions.[1][2] Phytochemical investigations of this plant have revealed a rich profile of secondary metabolites, including flavonoids, terpenoids, and fatty acids.[2][3] Among these, the discovery of a novel and structurally unique lactone, pindrolactone, has garnered scientific interest for its potential pharmacological activities.[4][5] This guide details the scientific journey of identifying this novel compound, from its extraction to its characterization.
Pindrolactone: A Novel Lanostane Derivative
Pindrolactone is a tetracyclic triterpenoid belonging to the lanostane class. Its chemical structure has been elucidated as 3α-hydroxylanosta-7,9(11),22E,24-tetraen-26,23-olide .[4] The presence of the γ-lactone ring conjugated with a diene system is a notable feature of this molecule.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for pindrolactone based on available literature.
| Parameter | Data | Reference |
| Chemical Formula | C₃₀H₄₂O₃ | [4] |
| Molecular Weight | 450.65 g/mol | Calculated |
| Compound Type | Lanostane Triterpenoid Lactone | [4] |
| Source | Leaves of Abies pindrow | [1][4] |
| Reported Biological Activity | Mild activity against Gram-positive bacteria, potent activity against E. coli (Gram-negative) | [1] |
Experimental Protocols
The following sections describe the generalized experimental methodologies for the extraction, isolation, and characterization of pindrolactone from Abies pindrow. These protocols are based on standard phytochemical techniques and information derived from related studies.
Plant Material Collection and Preparation
Fresh leaves of Abies pindrow are collected and authenticated. The leaves are then shade-dried at room temperature to preserve the chemical integrity of the constituents. The dried leaves are pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Phytochemicals
A non-polar to mid-polar solvent is typically used for the initial extraction of triterpenoids. Successive extraction with solvents of increasing polarity can also be employed to fractionate the compounds based on their solubility.
-
Soxhlet Extraction: The powdered leaf material is subjected to continuous hot extraction in a Soxhlet apparatus.
-
Solvent System: Petroleum ether or n-hexane is a suitable initial solvent for extracting lipophilic compounds like triterpenoids.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation of Pindrolactone
The isolation of pure pindrolactone from the crude extract is a multi-step process involving various chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions showing the presence of the target compound (based on TLC profiles) are pooled and subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure crystalline compound.
Spectroscopic Characterization
The structure of the isolated pindrolactone is elucidated using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and carbon-carbon double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the number and types of protons and their connectivity.
-
¹³C-NMR: To determine the number and types of carbon atoms.
-
2D-NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the molecule and confirm the final structure.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of pindrolactone from Abies pindrow.
Postulated Antibacterial Signaling Pathway
While the precise mechanism of action for pindrolactone is yet to be fully elucidated, its reported antibacterial activity, particularly against Gram-negative bacteria like E. coli, suggests potential interference with essential bacterial processes. The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of a triterpenoid lactone.
Conclusion and Future Directions
The identification of pindrolactone from Abies pindrow adds a novel member to the growing class of bioactive lanostane triterpenoids. Its unique chemical structure and preliminary antibacterial activity warrant further investigation. Future research should focus on:
-
Total Synthesis: Developing a synthetic route for pindrolactone to enable the production of larger quantities for extensive biological testing and the creation of structural analogs.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which pindrolactone exerts its antibacterial effects.
-
Pharmacological Profiling: A comprehensive evaluation of its therapeutic potential in other areas, such as anti-inflammatory, antiviral, and anticancer applications.
-
Search for Other Lactones: Further phytochemical investigation of Abies pindrow may lead to the discovery of other novel lactones with therapeutic potential.
This technical guide serves as a foundational resource for the scientific community to build upon the initial discovery of pindrolactone and explore its full potential in drug discovery and development.
References
- 1. Medicinal Plants: Abies pindrow, Himalayan fir, Granthiparna [medplants.blogspot.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. phytojournal.com [phytojournal.com]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Novel A-Seco-Rearranged Lanostane Triterpenoids from Abies sachalinensis [jstage.jst.go.jp]
Abieslactone: A Triterpenoid with Promising Anti-Tumor Promoting Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Abieslactone, a naturally occurring triterpenoid lactone isolated from plants of the Abies genus, has emerged as a compound of significant interest in oncology research. Preliminary studies have demonstrated its selective cytotoxicity against cancer cells, particularly hepatocellular carcinoma, through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-tumor promoting properties, including its mechanism of action, relevant experimental data, and detailed protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-cancer therapeutics. While a derivative of this compound, abiesenonic acid methyl ester, has shown anti-tumor-promoting activity in vivo, further research is warranted to fully elucidate the therapeutic potential of this compound itself.
Mechanism of Action in Hepatocellular Carcinoma
Current research indicates that this compound exerts its anti-tumor effects on human hepatocellular carcinoma (HCC) cells primarily through the induction of G1 phase cell cycle arrest and apoptosis, mediated by the mitochondrial pathway and the generation of reactive oxygen species (ROS).[1]
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at the G1 phase in HCC cell lines.[1] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Upregulation of p53 and p21: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are upregulated in response to this compound treatment.[1]
-
Downregulation of CDK2 and Cyclin D1: Consequently, the expression of cyclin-dependent kinase 2 (CDK2) and Cyclin D1, which are crucial for the G1/S phase transition, is reduced.[1]
Induction of Apoptosis
This compound triggers programmed cell death (apoptosis) in HCC cells through a cascade of events involving the mitochondrial pathway and the production of ROS.[1]
-
ROS Generation: Treatment with this compound leads to an increase in intracellular ROS levels.[1]
-
Mitochondrial Pathway Activation: This is followed by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: The release of cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, culminating in the execution of apoptosis.[1]
-
Involvement of the ROS/Akt Signaling Pathway: The generation of ROS also appears to inactivate the Akt signaling pathway, further contributing to the apoptotic response.[1]
Quantitative Data
The cytotoxic effects of this compound have been quantified in various cell lines, demonstrating a selective action against cancerous cells.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 9.8 |
| SMMC7721 | Human Hepatocellular Carcinoma | 14.3 |
| Huh7 | Human Hepatocellular Carcinoma | 17.2 |
| QSG7701 | Normal Human Hepatic Cell Line | >50 |
Data sourced from Wang et al., 2014.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., HepG2, SMMC7721, QSG7701) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, caspases, Akt, p-Akt) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential (MMP)
This assay assesses the integrity of the mitochondrial membrane, which is compromised during apoptosis.
-
Cell Treatment: Treat cells with this compound as previously described.
-
Staining: Incubate the cells with a fluorescent dye such as Rhodamine 123 or JC-1.
-
Analysis: Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of ROS generated within the cells.
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Analysis: Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Potential as an Anti-Tumor Promoting Agent
Tumor promotion is a critical stage in carcinogenesis, and agents that can inhibit this process have significant therapeutic potential. While direct evidence for this compound's effect on established markers of tumor promotion is currently limited, its known biological activities and the properties of related compounds suggest it may be a promising candidate.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
The induction of EBV-EA in latently infected cells by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) is a widely used in vitro screening assay for anti-tumor promoting compounds. Several triterpenoids have demonstrated inhibitory effects in this assay. Although this compound has not been specifically tested, its structural similarity to other bioactive triterpenoids warrants its investigation in this model.
Experimental Protocol: EBV-EA Activation Assay
-
Cell Culture: Culture Raji cells (a human B-lymphoblastoid cell line latently infected with EBV).
-
Induction and Treatment: Induce EBV-EA expression by treating the cells with a tumor promoter (e.g., TPA) in the presence or absence of various concentrations of the test compound (this compound).
-
Immunofluorescence Staining: After a set incubation period (e.g., 48 hours), prepare cell smears and fix them. Stain the cells with human sera containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.
-
Microscopic Analysis: Count the number of EBV-EA positive (fluorescent) cells and the total number of cells in at least 500 cells per sample to determine the percentage of induction.
-
Inhibitory Rate Calculation: Calculate the inhibitory rate of the test compound on EBV-EA induction.
Inhibition of TPA-Induced Tumor Promotion in a Two-Stage Mouse Skin Carcinogenesis Model
This in vivo model is a gold standard for evaluating the anti-tumor promoting activity of a compound. It involves an initiation step with a carcinogen followed by repeated applications of a tumor promoter. The ability of a test compound to reduce the number and size of tumors indicates its anti-tumor promoting potential. Given that a derivative of this compound has shown in vivo anti-tumor promoting activity, it is plausible that this compound itself would be effective in this model.
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis
-
Animal Model: Use a susceptible mouse strain, such as CD-1 or SENCAR mice.
-
Initiation: Apply a single sub-carcinogenic dose of a carcinogen, typically 7,12-dimethylbenz[a]anthracene (DMBA), to the shaved dorsal skin of the mice.
-
Promotion: One to two weeks after initiation, begin the promotion phase by applying a tumor promoter, such as TPA, to the same area of the skin, typically twice a week.
-
Treatment: Apply the test compound (this compound) topically to the skin shortly before each TPA application.
-
Tumor Observation: Monitor the mice weekly for the appearance of skin papillomas. Record the number and size of tumors for each mouse.
-
Data Analysis: Compare the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) between the control group (TPA alone) and the this compound-treated groups.
Visualizations
Signaling Pathways
References
Spectroscopic Profile of Abieslactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Abieslactone, a lanostane-type triterpenoid. The information presented herein is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and further investigation in research and drug development.
Mass Spectrometry (MS) Data
Mass spectrometry analysis of this compound confirms its molecular formula and weight. Electron Impact Mass Spectrometry (EI-MS) reveals a parent peak corresponding to the molecular ion [M]⁺.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₃ | |
| Molecular Weight | 468.7 g/mol | |
| Mass Spectrum (EI-MS) | m/z 468 [M]⁺ |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The presence of a γ-lactone and a double bond are notable features.
Table 2: Infrared Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Functional Group Assignment | Reference |
| 1745 | α,β-Unsaturated γ-lactone (C=O stretching) | |
| 1660 | Alkene (C=C stretching) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound has been reported, providing detailed insights into its complex structure. These assignments were achieved through a combination of one-dimensional and two-dimensional NMR techniques.
While the full data tables are detailed in specialized literature, a summary of the key proton NMR signals is provided below based on early reports. For a comprehensive and unambiguous assignment of all proton and carbon resonances, readers are directed to the definitive study by Tkachev (1992) in Magnetic Resonance in Chemistry.
Table 3: Partial ¹H NMR Spectral Data for this compound
| Signal Type | Description | Reference |
| C-Methyls | Six signals observed | |
| Vinylic Methyl | One triplet signal | |
| Methoxy Group | One singlet signal | |
| Olefinic Protons | Signals corresponding to one proton and two trisubstituted double bond protons |
Table 4: ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (Lactone) | ~170-180 |
| Olefinic Carbons | ~100-150 |
| Methoxy Carbon | ~50-60 |
| Aliphatic Carbons | ~10-60 |
| Note: For the complete and assigned ¹³C NMR data, please refer to the specialized literature. |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. A general workflow for such an analysis is outlined below.
General Workflow for Spectroscopic Analysis of a Natural Product
Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Instrumentation and Solvents
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher). Deuterated chloroform (CDCl₃) is a common solvent for triterpenoids, with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for unambiguous signal assignments.
-
IR Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
Conclusion
The collective spectroscopic data from MS, IR, and NMR provide a detailed structural profile of this compound. This information is fundamental for its unambiguous identification and serves as a crucial reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. For in-depth NMR analysis, the work of Tkachev (1992) is the recommended primary reference.
Abieslactone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a naturally occurring tetracyclic triterpenoid lactone that has garnered significant interest within the scientific community.[1] Isolated from various species of the Abies genus, notably from the bark of Abies veitchii, this compound belongs to the 9β-lanostane class of triterpenes.[2] Structurally, it is characterized by a methoxy group and a lactone ring, which contribute to its unique chemical properties and biological activities. Recent studies have highlighted its potential as a selective cytotoxic agent against cancer cells, making it a promising candidate for further investigation in drug discovery and development. This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway analyses.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 468.7 g/mol | --INVALID-LINK--[1] |
| Appearance | Crystalline solid | Inferred from isolation protocols of similar compounds |
| Melting Point | Not explicitly reported in available literature | |
| Boiling Point | Not explicitly reported in available literature | |
| Solubility | Soluble in common organic solvents like chloroform, methanol, and ethyl acetate. Limited solubility in water. | Inferred from extraction and chromatography protocols for triterpenoids. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for multiple methyl groups, methoxy protons, and protons associated with the steroidal backbone and the lactone ring.
-
¹³C-NMR: The carbon NMR spectrum would reveal signals corresponding to the 31 carbon atoms, including the carbonyl carbon of the lactone, the carbon of the methoxy group, and the quaternary and methine carbons of the tetracyclic core.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit key absorption bands indicative of its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Lactone) | ~1740 - 1760 |
| C-O-C (Ether and Lactone) | ~1050 - 1250 |
| C-H (Aliphatic) | ~2850 - 2960 |
Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the lactone ring, and various fragmentations of the triterpenoid skeleton.
Biological Activity and Mechanism of Action
This compound has demonstrated significant and selective cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines, including HepG2, SMMC7721, and Huh7. It exhibits considerably lower toxicity towards normal human liver cells.
Cytotoxicity Data (IC₅₀ values):
| Cell Line | IC₅₀ Value (µM) |
| HepG2 | 9.8 |
| SMMC7721 | 14.3 |
| Huh7 | 17.2 |
The primary mechanism of action of this compound involves the induction of G1 phase cell cycle arrest and apoptosis through the mitochondrial pathway. This is accompanied by an increase in intracellular reactive oxygen species (ROS).
Key Molecular Events in this compound-Induced Apoptosis:
-
Cell Cycle Arrest: Upregulation of p53 and p21, and downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin D1.
-
Mitochondrial Pathway Activation: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3.
-
ROS Generation: this compound treatment leads to an accumulation of ROS, which acts as an upstream signaling molecule.
-
Akt Pathway Inhibition: The generation of ROS contributes to the inactivation of the Akt signaling pathway, further promoting apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in human hepatocellular carcinoma cells.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the bark of Abies species, based on common methods for triterpenoid extraction.
-
Extraction:
-
Air-dried and powdered bark material is subjected to extraction with a suitable organic solvent, typically methanol or a mixture of chloroform and methanol, at room temperature for an extended period (e.g., 2-3 weeks).
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The fraction containing this compound (typically the ethyl acetate fraction) is collected.
-
-
Chromatographic Purification:
-
The active fraction is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and concentrated.
-
-
Further Purification (if necessary):
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of methanol and water).
-
The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the isolation, purification, and characterization of this compound.
Conclusion
This compound stands out as a promising natural product with potent and selective anticancer properties. Its well-defined mechanism of action, involving the induction of cell cycle arrest and apoptosis via the mitochondrial pathway and ROS generation, provides a solid foundation for further preclinical and clinical development. The experimental protocols and data presented in this guide are intended to facilitate ongoing research and unlock the full therapeutic potential of this intriguing triterpenoid lactone. Further studies are warranted to explore its efficacy in in vivo models and to fully characterize its pharmacokinetic and pharmacodynamic profiles.
References
Abieslactone: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a triterpenoid lactone isolated from Abies plants, has emerged as a compound of interest in oncological research.[1] Preclinical studies have demonstrated its selective cytotoxicity against cancer cells, particularly human hepatocellular carcinoma (HCC), while exhibiting lower toxicity towards normal cells.[1] This document provides an in-depth technical guide on the potential therapeutic targets of this compound, focusing on its mechanism of action in inducing cell cycle arrest and apoptosis. The information presented is primarily derived from in vitro studies on human hepatoma cell lines.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects through a multi-faceted mechanism that culminates in the programmed cell death (apoptosis) and inhibition of proliferation of cancer cells. The primary pathways implicated are the intrinsic (mitochondrial) apoptotic pathway and the regulation of cell cycle progression.[1] A key initiating event appears to be the generation of reactive oxygen species (ROS), which acts as an upstream signaling molecule.[1]
Quantitative Data on the Bioactivity of this compound
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on hepatocellular carcinoma cell lines.
Table 1: Cytotoxicity of this compound in Human Liver Cell Lines
| Cell Line | Type | IC50 (µM) after 24h |
| HepG2 | Human Hepatoma | 9.8 |
| SMMC7721 | Human Hepatoma | 14.3 |
| Huh7 | Human Hepatoma | 17.2 |
| QSG7701 | Normal Human Liver | >20 (less sensitive) |
Data extracted from Wang et al. (2014).[1]
Table 2: Effect of this compound on Apoptosis Induction in Hepatoma Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| HepG2 | 0 (Control) | ~5 |
| 5 | ~20 | |
| 10 | ~45 | |
| 20 | ~75 | |
| SMMC7721 | 0 (Control) | ~5 |
| 5 | ~15 | |
| 10 | ~30 | |
| 20 | ~50 |
Data are estimations derived from graphical representations in Wang et al. (2014) and are intended for comparative purposes.[1]
Table 3: Cell Cycle Analysis of Hepatoma Cells Treated with this compound (24h treatment)
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HepG2 | 0 (Control) | ~50 | ~30 | ~20 |
| 10 | ~65 | ~20 | ~15 | |
| 20 | ~75 | ~15 | ~10 | |
| SMMC7721 | 0 (Control) | ~55 | ~25 | ~20 |
| 10 | ~68 | ~18 | ~14 | |
| 20 | ~80 | ~12 | ~8 |
Data are estimations derived from graphical representations in Wang et al. (2014) and are intended for comparative purposes.[1]
Table 4: Modulation of Key Signaling Proteins by this compound in HepG2 Cells (24h treatment)
| Signaling Pathway | Key Protein Analyzed | Effect of this compound (20 µM) |
| Cell Cycle Regulation | p53 | Upregulation |
| p21 | Upregulation | |
| Cyclin D1 | Downregulation | |
| CDK2 | Downregulation | |
| Mitochondrial Apoptosis | Bax | Upregulation |
| Bcl-2 | Downregulation | |
| Cytochrome c (cytosolic) | Increase | |
| Caspase-9 (cleaved) | Increase | |
| Caspase-3 (cleaved) | Increase | |
| PARP (cleaved) | Increase | |
| ROS/Akt Signaling | ROS | Increase |
| p-Akt | Downregulation |
Qualitative effects as reported by Wang et al. (2014).[1]
Signaling Pathways and Molecular Targets
ROS-Mediated Akt Signaling Pathway
This compound treatment leads to an accumulation of intracellular ROS in hepatoma cells.[1] This increase in ROS appears to be a critical upstream event that triggers the inhibition of the Akt signaling pathway.[1] The inactivation of Akt (as evidenced by decreased phosphorylation) is a key step in promoting apoptosis, as Akt is a well-known pro-survival kinase.
Caption: ROS-mediated inhibition of the Akt pathway by this compound.
p53-Dependent Cell Cycle Arrest at G1 Phase
This compound induces cell cycle arrest at the G1 phase in hepatoma cells.[1] This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] Increased p21 levels lead to the inhibition of cyclin D1 and CDK2, which are essential for the G1 to S phase transition.[1]
Caption: this compound-induced p53-dependent G1 cell cycle arrest.
Mitochondrial (Intrinsic) Apoptosis Pathway
This compound triggers the intrinsic pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential (MMP), followed by the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates a caspase cascade, starting with the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1]
Caption: Mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Cells were seeded in 96-well plates at a density of 6 x 10³ cells/well.
-
Cells were treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for different time periods (e.g., 24, 48, 72 hours). A vehicle control (0.1% DMSO) was also included.
-
After the treatment period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 2-4 hours at 37°C.
-
The supernatant was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.[1]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Cells were treated with different concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
For caspase inhibition experiments, cells were pretreated with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 2 hours before this compound treatment.
-
After treatment, cells were harvested, washed with PBS, and resuspended in 200 µL of binding buffer.
-
5 µL of Annexin V-FITC (10 µg/mL) was added, and the cells were incubated for 10 minutes in the dark.
-
10 µL of Propidium Iodide (PI) (20 µg/mL) was added immediately before analysis.
-
The samples were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells were treated with various concentrations of this compound for 24 hours.
-
After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A and stained with Propidium Iodide.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Methodology:
-
Cells were treated with different concentrations of this compound for a specified time.
-
Total protein was extracted from the cells using a lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with non-fat milk and then incubated with primary antibodies against the target proteins (e.g., p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, Caspase-9, Caspase-3, PARP, Akt, p-Akt).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To measure the generation of intracellular ROS.
-
Methodology:
-
Cells were treated with this compound at various concentrations. For ROS scavenging experiments, cells were pre-treated with N-acetylcysteine (NAC).
-
After treatment, cells were incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a flow cytometer or a fluorescence microscope.[1]
-
Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To assess changes in the mitochondrial membrane potential.
-
Methodology:
-
Cells were treated with different concentrations of this compound.
-
After treatment, cells were incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as JC-1 or Rhodamine 123.
-
The change in fluorescence was analyzed by flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) or a decrease in overall fluorescence (for Rhodamine 123) indicates a loss of MMP.[1]
-
Experimental Workflow
Caption: General experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds promise as a potential therapeutic agent for hepatocellular carcinoma. Its ability to selectively induce apoptosis and cell cycle arrest in cancer cells through the modulation of the ROS/Akt, p53, and mitochondrial pathways provides a solid foundation for further investigation. Future research should focus on in vivo studies to validate these findings in animal models and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, exploring its efficacy in other types of cancers and in combination with existing chemotherapeutic agents could broaden its therapeutic potential. As of now, the therapeutic targets of this compound appear to be primarily centered around the regulation of apoptosis and cell cycle in cancer, with no significant data available for other therapeutic areas.
References
Methodological & Application
Abieslactone from Abies veitchii: A Detailed Protocol for Extraction, and Application Notes on its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction of abieslactone, a tetracyclic triterpenoid lactone, from the stem bark of the Veitch's fir (Abies veitchii). Furthermore, it delves into the compound's significant anti-cancer properties, offering detailed insights into its mechanism of action and the signaling pathways it modulates. This information is intended to support research and development efforts in oncology and natural product-based drug discovery.
Introduction
This compound is a naturally occurring triterpenoid lactone found in plants of the Abies genus.[1] Recent studies have highlighted its potential as a selective cytotoxic agent against cancer cells, particularly in human hepatocellular carcinoma.[2] This document outlines a detailed protocol for the isolation of this compound and summarizes its biological activity, providing a foundation for further investigation into its therapeutic applications.
Extraction and Purification of this compound
Experimental Protocol
1. Plant Material Collection and Preparation:
-
Collect fresh stem bark from mature Abies veitchii trees.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered bark (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the bioactive fraction (e.g., the chloroform fraction) to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pool fractions containing the compound of interest (based on TLC analysis against a standard, if available).
-
Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water or acetonitrile:water gradient) to yield pure this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.
Quantitative Data
The yield of this compound can vary depending on the age of the tree, the season of collection, and the specific extraction and purification methods employed. The following table provides a hypothetical representation of data that should be collected during the extraction process.
| Parameter | Value |
| Starting Plant Material (dried bark) | 1.0 kg |
| Crude Methanol Extract Yield | 150 g |
| Chloroform Fraction Yield | 35 g |
| Purified this compound Yield | 250 mg |
| Purity (by HPLC) | >98% |
Biological Activity: Anticancer Effects
This compound has demonstrated selective cytotoxicity against human hepatoma cell lines, including HepG2 and SMMC7721.[2] Its anticancer activity is mediated through the induction of cell cycle arrest and apoptosis.[2]
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in hepatocellular carcinoma cells through the mitochondrial pathway, which is associated with the generation of reactive oxygen species (ROS).[2] The key molecular events in this pathway are illustrated in the diagram below.
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
The induction of apoptosis by this compound involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptosis.[2] Concurrently, this compound treatment leads to an upregulation of the tumor suppressor proteins p53 and p21, and a downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin D1, resulting in cell cycle arrest at the G1 phase.[2]
Experimental Workflow
The overall workflow for the extraction and biological evaluation of this compound is depicted below.
Caption: Experimental workflow for this compound extraction and bioactivity screening.
Conclusion
This compound, a triterpenoid lactone from Abies veitchii, exhibits promising anticancer properties by inducing cell cycle arrest and apoptosis in hepatocellular carcinoma cells. The provided protocols and data serve as a valuable resource for researchers in the field of natural product chemistry and oncology, facilitating further exploration of this compound as a potential therapeutic agent. The detailed understanding of its mechanism of action opens avenues for the development of novel cancer therapies.
References
Optimizing Abieslactone Yield from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a naturally occurring triterpenoid lactone found in various species of fir trees (Abies spp.). As a member of the terpenoid class of compounds, this compound holds potential for pharmaceutical research and development due to the diverse biological activities exhibited by similar molecules. The efficient extraction and purification of this compound from its natural sources are critical steps for further investigation and potential therapeutic applications. This document provides detailed application notes and experimental protocols for optimizing the yield of this compound and related triterpenoid lactones from plant material, specifically focusing on species of the Abies genus. The methodologies are based on established phytochemical isolation techniques for similar compounds.
Application Notes for Yield Optimization
The biosynthesis and accumulation of secondary metabolites like this compound in plants are influenced by a variety of genetic and environmental factors.[1][2][3] Optimizing the yield of this compound can, therefore, be approached by considering the following aspects:
1. Plant Material Selection and Harvesting:
-
Species Selection: While this compound has been associated with Abies species, its concentration can vary significantly between different species and even within populations of the same species. Preliminary screening of available Abies species is recommended to identify high-yielding varieties. Triterpenoid lactones have been successfully isolated from the stem bark of Abies mariesii and Abies sachalinensis.[4][5]
-
Plant Part: The concentration of secondary metabolites is often localized in specific plant organs. For triterpenoid lactones in Abies species, the bark is a primary source.[4][5] Compared to sapwood, knotwood has been found to provide a significantly higher extraction yield with hydrophilic solvents like acetone-water mixtures.[6]
-
Harvesting Time and Conditions: The physiological state of the plant, influenced by seasonal changes, can affect the concentration of secondary metabolites. Harvesting during the period of active biosynthesis, which may vary with climate and geography, could lead to higher yields.
2. Influence of Abiotic Stress Factors:
Abiotic stresses, such as drought, temperature fluctuations, and UV radiation, can trigger defense mechanisms in plants, often leading to an increased production of secondary metabolites.[1][3][7][8] While specific studies on this compound are limited, the general principles of plant stress response can be applied to potentially enhance its yield:
-
Drought Stress: Mild to moderate drought stress has been shown to induce the production of terpenoids in conifers as a defense mechanism.[1]
-
Temperature: Temperature variations can influence plant metabolic activity. Elevated temperatures may, in some cases, enhance the production of secondary metabolites.[1]
-
UV Radiation: Exposure to UV radiation can stimulate the biosynthesis of various secondary metabolites involved in protecting the plant from oxidative damage.
It is important to note that the application of abiotic stress must be carefully controlled, as severe stress can be detrimental to the overall health of the plant and may lead to a decrease in the desired compound.
Data Presentation: Triterpenoid Lactone Yields from Abies mariesii Bark
The following table summarizes the approximate yields of three triterpenoid lactones isolated from the stem bark of Abies mariesii, as calculated from the data presented by Tanaka et al. (2000). This data provides a baseline for expected yields using the detailed protocol below.
| Compound Name | Starting Plant Material (Dry Weight) | Isolated Yield (mg) | Approximate Yield (%) |
| Mariesiilactone A | 1.8 kg | 15 | 0.00083% |
| Mariesiilactone B | 1.8 kg | 25 | 0.00139% |
| Mariesiilactone C | 1.8 kg | 12 | 0.00067% |
Data calculated from Tanaka, R., Aoki, H., Mizota, T., Wada, S., Matsunaga, S., Tokuda, H., & Nishino, H. (2000). Three New Lanostane-Type Triterpene Lactones From the Stem Bark of Abies Mariesii. Planta Medica, 66(2), 163–168.
Experimental Protocols
The following protocols are based on the successful isolation of triterpenoid lactones from Abies mariesii stem bark and can be adapted for the extraction and purification of this compound.[4]
1. Extraction of Crude Triterpenoid Lactones
-
Plant Material Preparation:
-
Collect fresh stem bark from the desired Abies species.
-
Air-dry the bark thoroughly in a well-ventilated area, protected from direct sunlight.
-
Grind the dried bark into a coarse powder using a mechanical mill.
-
-
Solvent Extraction:
-
Macerate the powdered bark (e.g., 1.8 kg) with acetone at room temperature for a period of 7 days, with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
-
2. Purification of this compound
-
Solvent Partitioning:
-
Suspend the crude acetone extract in water and perform successive partitioning with diethyl ether (Et2O), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The triterpenoid lactones are expected to be primarily in the Et2O and EtOAc fractions. Concentrate these fractions separately under reduced pressure.
-
-
Column Chromatography (Silica Gel):
-
Subject the concentrated Et2O fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and acetone, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected characteristics of triterpenoid lactones.
-
-
Argentic Silica Gel Chromatography:
-
For further separation of closely related compounds, utilize column chromatography with silica gel impregnated with silver nitrate (AgNO3).
-
Elute with a suitable solvent system, such as n-hexane-acetone, to separate compounds based on the number and position of double bonds.
-
-
Reversed-Phase Chromatography (C18):
-
Perform final purification of the fractions containing this compound using reversed-phase (C18) column chromatography.
-
Elute with a gradient of methanol (MeOH) and water.
-
Monitor the eluent with a suitable detector (e.g., UV-Vis or mass spectrometry) to isolate the pure compound.
-
-
Crystallization:
-
Recrystallize the purified this compound from a suitable solvent (e.g., methanol) to obtain pure crystals.
-
3. Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: Due to the lack of a strong chromophore in many triterpenoid lactones, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector is recommended. Mass Spectrometry (MS) can also be used for sensitive and specific detection.
-
Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Generalized pathway of abiotic stress influencing secondary metabolite yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Three new lanostane-type triterpene lactones from the stem bark of Abies mariesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid constituents isolated from the bark of Abies sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plants | Special Issue : The Impacts of Abiotic Stresses on Plant Development [mdpi.com]
- 8. Abiotic Stress in Crop Production [mdpi.com]
Application Notes & Protocols: Purification of Abieslactone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abieslactone, a triterpenoid lactone isolated from various species of the Abies (fir) genus, has garnered significant interest within the scientific community due to its promising biological activities.[1] Research has demonstrated its potential as an anti-tumor agent, capable of inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This document provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, a fundamental technique for the isolation of natural products. The protocol is designed to be a comprehensive guide for researchers seeking to obtain high-purity this compound for further biological and chemical investigations.
Chemical Properties of this compound:
A thorough understanding of the chemical properties of this compound is crucial for its successful purification.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₈O₃ | PubChem |
| Molecular Weight | 468.7 g/mol | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and methanol. | General Knowledge |
Experimental Protocols
Preparation of Crude Plant Extract
A detailed protocol for the initial extraction of this compound from plant material is outlined below. The specific Abies species used will influence the yield and purity of the crude extract.
Materials:
-
Dried and powdered plant material (e.g., bark, leaves of Abies species)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude methanol extract in water and partition successively with hexane and ethyl acetate.
-
Separate the ethyl acetate fraction, which will contain this compound and other moderately polar compounds.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the crude extract for column chromatography.
Column Chromatography for this compound Purification
This protocol details the purification of this compound from the crude ethyl acetate extract using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Cotton wool
-
Sand (acid-washed)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
Procedure:
a. Column Packing:
-
Ensure the chromatography column is clean and dry. Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton wool plug.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate packing.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.
-
Wash the packed column with hexane until the silica bed is stable. Do not allow the column to run dry.
b. Sample Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
c. Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in hexane. This is known as a gradient elution. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered collection tubes.
d. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate alongside a reference spot of the crude extract.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Table 1: Suggested Solvent Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute non-polar impurities |
| 2 | 95 | 5 | Continue elution of non-polar compounds |
| 3 | 90 | 10 | Elute less polar compounds |
| 4 | 80 | 20 | Elute this compound |
| 5 | 70 | 30 | Elute more polar compounds |
| 6 | 50 | 50 | Elute highly polar compounds |
| 7 | 0 | 100 | Wash the column |
Note: The optimal solvent system and gradient may vary depending on the specific crude extract and should be optimized using preliminary TLC analysis.
Data Presentation
Table 2: Summary of Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane-Ethyl Acetate Gradient |
| Initial Eluent | 100% Hexane |
| Final Eluent | 100% Ethyl Acetate |
| Flow Rate | Gravity-dependent (approximately 2-5 mL/min) |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |
| Expected Purity | >95% (as determined by HPLC and NMR) |
| Typical Yield | Varies depending on the plant source and extraction efficiency |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the column chromatography purification process.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.[1][2]
Biological Activity of this compound:
This compound has been shown to exhibit selective cytotoxicity against human hepatoma cell lines.[1] Its anti-cancer activity is mediated through the induction of G1 phase cell cycle arrest and apoptosis.[1][2] The apoptotic mechanism involves the mitochondrial pathway, characterized by an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria.[1] This triggers a caspase cascade, involving the activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[1] Furthermore, this compound has been found to induce the generation of reactive oxygen species (ROS), which contributes to its apoptotic effects.[1]
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Abieslactone using High-Performance Liquid Chromatography (HPLC)
Introduction
Abieslactone is a tetracyclic triterpene lactone found in various species of the Abies genus. Its potential pharmacological activities have led to increased interest in its quantification in plant extracts and pharmaceutical formulations. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical procedure for this compound.
Principle
The described method utilizes a reversed-phase HPLC system to separate this compound from other components in a sample matrix. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a reference standard. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Plant material (e.g., dried and powdered needles or bark of Abies species)
-
0.45 µm syringe filters (PTFE or other suitable material)
2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material into a suitable flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Clean-up (Solid Phase Extraction - SPE):
-
Re-dissolve the dried extract in a minimal amount of a suitable solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering compounds.
-
Elute this compound with a suitable solvent or solvent mixture (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
-
-
Final Preparation: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Chromatographic Conditions
Based on the analysis of structurally similar triterpenoids and diterpene lactones, the following starting conditions are recommended. Method optimization may be required for specific sample matrices.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) orGradient: See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm (or scan for λmax of this compound) |
| Run Time | 20 minutes |
Table 1: Recommended Isocratic and Potential Gradient HPLC Conditions.
For complex samples, a gradient elution may provide better separation.
| Time (min) | % Acetonitrile | % Water |
| 0.0 | 60 | 40 |
| 15.0 | 90 | 10 |
| 18.0 | 90 | 10 |
| 18.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Example Gradient Elution Program.
6. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing a blank matrix and a spiked matrix.
Data Presentation
Table 3: Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Precision (RSD%) | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Application Note: LC-MS/MS Analysis of Abieslactone in Crude Botanical Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a triterpenoid lactone identified in plant species of the Abies genus.[1] Triterpenoids as a class of natural products are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. While specific biological activities of this compound are not extensively documented, related triterpenoid lactones from Abies species have shown potent inhibitory effects on Epstein-Barr virus early antigen activation, suggesting potential therapeutic value. The accurate and sensitive quantification of this compound in crude botanical extracts is crucial for phytochemical studies, quality control of herbal preparations, and further investigation into its pharmacological properties.
This application note provides a comprehensive protocol for the extraction and subsequent quantitative analysis of this compound from crude plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific analytical data for this compound, this protocol is based on established methods for the analysis of structurally similar triterpenoid lactones.
Experimental Workflow
A generalized workflow for the analysis of this compound in crude extracts is presented below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Crude Plant Material
This protocol outlines a plausible method for extracting this compound from plant matrices, such as the bark of Abies species.
-
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)
-
Ultrasonic bath
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) twice more with fresh methanol.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of 50% methanol in water.
-
Condition an SPE C18 cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 40% methanol in water to remove polar impurities.
-
Elute the this compound-containing fraction with 10 mL of 90% methanol in water.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required for specific instrumentation and matrices.
-
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound (C₃₁H₄₈O₃, MW: 468.7 g/mol )[1]
-
Precursor Ion (Q1): 469.4 m/z [M+H]⁺
-
Product Ion (Q3) for Quantification: To be determined by infusion of a standard. A plausible fragmentation would involve the loss of the lactone ring or water.
-
Product Ion (Q3) for Confirmation: To be determined.
-
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound not present in the sample): To be selected and optimized.
-
-
Data Presentation
The following tables present a template for the quantitative data that would be generated in a validated LC-MS/MS method for this compound. Note: The data presented here are hypothetical and for illustrative purposes only.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
| 250 | 6.370 |
| 500 | 12.745 |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 75 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 400 | 85 - 115 | 85 - 115 |
Putative Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound have not been elucidated, many triterpenoid lactones are known to exert anti-inflammatory and anticancer effects by targeting key cellular signaling cascades. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a putative mechanism by which this compound may inhibit this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Disclaimer
The protocols, quantitative data, and signaling pathway information presented in this application note are intended for illustrative and guidance purposes only. Due to the limited specific data available for this compound, the methodologies are based on the analysis of structurally related compounds. Researchers should perform their own method development and validation for the accurate analysis of this compound in their specific sample matrices. The depicted signaling pathway is putative and requires experimental verification.
References
Application Notes and Protocols: Strategies for the Total Synthesis of Complex Triterpenoid Lactones
Note to the Reader: Extensive searches of the scientific literature did not yield a specific published total synthesis for Abieslactone. Therefore, the following application notes and protocols provide a general overview of the synthetic strategies and methodologies commonly employed for the synthesis of structurally complex triterpenoid lactones, which may be applicable to the future synthesis of this compound and its analogues.
Introduction
This compound is a naturally occurring triterpenoid lactone that has been isolated from plant sources.[1] While its total synthesis has not been detailed in the available literature, the synthesis of other complex lactones provides a roadmap for approaching such a target. Triterpenoid lactones are a diverse class of natural products with a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals. The construction of their often complex, polycyclic core structures and the stereoselective installation of the lactone moiety are key challenges in their synthesis.
This document outlines common synthetic strategies, key reactions, and general protocols relevant to the synthesis of complex triterpenoid lactones.
General Synthetic Strategies
The total synthesis of complex polycyclic natural products, including triterpenoid lactones, often relies on a combination of powerful synthetic methods. Key strategic considerations include the approach to the core carbocyclic framework and the timing and method of lactone formation.
2.1. Core Ring System Construction
The construction of the polycyclic core of triterpenoids is a central challenge. Common strategies include:
-
Polyene Cyclizations: These reactions mimic the biosynthetic pathways of terpenes and can rapidly generate multiple rings and stereocenters in a single step. Initiating groups such as allenes or alkynes can be employed to trigger the cyclization cascade, leading to the formation of the characteristic tricyclic or tetracyclic skeletons.
-
Diels-Alder Reactions: This powerful cycloaddition reaction is frequently used to construct six-membered rings with good stereocontrol. Intramolecular Diels-Alder reactions are particularly effective for the synthesis of complex polycyclic systems.
-
Radical Cascades: Radical cyclizations are well-suited for the formation of highly substituted and sterically congested ring systems often found in terpenoids. These reactions can be initiated by various methods and proceed through a cascade of ring-forming events.
-
Convergent Synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then coupled together at a later stage. This strategy is often more efficient for the synthesis of complex targets.
2.2. Lactone Formation
The lactone moiety can be introduced at various stages of the synthesis. Common methods for lactonization include:
-
Oxidative Lactonization: Oxidation of a diol or a carboxylic acid with a suitably positioned hydroxyl group can lead to the formation of a lactone.
-
Intramolecular Esterification: The cyclization of a hydroxy acid is a direct method for lactone formation. Reagents such as Yamaguchi's reagent or Mukaiyama's reagent are often employed to facilitate this transformation, especially for the formation of medium to large rings.
-
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a cyclic ketone to the corresponding lactone using a peroxy acid. It is a reliable method for the synthesis of various lactone ring sizes.
-
Ring-Closing Metathesis (RCM): For unsaturated lactones, RCM of a diene-containing hydroxy ester is a powerful and widely used method.
Experimental Protocols (General Examples)
The following are generalized protocols for key reactions that are often employed in the synthesis of complex lactones. Note: These are illustrative examples and would require specific optimization for any given substrate.
3.1. Protocol for a Diels-Alder Cycloaddition
-
Reactant Preparation: Dissolve the diene (1.0 eq) and dienophile (1.2 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, H₂O). Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
3.2. Protocol for Yamaguchi Macrolactonization
-
Hydroxy Acid Preparation: Dissolve the seco-acid (hydroxy acid precursor) (1.0 eq) in a large volume of an appropriate aprotic solvent (e.g., toluene or THF) to achieve high dilution conditions (typically 0.01 to 0.001 M).
-
Reagent Addition: To the stirred solution, add triethylamine (2.2 eq) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (5.0 eq) in a large volume of the same solvent. Add the mixed anhydride solution prepared in the previous step to the DMAP solution via a syringe pump over several hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, concentrate the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash successively with aqueous HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the macrolactone.
Data Presentation
As no specific data for the total synthesis of this compound is available, the following table presents representative data that would be collected and organized during a synthetic campaign for a complex natural product.
| Step | Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (d.r. or e.e.) | Notes |
| 1 | Diels-Alder Cycloaddition | Diene A + Dienophile B | Cycloadduct C | 85 | >20:1 d.r. | Lewis acid catalyzed |
| 2 | Reduction | Cycloadduct C | Alcohol D | 95 | N/A | |
| 3 | Oxidation | Alcohol D | Aldehyde E | 92 | N/A | Swern oxidation |
| 4 | Wittig Reaction | Aldehyde E | Alkene F | 78 | 10:1 E/Z | |
| 5 | Hydroboration-Oxidation | Alkene F | Alcohol G | 90 | >10:1 d.r. | |
| 6 | Oxidation | Alcohol G | Carboxylic Acid H | 88 | N/A | Jones oxidation |
| 7 | Yamaguchi Lactonization | Hydroxy Acid H | Target Lactone | 65 | N/A | High dilution conditions |
Visualizations
The following diagrams illustrate generalized workflows and logical relationships in the synthesis of complex lactones.
Caption: General synthetic approaches to complex triterpenoid lactones.
Caption: A generalized workflow for the total synthesis of a complex lactone.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Abieslactone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Abieslactone. This compound, a naturally occurring diterpenoid, has garnered interest for its potential pharmacological activities. The method described herein is developed for accuracy, precision, and reliability, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis. The protocol adheres to the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a complex diterpenoid compound found in various plant species. As research into its therapeutic potential expands, the need for a reliable analytical method to quantify it in different matrices becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] When coupled with a UV detector, it offers a straightforward and cost-effective approach for analyzing compounds with chromophores. This application note provides a comprehensive protocol for a reversed-phase HPLC-UV method, which has been validated to ensure it is fit for its intended purpose.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for pH adjustment)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Chromatography data acquisition and processing software.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | Approximately 10 minutes |
Note: The lack of a strong chromophore in many terpenoids means detection is often performed at lower wavelengths, such as 205-225 nm, to achieve adequate sensitivity.[5][6][7]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A generic solid-phase or liquid-liquid extraction may be required to isolate this compound and remove interfering substances. The final extract should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Method Validation Protocol
The developed method was validated according to ICH guidelines (Q2(R2)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][8][9]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.
-
Linearity: Assessed by analyzing a minimum of five concentrations of the this compound standard across the desired range. The calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of this compound at three different concentration levels (low, medium, high). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results are expressed as the relative standard deviation (%RSD).
-
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
The following tables summarize the hypothetical performance characteristics of the validated method.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 25431x + 1250 | - |
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
|---|---|---|---|---|
| Low | 10 | 9.92 | 99.2% | 1.1% |
| Medium | 50 | 50.45 | 100.9% | 0.8% |
| High | 90 | 89.28 | 99.2% | 0.9% |
| Acceptance Criteria | | | 98.0% - 102.0% | ≤ 2.0% |
Table 3: Precision
| Precision Level | %RSD (n=6) | Acceptance Criteria |
|---|---|---|
| Repeatability (Intra-day) | 0.75% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.32% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.80 µg/mL |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC-UV method for this compound.
Caption: Workflow for HPLC-UV Method Development and Validation.
Conclusion
The HPLC-UV method described provides a simple, accurate, and precise tool for the quantitative determination of this compound. The validation results confirm that the method is reliable and suitable for its intended purpose in a research or quality control environment. This protocol can be adapted for various sample matrices with appropriate sample preparation procedures.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
Abieslactone In Vitro Cytotoxicity Assay (MTT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a triterpenoid lactone isolated from plants of the Abies genus, has demonstrated selective cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes the reported IC50 values of this compound in various human cancer and normal cell lines after 24 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Hepatoma | 9.8 |
| SMMC-7721 | Human Hepatoma | 14.3 |
| Huh7 | Human Hepatoma | 17.2 |
| QSG7701 | Normal Human Hepatic | >50 |
Data sourced from Wang et al. (2014).[1]
Experimental Protocols
This section provides a detailed methodology for performing an MTT assay to determine the in vitro cytotoxicity of this compound.
Materials
-
This compound
-
Human cancer cell lines (e.g., HepG2, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualization
Experimental Workflow
References
Assessing Abieslactone-Induced Apoptosis by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a triterpenoid lactone isolated from Abies plants, has demonstrated selective cytotoxicity against various cancer cell lines.[1][2] A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][2] Flow cytometry, a powerful technique for single-cell analysis, is an essential tool for quantifying and characterizing apoptotic events. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) assay.
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[3]
Data Presentation
The following tables summarize quantitative data from a study by Wang et al. (2014) on the effects of this compound on human hepatocellular carcinoma cell lines, HepG2 and SMMC7721.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HepG2 Cells
| This compound Concentration (µM) | Apoptosis Rate (%) (Mean ± SEM) |
| 0 (Control) | 5.2 ± 0.6 |
| 5 | 15.8 ± 1.2* |
| 10 | 28.9 ± 2.1 |
| 20 | 45.3 ± 3.5 |
*P<0.05, **P<0.01 vs. the untreated control. Data extracted from Wang et al., 2014.
Table 2: Dose-Dependent Effect of this compound on Apoptosis in SMMC7721 Cells
| This compound Concentration (µM) | Apoptosis Rate (%) (Mean ± SEM) |
| 0 (Control) | 4.8 ± 0.5 |
| 5 | 12.5 ± 1.1* |
| 10 | 25.1 ± 1.9 |
| 20 | 38.7 ± 2.8 |
*P<0.05, **P<0.01 vs. the untreated control. Data extracted from Wang et al., 2014.
Signaling Pathways
This compound induces apoptosis through the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[1] In response to this compound, the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins increases, leading to mitochondrial membrane permeabilization.[1] This results in the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[1] In some cell types, such as HepG2, the generation of Reactive Oxygen Species (ROS) and subsequent inactivation of the Akt signaling pathway also play a crucial role in this compound-induced apoptosis.[1]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture the desired cancer cell line (e.g., HepG2, SMMC7721) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired incubation period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Annexin V-FITC and Propidium Iodide Staining
This protocol is adapted from standard Annexin V/PI staining procedures.[3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
Procedure:
-
After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected at ~530 nm) and PI (typically excited by a 488 nm laser and detected at >670 nm).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Caption: Experimental workflow for assessing apoptosis.
Conclusion
The assessment of this compound-induced apoptosis by flow cytometry using Annexin V and PI staining is a robust and quantitative method. The provided protocols and data offer a framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds. Understanding the underlying signaling pathways is crucial for the development of novel anti-cancer therapies.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Apoptosis Markers After Abieslactone Treatment
Introduction
Abieslactone, a triterpenoid lactone isolated from Abies plants, has demonstrated selective cytotoxicity against various cancer cell lines.[1][2] Mechanistic studies have revealed that this compound induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[1][2] Western blot analysis is a powerful and widely used technique to investigate the molecular mechanisms of apoptosis by detecting changes in the expression levels of key regulatory proteins.[3] These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of this compound on critical apoptosis markers, including the Bcl-2 family of proteins, caspases, and Poly (ADP-ribose) polymerase (PARP).
Principle of the Assay
Western blotting allows for the separation of proteins by size via gel electrophoresis, followed by their transfer to a solid support membrane. Specific proteins of interest are then detected using primary antibodies that bind to the target protein and secondary antibodies conjugated to an enzyme or fluorophore for visualization. In the context of apoptosis, this technique can identify the cleavage and activation of caspases, changes in the balance of pro- and anti-apoptotic Bcl-2 family proteins, and the cleavage of key cellular substrates like PARP, thereby providing insights into the apoptotic signaling cascade initiated by this compound.[1][3][4]
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following tables summarize the expected quantitative data from a Western blot analysis of a cancer cell line (e.g., HepG2 human hepatocellular carcinoma cells) treated with varying concentrations of this compound for 24 hours. Data is presented as a fold change in protein expression relative to an untreated control, normalized to a loading control such as β-actin.
Table 1: Effect of this compound on Bcl-2 Family Protein Expression
| Treatment | Bax (Pro-apoptotic) Fold Change | Bcl-2 (Anti-apoptotic) Fold Change | Bax/Bcl-2 Ratio |
| Control (0 µM) | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 1.8 | 0.6 | 3.0 |
| This compound (10 µM) | 2.5 | 0.3 | 8.3 |
| This compound (20 µM) | 3.2 | 0.2 | 16.0 |
Table 2: Effect of this compound on Caspase Activation and PARP Cleavage
| Treatment | Cleaved Caspase-9 Fold Change | Cleaved Caspase-3 Fold Change | Cleaved PARP Fold Change |
| Control (0 µM) | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 2.1 | 2.5 | 2.3 |
| This compound (10 µM) | 3.5 | 4.2 | 4.0 |
| This compound (20 µM) | 5.0 | 6.1 | 5.8 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Ponceau S solution
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction: [10]
-
After treatment, wash cells twice with ice-cold PBS.
-
Add RIPA buffer with inhibitors to the cells and scrape them into a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: [10]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control (β-actin).
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General workflow for Western blot analysis.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 7. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
- 9. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing Abieslactone Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a naturally occurring triterpenoid lactone isolated from plants of the Abies genus.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating selective cytotoxicity against various cancer cell lines.[1][2] The primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compound of significant interest in oncological research and drug development.[1][2]
This compound has been shown to trigger the mitochondrial pathway of apoptosis by modulating the expression of key regulatory proteins.[1][2] This includes the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of anti-apoptotic and cell cycle progression proteins such as Bcl-2, CDK2, and Cyclin D1.[1][2] Furthermore, its activity is linked to the generation of reactive oxygen species (ROS) and the modulation of the ROS/Akt signaling pathway in cancer cells.[1][2]
Accurate and reproducible in vitro studies are fundamental to further elucidating the therapeutic potential of this compound. A critical first step in this process is the correct preparation of stock solutions for cell culture applications. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure consistency and reliability in experimental outcomes.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Structure | [3] | |
| Molecular Formula | C₃₁H₄₈O₃ | [4] |
| Molecular Weight | 468.7 g/mol | [4] |
| CAS Number | 33869-93-1 | |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO and ethanol. Note: Specific quantitative solubility data for this compound is not readily available. Data for a structurally similar sesquiterpene lactone, Isoalantolactone, indicates solubility of up to 50 mg/mL in DMSO and 30 mg/mL in ethanol. |
Preparation of this compound Stock Solution
The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the preferred solvent due to its high solvating power for organic compounds and its miscibility with cell culture media.
Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL), amber or wrapped in foil
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for 10 mM Stock Solution
-
Equilibrate this compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
Example for 1 mg of this compound: Volume (µL) = (1 mg / 468.7 g/mol ) * 1,000,000 / 10 mM = 213.35 µL
-
Dissolve this compound: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is crucial to maintain its biological activity and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Note: The stability data for the stock solution is based on general recommendations for bioactive small molecules in DMSO and data for the similar compound, Isoalantolactone. It is recommended to prepare fresh stock solutions monthly.
Application in Cell Culture
Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for the cell line of interest.
| Assay Type | Cell Line Example | Working Concentration Range (µM) | Reference |
| Cytotoxicity/Viability | HepG2, SMMC7721 (Hepatocellular Carcinoma) | 5 - 20 µM | [2][3] |
| Apoptosis Induction | HepG2, SMMC7721 (Hepatocellular Carcinoma) | 5 - 20 µM | [2][3] |
| Cell Cycle Analysis | HepG2 (Hepatocellular Carcinoma) | 5 - 20 µM | [2] |
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw at room temperature.
-
Dilute in Culture Medium: Prepare the final working concentration by diluting the stock solution directly into pre-warmed cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
Example Calculation for a 10 µM working solution in 1 mL of medium: V₁ * C₁ = V₂ * C₂ V₁ = (1 mL * 10 µM) / 10,000 µM = 0.001 mL = 1 µL Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for performing a cell viability MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.
This compound Signaling Pathway
The diagram below illustrates the key molecular players in the this compound-induced apoptosis pathway in hepatocellular carcinoma cells, as identified in the literature.[1][2]
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for the Large-Scale Isolation of Abieslactone for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a triterpenoid lactone found in various Abies species, has demonstrated notable anticancer properties in preclinical research. Its mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells through the mitochondrial pathway, generation of reactive oxygen species (ROS), and modulation of the Akt signaling pathway. To facilitate further preclinical development of this compound as a potential therapeutic agent, a robust and scalable method for its isolation in sufficient quantities and high purity is essential.
These application notes provide a comprehensive overview and detailed protocols for the large-scale isolation and purification of this compound, primarily from the leaves of Abies webbiana. The described methodology is designed to be scalable to yield gram-level quantities of this compound suitable for extensive in vivo studies.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for Triterpenoids from Abies webbiana (Adapted from similar compound isolation)
| Parameter | Value/Description | Reference |
| Starting Material | Dried and powdered leaves of Abies webbiana | [1][2] |
| Initial Extraction Solvent | 99% Ethanol or Methanol | [2][3] |
| Extraction Method | Soxhlet extraction or Maceration | [1][2] |
| Crude Extract Yield | Approx. 20% w/w (Ethanol) | [2] |
| Liquid-Liquid Partitioning | Ethyl acetate and water | [4] |
| Purification Method | Silica gel column chromatography | [1] |
| Elution Solvents | Gradient of n-hexane and ethyl acetate | [1] |
| Final Product Purity | >95% (as determined by HPLC) | General Target |
| Estimated Final Yield | 0.04-0.1% w/w (based on similar compounds) | [1] |
Note: The yields and purities are estimates based on the isolation of other compounds from Abies webbiana and may vary for this compound.
Table 2: Representative Doses of Triterpenoids in Preclinical In Vivo Cancer Studies
| Compound | Cancer Model | Animal Model | Dose Range | Route of Administration | Reference |
| Dehydrocostuslactone | Colitis | Mice | 20 mg/kg/day | Oral | [5] |
| Alantolactone | Breast Cancer Xenograft | Mice | Not specified | In vivo administration | [6] |
| Baicalin Derivatives | Lung Cancer | Nude Mice | 50 µg/mL (in vitro) | Not specified (in vivo) | [7] |
| Ginsenoside Rh2 | Breast Cancer | Mice | Not specified | Not specified | [8] |
Note: This table provides a general reference for dosing of related compounds in preclinical studies. The optimal dose of this compound should be determined through dose-response studies.
Experimental Protocols
Large-Scale Extraction of this compound from Abies webbiana
This protocol outlines the initial extraction of this compound from the plant material.
Materials:
-
Dried and coarsely powdered leaves of Abies webbiana (1 kg)
-
99% Ethanol (10 L)
-
Large-scale Soxhlet apparatus or large glass percolator
-
Rotary evaporator
Procedure:
-
Place 1 kg of the powdered Abies webbiana leaves into the thimble of a large-scale Soxhlet apparatus.
-
Add 8 L of 99% ethanol to the boiling flask.
-
Heat the solvent to a gentle boil and continue the extraction for 48-72 hours, or until the solvent in the siphon arm runs clear.
-
Alternatively, for maceration, place the powdered leaves in a large glass percolator and add 10 L of 99% ethanol. Allow to macerate for 72 hours with occasional stirring.
-
After extraction, filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
-
Dry the crude extract completely in a vacuum oven at 40°C. The expected yield is approximately 200 g (20% w/w).[2]
Liquid-Liquid Partitioning for Enrichment of this compound
This step aims to remove highly polar and non-polar impurities, thereby enriching the this compound fraction.
Materials:
-
Crude ethanolic extract (from step 1)
-
Ethyl acetate (4 L)
-
Distilled water (4 L)
-
Large separatory funnel (10 L)
Procedure:
-
Suspend the crude ethanolic extract in 2 L of distilled water in the 10 L separatory funnel.
-
Add 2 L of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a separate container.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 2 L of ethyl acetate.
-
Combine the two ethyl acetate fractions.
-
Wash the combined ethyl acetate fraction with 1 L of distilled water to remove any remaining water-soluble impurities.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the enriched this compound fraction.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the enriched fraction using silica gel column chromatography.
Materials:
-
Enriched this compound fraction (from step 2)
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column (10 cm diameter, 100 cm length)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the enriched this compound fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 500 mL each using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp.
-
Pool the fractions containing the pure this compound based on the TLC analysis.
-
Concentrate the pooled fractions to dryness to obtain purified this compound.
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Caption: Workflow for large-scale isolation of this compound.
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. phcogj.com [phcogj.com]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Abieslactone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Abieslactone
This compound is a naturally occurring triterpenoid lactone found in various species of the fir tree genus, Abies, such as Abies pindrow and Abies veitchii. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The lactone moiety, a cyclic ester, present in this compound is a common feature in many bioactive natural products and is often crucial for their pharmacological effects. Recent studies have highlighted the potential of this compound as a selective anticancer agent, particularly against human hepatocellular carcinoma. This document provides a comprehensive overview of the analytical techniques for the characterization of this compound, along with detailed experimental protocols and its known biological activities to support further research and drug development efforts.
Analytical Characterization Techniques
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Chromatographic Techniques for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step chromatographic process to separate it from a complex mixture of other plant metabolites.
Experimental Protocol: Isolation of this compound from Abies pindrow
This protocol is a general guideline based on the isolation of similar compounds from Abies species. Optimization may be required.
a. Extraction:
-
Air-dry the plant material (e.g., leaves or bark of Abies pindrow) and grind it into a coarse powder.
-
Perform exhaustive extraction of the powdered material with a suitable organic solvent, such as methanol or ethanol, at room temperature using maceration or Soxhlet extraction.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
b. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound.
c. Column Chromatography:
-
Subject the bioactive fraction (typically the ethyl acetate or chloroform fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
d. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fraction to preparative HPLC on a C18 column.
-
Use a mobile phase gradient of methanol and water or acetonitrile and water.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
Spectroscopic and Spectrometric Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of the protons.
Experimental Protocol: NMR Analysis of this compound
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Data Presentation: Predicted NMR Chemical Shifts for this compound
Disclaimer: The following NMR data is predicted based on the analysis of structurally similar abietane diterpenoids and may not represent the exact chemical shifts for this compound.[1]
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) |
| 1 | 30-40 | 1.2-1.8 (m) |
| 2 | 18-25 | 1.5-2.0 (m) |
| 3 | 75-85 | 3.0-3.5 (m) |
| 4 | 35-45 | - |
| 5 | 50-60 | 1.0-1.5 (m) |
| ... | ... | ... |
| 26 (C=O) | 170-180 | - |
| OCH₃ | 50-60 | 3.3-3.6 (s) |
b. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometric Analysis of this compound
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Acquire mass spectra using an electrospray ionization (ESI) source in positive ion mode.
-
Perform HRMS analysis to determine the accurate mass and elemental composition.
-
Conduct MS/MS experiments on the protonated molecule [M+H]⁺ to obtain fragmentation data.
Data Presentation: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₄₈O₃ |
| Molecular Weight | 468.7 g/mol |
| [M+H]⁺ (Calculated) | 469.3625 |
| [M+Na]⁺ (Calculated) | 491.3444 |
Disclaimer: The fragmentation pattern is predicted based on the general fragmentation of lactones and may not be exhaustive.[2][3]
-
Loss of H₂O: [M+H - 18]⁺
-
Loss of CO: [M+H - 28]⁺
-
Loss of the lactone side chain: Cleavage of the bond connecting the side chain to the triterpene core.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of isolated this compound and for quantitative analysis. A reversed-phase (RP-HPLC) method is commonly employed for the analysis of moderately polar compounds like triterpenoids.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile or Methanol with 0.1% formic acid).
-
Gradient Program: A linear gradient from 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
Data Presentation: Expected HPLC Parameters
| Parameter | Expected Value |
| Retention Time | Dependant on the specific gradient and column chemistry, but expected to be in the mid-to-late region of the chromatogram due to its relatively nonpolar nature. |
| Purity | >95% (as determined by peak area) |
Biological Activity of this compound
Anticancer Activity
This compound has demonstrated selective cytotoxicity against human hepatoma cell lines. It induces G1 phase cell cycle arrest and apoptosis through a mitochondrial-mediated pathway involving the generation of reactive oxygen species (ROS).
Signaling Pathway of this compound-Induced Apoptosis
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Seed human hepatoma cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Potential Antimicrobial Activity
Terpenoid lactones are known to possess a broad spectrum of antimicrobial activities.[4] While specific studies on the antimicrobial effects of this compound are limited, its chemical structure suggests potential activity against various bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a promising natural product with significant potential for further investigation, particularly in the field of oncology. The analytical techniques and protocols outlined in this document provide a framework for the isolation, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its complete spectroscopic profile, explore its full range of biological activities, and understand its mechanisms of action in greater detail.
References
- 1. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Abieslactone Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a triterpenoid lactone isolated from Abies plants, has demonstrated selective cytotoxicity against cancer cell lines, positioning it as a compound of interest for oncological research and drug development. These application notes provide detailed cell culture conditions and experimental protocols to study the effects of this compound, focusing on its mechanism of action, which involves the induction of cell cycle arrest and apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).
Cell Culture Conditions
The successful investigation of this compound's biological effects is critically dependent on appropriate cell culture techniques. The following conditions have been utilized in studies on human hepatocellular carcinoma cell lines.
General Culture Conditions:
Human hepatocellular carcinoma cell lines, such as HepG2 and SMMC7721, are suitable models for studying the effects of this compound. These adherent cell lines should be cultured in a humidified incubator at 37°C with 5% CO2.
Table 1: Recommended Cell Culture Media and Reagents
| Component | Specification |
| Basal Medium | Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Antibiotics | 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin) |
| Dissociation Agent | 0.25% Trypsin-EDTA |
| Seeding Density | 2 to 3 x 10⁴ cells/cm² for routine culture |
Note: It is recommended to passage cells when they reach 80-90% confluency to maintain optimal health and experimental reproducibility.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value (the concentration at which 50% of cell growth is inhibited).
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 2: Reported IC50 Values for this compound
| Cell Line | Incubation Time | IC50 (µM) |
| HepG2 | 24 h | ~15 |
| SMMC7721 | 24 h | ~20 |
| Huh7 | 24 h | > 20 |
| QSG7701 (normal liver) | 24 h | > 20 |
Data derived from graphical representations in the cited literature.[1]
Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
Lyse the cells with ice-cold RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for suggested antibodies).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Table 3: Primary Antibodies for Western Blot Analysis
| Target Protein | Function |
| p53 | Tumor suppressor, cell cycle regulation |
| p21 | CDK inhibitor, cell cycle arrest |
| CDK2 | Cell cycle progression (G1/S transition) |
| Cyclin D1 | Cell cycle progression (G1 phase) |
| Bax | Pro-apoptotic Bcl-2 family member |
| Bcl-2 | Anti-apoptotic Bcl-2 family member |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic pathway |
| Cleaved Caspase-3 | Executioner caspase |
| PARP | Substrate of executioner caspases |
| p-Akt | Cell survival signaling |
| Akt | Total Akt protein |
| β-actin | Loading control |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
24-well plates or plates suitable for fluorescence microscopy/plate reader
-
Serum-free medium
-
DCFH-DA stock solution (10 mM in DMSO)
-
N-acetylcysteine (NAC) as a ROS scavenger (optional control)
Procedure:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Wash the cells once with serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Treat the cells with various concentrations of this compound in serum-free medium.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Caption: General experimental workflow for studying this compound's effects.
References
In Vivo Evaluation of Abieslactone: A Methodological Framework
While direct experimental data on Abieslactone is absent, research on extracts from the Abies genus has indicated various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. For instance, a hydroalcoholic extract of Abies pindrow leaves demonstrated anti-diabetic effects in alloxan-induced diabetic rats.[2][3] Similarly, extracts from Abies georgei have been shown to contain triterpenoids with anti-inflammatory and anti-proliferative activities in vitro.[4][5] However, these studies do not specifically attribute the observed effects to this compound.
Given the lack of specific in vivo data for this compound, this document provides a generalized framework of application notes and protocols that researchers can adapt for the in vivo evaluation of novel natural compounds like this compound, based on its classification as a triterpenoid lactone and the reported activities of related compounds and extracts.
Application Notes: General Strategy for In Vivo Evaluation
The in vivo assessment of a novel compound such as this compound should follow a tiered approach, beginning with preliminary toxicity studies, followed by screening in relevant animal models for specific biological activities. Based on the chemical class of this compound and the activities of related natural products, key therapeutic areas for investigation would include oncology, inflammation, and neurodegenerative diseases.
1. Preliminary Toxicity and Pharmacokinetic Profiling: Before efficacy studies, it is crucial to determine the safety profile and pharmacokinetic properties of this compound.
-
Acute Toxicity Study: To determine the median lethal dose (LD50) and identify potential target organs for toxicity. This is typically performed in rodents (mice or rats) using escalating doses.
-
Sub-chronic Toxicity Study: To evaluate the effects of repeated dosing over a longer period (e.g., 28 or 90 days). This provides information on cumulative toxicity and helps in dose selection for efficacy studies.
-
Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This involves administering a single dose and measuring its concentration in plasma and potentially in target tissues over time.
2. Selection of Animal Models: The choice of animal models is critical and depends on the therapeutic area of interest.
-
Oncology: A variety of mouse models are available for cancer research, including xenograft models (implanting human cancer cell lines into immunodeficient mice), patient-derived xenograft (PDX) models, and genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[6][7][8][9]
-
Inflammation: Common models for acute inflammation include carrageenan-induced paw edema and acetic acid-induced vascular permeability assays in rodents. For chronic inflammation, models like collagen-induced arthritis (CIA) in mice or rats are widely used.
-
Neurodegenerative Diseases: For conditions like Alzheimer's disease, transgenic mouse models that overexpress human genes associated with the disease (e.g., 5xFAD mice) are valuable for studying effects on pathology and cognitive function.
Experimental Protocols: A General Framework
The following are generalized protocols that would need to be optimized for the specific compound and research question.
Protocol 1: Carrageenan-Induced Paw Edema for Acute Anti-inflammatory Activity
This model is used to screen for acute anti-inflammatory effects.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin or Diclofenac
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Fast animals overnight with free access to water.
-
Divide animals into groups: Vehicle control, Positive control, and this compound treatment groups (at least 3 dose levels).
-
Administer this compound or control compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Xenograft Mouse Model for Anti-tumor Activity
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound using a human cancer cell line xenograft model.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID mice)
-
Human cancer cell line of interest (e.g., PANC-1 for pancreatic cancer, HepG2 for liver cancer)
-
Matrigel
-
This compound (formulated for in vivo administration)
-
Positive control (a standard chemotherapeutic agent for the chosen cancer type)
-
Calipers
Procedure:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Administer this compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Hypothetical Data Tables
The following tables are examples of how quantitative data from such studies would be presented.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.42 ± 0.05 | 50.6 |
| This compound | 50 | 0.71 ± 0.06 | 16.5 |
| This compound | 100 | 0.60 ± 0.05 | 29.4 |
| This compound | 200 | 0.51 ± 0.04 | 40.0 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 ± 210 | - |
| Positive Control | Varies | 450 ± 95 | 70.4 |
| This compound | 50 | 1280 ± 180 | 15.8 |
| This compound | 100 | 975 ± 150 | 35.8 |
| This compound | 200 | 760 ± 120 | 50.0 |
| p < 0.05 compared to Vehicle Control |
Mandatory Visualizations
As no specific signaling pathways for this compound have been elucidated, a generalized experimental workflow for in vivo evaluation is presented.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. ijpsr.com [ijpsr.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Abiesatrines A-J: anti-inflammatory and antitumor triterpenoids from Abies georgei Orr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiesatrines A-J: anti-inflammatory and antitumor triterpenoids from Abies georgei Orr. | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of Natural Extracts in Animal Models of Pain and Inflammation for a Potential Therapy of Hemorrhoidal Disease | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Abieslactone in DMSO: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with abieslactone dissolved in dimethyl sulfoxide (DMSO). While specific literature on the long-term stability of this compound in DMSO is limited, this guide offers best practices, troubleshooting advice, and protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize water-related degradation.[1] The process should ideally be conducted in a sterile environment to prevent contamination, especially for cell-based assays.[2] For general guidance, most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though this should be determined for your specific cell line.[3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: Stock solutions of compounds in DMSO should generally be stored in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[4] For long-term storage, -80°C is preferable. Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric water into the solution.[4]
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, the stock solution may be supersaturated, and preparing a new, less concentrated stock is recommended.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent results can stem from several factors, including degradation of the this compound stock solution. If you suspect degradation, it is crucial to assess the stability of your stock. A common cause of degradation for compounds with lactone rings is hydrolysis, which can be catalyzed by water present in non-anhydrous DMSO.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution | - Solution is supersaturated- Compound has low solubility at storage temperature | - Gently warm and vortex the solution.- If precipitation persists, prepare a new, lower concentration stock solution. |
| Loss of biological activity | - Degradation of this compound (e.g., hydrolysis of the lactone ring)- Multiple freeze-thaw cycles | - Use fresh stock solutions for critical experiments.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a stability study on your stock solution (see protocol below). |
| Inconsistent experimental results | - Inaccurate pipetting of viscous DMSO stock- Non-homogenous stock solution after thawing- Degradation of this compound | - Use positive displacement pipettes for viscous solutions.- Ensure the stock solution is completely thawed and mixed before use.- Verify the integrity of your this compound stock using HPLC or LC-MS. |
| High cytotoxicity in cell-based assays | - Final DMSO concentration is too high | - Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤0.5%).[3]- Perform a DMSO toxicity control experiment. |
Experimental Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Dispense the stock solution into multiple small, tightly sealed vials for storage at different temperatures.
3. Stability Study Design:
-
Store aliquots of the stock solution at various temperatures: -80°C, -20°C, 4°C, and room temperature (RT).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
4. Sample Analysis by HPLC:
-
For each time point, dilute a sample of the this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A general reverse-phase method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by a UV scan of this compound.
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
At each time point, calculate the percentage of the remaining this compound by comparing the peak area of the this compound peak to the peak area at time zero.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Quantitative Data Summary (Template)
Use the following tables to record your stability data.
Table 1: Stability of this compound in DMSO at -80°C and -20°C
| Time (Weeks) | % Remaining (-80°C) | % Remaining (-20°C) |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 |
Table 2: Stability of this compound in DMSO at 4°C and Room Temperature
| Time (Weeks) | % Remaining (4°C) | % Remaining (RT) |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 |
Visual Guides
Caption: Troubleshooting workflow for this compound-DMSO solution issues.
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Potential hydrolysis of this compound's lactone ring.
References
troubleshooting low yield in Abieslactone extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction of Abieslactone from its natural sources, primarily species of the Abies genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a tetracyclic triterpenoid lactone.[1][2] It is a secondary metabolite found in various species of fir trees (Abies genus). Terpenoids are a large and diverse class of naturally occurring organic chemicals, and those isolated from Abies species have been a subject of phytochemical research.[3][4][5]
Q2: I am experiencing a very low yield of this compound. What are the potential general causes?
A2: Low extraction yields for natural products like this compound can stem from several factors. These include the quality and pre-treatment of the plant material, the choice of extraction solvent and method, and the parameters of the extraction process such as temperature and duration.[6] Inefficient cell disruption and degradation of the target compound during the process are also common culprits. For terpenoids from conifers, improper drying or storage of the plant material can significantly decrease the yield.[6]
Q3: Which solvents are recommended for this compound extraction?
A3: While specific literature on this compound extraction is scarce, general protocols for terpenoid and diterpenoid extraction from Abies and other conifers suggest the use of various organic solvents. The choice of solvent depends on the polarity of the target compound. For triterpenoids, a range of solvents from non-polar to polar can be effective. Common choices include methanol, ethanol, hexane, and dichloromethane, often used in succession to fractionate the extract.[7][8]
Q4: How can I improve the efficiency of my extraction process?
A4: To enhance extraction efficiency, ensure the plant material is properly prepared (e.g., dried and finely ground to increase surface area).[6] Employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve yields and reduce extraction times compared to traditional methods like maceration. Optimizing the solvent-to-solid ratio, extraction time, and temperature are also critical.[9]
Q5: My this compound extract is impure. What purification methods are effective?
A5: Following initial extraction, purification is essential to isolate this compound. A common and effective method for purifying terpenoids from crude extracts is column chromatography using silica gel.[7] For achieving higher purity, techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) are recommended.
Q6: How can I quantify the amount of this compound in my extract?
A6: Quantitative analysis of this compound can be performed using chromatographic techniques coupled with a suitable detector. High-Performance Liquid Chromatography (HPLC) with a UV detector or, for greater sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying complex organic molecules like this compound.[10][11][12]
Troubleshooting Guides
Issue 1: Low Extraction Yield
A low yield of this compound can be frustrating. The following table outlines potential causes and suggests troubleshooting steps.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight | Inefficient cell disruption | - Ensure the plant material (Abies needles, bark, or twigs) is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.[6]- Consider freeze-drying the material to better preserve the compound and facilitate cell wall rupture. |
| Suboptimal extraction parameters | - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but will require more solvent.- For maceration, ensure sufficient extraction time with regular agitation.- For Soxhlet extraction, ensure an adequate number of cycles. | |
| Inappropriate solvent choice | - Experiment with a gradient of solvents, from non-polar (e.g., hexane) to polar (e.g., methanol or ethanol), to find the optimal solvent for this compound.- Consider sequential extractions with solvents of increasing polarity. | |
| Low concentration of this compound in the extract | Degradation of this compound | - Avoid excessive heat during extraction and solvent evaporation, as terpenoids can be thermolabile.[6]- Protect the extract from light, as some compounds are photosensitive.- Ensure the pH of the extraction medium is neutral to avoid acid or base-catalyzed degradation. |
| Plant material quality | - The concentration of secondary metabolites can vary depending on the plant's age, the season of harvesting, and environmental conditions.[13] Use healthy, mature plant material harvested at the optimal time.- Verify the correct identification of the Abies species. | |
| Incomplete solvent removal | - Ensure complete removal of the extraction solvent before weighing the final extract, as residual solvent will inflate the weight and dilute the target compound. |
Illustrative Data on Extraction Solvent Polarity vs. Yield
The following table provides hypothetical data to illustrate how solvent choice might affect the yield of a triterpenoid lactone like this compound. Note: This data is for illustrative purposes only and is not based on documented experiments for this compound.
| Solvent System | Relative Polarity | Hypothetical Crude Extract Yield (%) | Hypothetical this compound Purity in Crude Extract (%) | Hypothetical Final Yield of Pure this compound (mg/100g of dry plant material) |
| n-Hexane | Low | 2.5 | 5 | 12.5 |
| Dichloromethane | Intermediate | 4.0 | 15 | 60.0 |
| Ethyl Acetate | Intermediate | 5.5 | 10 | 55.0 |
| Methanol | High | 8.0 | 2 | 16.0 |
| Ethanol:Water (80:20) | High | 10.0 | 1 | 10.0 |
Experimental Protocols
Protocol 1: General Extraction of Terpenoids from Abies Species
This protocol is a general guideline for the extraction of terpenoids, including this compound, from Abies plant material.
-
Sample Preparation:
-
Collect fresh plant material (e.g., needles, bark).
-
Air-dry or freeze-dry the material to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 100g of the powdered plant material in a flask.
-
Add 500 mL of dichloromethane.
-
Macerate for 48 hours at room temperature with constant stirring.
-
Alternatively, perform Soxhlet extraction for 8-12 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with an additional 100 mL of the solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Drying and Storage:
-
Dry the crude extract in a vacuum desiccator to remove any remaining solvent.
-
Store the dried extract at 4°C in a dark, airtight container.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude extract to isolate this compound.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Wash the column with n-hexane.
-
-
Sample Loading:
-
Dissolve a small amount of the crude extract in a minimal volume of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).
-
Collect fractions of 10-20 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound of interest (this compound).
-
-
Final Concentration:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. The structure of this compound, a methoxy-tetracyclic triterpene lactone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C31H48O3 | CID 161784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triterpenoid constituents isolated from the bark of Abies sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the branch and leaf of Abies fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids and triterpenoids from Abies holophylla and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Abieslactone NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Abieslactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts in your NMR spectra, ensuring high-quality data for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound NMR spectra?
A1: The most frequent artifacts in the NMR spectra of this compound, a diterpene lactone, arise from several sources. These include residual solvents from the extraction and purification process, the presence of water, improper sample preparation leading to poor magnetic field homogeneity, and issues with setting NMR experimental parameters.[1][2][3] Contaminants from solvents can introduce extraneous peaks, while poor sample preparation can lead to broad and distorted signals.[4]
Q2: I see unexpected peaks in my ¹H NMR spectrum of this compound. How can I identify if they are from solvent impurities?
A2: Unexpected peaks are often due to residual solvents used during isolation and purification, such as chloroform, acetone, or ethyl acetate.[2][5] You can identify these by comparing the chemical shifts of the unknown peaks with published data for common laboratory solvents.[6][7][8] Adding a drop of D₂O to your sample can help identify exchangeable protons like those from water or alcohols, as these peaks will disappear or shift.[2]
Q3: My baseline is not flat. What could be the cause and how do I fix it?
A3: A distorted baseline can be caused by a variety of factors, including a very strong signal from the solvent or the compound itself which can saturate the detector.[9] This is particularly relevant for highly concentrated samples. To resolve this, you can try reducing the sample concentration, adjusting the receiver gain, or using a pulse sequence with solvent suppression.[9] Additionally, improper data processing, such as incorrect phasing or baseline correction, can also lead to a non-flat baseline.
Q4: The peaks in my spectrum are broad. What does this indicate and how can I improve the resolution?
A4: Broad peaks in an NMR spectrum can be a result of several issues. Poor shimming of the magnetic field is a common cause.[2][10] Other factors include the presence of solid particles in the sample, high sample concentration leading to increased viscosity, or the molecule undergoing chemical exchange or conformational changes on the NMR timescale.[2][4] To improve resolution, ensure your sample is fully dissolved and filtered, optimize the shimming, and consider acquiring the spectrum at a different temperature.[2][4]
Q5: I am having trouble with 2D NMR experiments (COSY, HSQC, HMBC) for this compound. What are some common artifacts to look out for?
A5: In 2D NMR, artifacts can sometimes appear as unexpected cross-peaks. For instance, in NOESY spectra, COSY-type artifacts can emerge.[11] Similarly, TOCSY experiments can sometimes show artifacts that are not true correlations.[11][12] In ROESY spectra, which are often used for molecules in the size range of this compound, TOCSY transfer peaks can appear but can often be distinguished as they have an opposite sign to the genuine ROE signals.[12] Careful selection of experimental parameters, such as mixing times, is crucial to minimize these artifacts.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the NMR analysis of this compound.
Guide 1: Identifying and Removing Solvent Impurities
Problem: Your ¹H NMR spectrum of this compound shows extra peaks that do not correspond to the molecule's structure.
Troubleshooting Steps:
-
Reference a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvents (see Table 1 below).[6][7][8]
-
Check Your Lab Notebook: Review the solvents used in the final steps of your extraction and purification of this compound. This can help narrow down the possibilities.
-
D₂O Exchange: To confirm the presence of water or other exchangeable protons (e.g., from methanol or ethanol), add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The impurity peak should disappear or significantly decrease in intensity.[2]
-
Sample Drying: If residual solvent is suspected, co-evaporate your sample with a high-purity solvent and then dry it under a high vacuum for an extended period. For stubborn solvents like ethyl acetate, co-evaporation with dichloromethane can be effective.[2]
Guide 2: Addressing Poor Spectral Resolution
Problem: The peaks in your this compound NMR spectrum are broad and poorly resolved, making it difficult to interpret coupling patterns.
Troubleshooting Steps:
-
Check Sample Preparation:
-
Optimize Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Perform manual or automatic shimming on your sample. If shimming is difficult, it may indicate a problem with the sample itself (e.g., insolubility, particulates).[10][13]
-
Temperature Variation: If you suspect conformational exchange is causing broadening, acquiring the spectrum at different temperatures (both higher and lower) may help to either sharpen the signals (at the fast or slow exchange limit) or coalesce them.
-
Check the NMR Tube: Use high-quality NMR tubes that are clean and not scratched. Poor quality tubes can make shimming difficult.[10]
Data Presentation
Table 1: Chemical Shifts of Common Laboratory Solvents
This table summarizes the approximate ¹H and ¹³C chemical shifts of common solvents that may appear as impurities in your this compound NMR spectra when using CDCl₃ as the solvent.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | 30.6, 206.7 | s |
| Acetonitrile | 1.94 | 1.3, 118.7 | s |
| Benzene | 7.36 | 128.4 | s |
| Dichloromethane | 5.30 | 54.0 | s |
| Diethyl Ether | 1.21, 3.48 | 15.4, 66.5 | t, q |
| Dimethylformamide (DMF) | 2.88, 2.95, 8.03 | 31.2, 36.5, 163.2 | s, s, s |
| Dimethyl Sulfoxide (DMSO) | 2.54 | 40.5 | s |
| Ethanol | 1.25, 3.71 | 18.2, 58.1 | t, q |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 14.2, 21.0, 60.5, 171.1 | t, s, q |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.5 | m |
| Methanol | 3.49 | 49.9 | s |
| Toluene | 2.36, 7.17-7.28 | 21.4, 125.5, 128.4, 129.2, 137.9 | s, m |
| Water | 1.56 | - | s (broad) |
Note: Chemical shifts can vary slightly depending on the sample concentration, temperature, and pH.
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR of this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble (e.g., CDCl₃, Acetone-d₆). Use a high-purity grade solvent.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration: Take a clean Pasteur pipette and place a small, tight plug of glass wool in the narrow section. Filter the sample solution through the glass wool directly into a clean, high-quality NMR tube. This step is critical to remove any particulate matter.[4]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Equilibration: Allow the sample to equilibrate to the magnet's temperature for at least 5-10 minutes before starting the experiment.
Mandatory Visualization
Troubleshooting Workflow for NMR Artifacts
The following diagram illustrates a logical workflow for identifying and addressing common artifacts in the NMR spectra of this compound.
Caption: A troubleshooting workflow for identifying and resolving common NMR spectral artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Minimizing Batch-to-Batch Variability of Abieslactone Extracts: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Abieslactone extracts. Our goal is to ensure the consistency and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a naturally occurring diterpenoid lactone with potential therapeutic properties, including anti-inflammatory and anticancer activities. Batch-to-batch consistency is crucial for obtaining reproducible results in preclinical and clinical studies, ensuring the safety and efficacy of potential drug candidates, and adhering to regulatory standards. Variability in the concentration of this compound and other constituents can lead to inconsistent biological effects.
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
The variability in botanical extracts arises from two main sources:
-
Raw Material Variation: The chemical composition of the source plant material can be influenced by factors such as genetics, geographical location, climate, harvest time, and storage conditions.[1]
-
Processing and Manufacturing Inconsistencies: Differences in extraction methods, solvent type and concentration, extraction time, temperature, and drying techniques can significantly impact the final composition and potency of the extract.[2]
Q3: How can I control for variability in the starting plant material?
To minimize variability from the raw material, it is recommended to:
-
Source from a single, reputable supplier: Establish a relationship with a supplier who can provide detailed information about the plant's origin and harvesting practices.
-
Implement rigorous quality control: Perform macroscopic and microscopic identification, as well as chemical fingerprinting (e.g., using HPTLC or HPLC) of the raw material before extraction to ensure identity and consistency.
-
Standardize harvesting and post-harvest processing: If possible, control the time of harvest and the methods used for drying and storage of the plant material.
Q4: Is it acceptable to mix different batches of extracts to improve consistency?
Yes, mixing batches that are compliant with release specifications can be an acceptable strategy to improve consistency. However, this should not be based solely on the content of a single analytical marker. It is important to use comprehensive analytical techniques, such as chromatographic fingerprints, to justify the mixing and to demonstrate the consistency of the pooled batch. It is not acceptable to mix non-compliant batches to achieve a compliant final product.[3]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate extraction method. 2. Incorrect solvent selection. 3. Insufficient extraction time or temperature. 4. Poor quality of raw material. | 1. Consider more efficient extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 2. The polarity of the solvent is critical. For lactones, solvents like methanol or ethanol are often effective.[4] Experiment with different solvent polarities. 3. Optimize extraction time and temperature. For UAE, an increase in temperature can enhance yield up to a certain point.[4] 4. Ensure the raw material is properly identified and has not degraded during storage. |
| Inconsistent this compound Concentration Between Batches | 1. Variation in raw material. 2. Inconsistent extraction parameters (time, temp, solvent ratio). 3. Inconsistent sample preparation for analysis. | 1. Implement stringent quality control on incoming raw materials. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. 3. Ensure consistent and accurate sample preparation for HPLC analysis, including precise weighing and dilution. |
| Presence of Impurities in the Extract | 1. Non-selective extraction method. 2. Degradation of this compound during extraction. 3. Contamination from equipment or solvents. | 1. Optimize the extraction solvent and method to selectively extract this compound. 2. Avoid excessive heat and prolonged extraction times, which can lead to degradation. 3. Ensure all glassware and equipment are thoroughly cleaned, and use high-purity solvents. |
| Poor Peak Shape or Resolution in HPLC Analysis | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase composition and pH to optimize peak shape and resolution. 2. Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if necessary. 3. Reduce the concentration of the injected sample. |
Section 3: Data Presentation
Table 1: Comparison of Extraction Methods for a Representative Lactone (Wedelolactone)
As a proxy for this compound, the following table compares the yield of a similar lactone, wedelolactone, using different extraction methods. This data illustrates the significant impact of the chosen extraction technique on yield and efficiency.
| Extraction Method | Extraction Time | Yield (mg/g of raw material) |
| Soxhlet Extraction | 360 minutes | 0.70[4][5] |
| Batch Extraction | 90 minutes | 0.41[4][5] |
| Ultrasound-Assisted Extraction (UAE) | 45 minutes | 0.62[4][5] |
This data is for wedelolactone and should be considered as a reference. Optimization for this compound is recommended.
Table 2: Representative HPLC Method Validation Parameters
The following table outlines typical validation parameters for an HPLC method for the quantification of a small molecule like this compound.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Dependent on specific method, but should be consistent |
These are representative values and should be established for a specific, validated this compound method.
Section 4: Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from a method for the extraction of similar lactones and should be optimized for this compound.
1. Materials and Equipment:
- Dried and powdered plant material containing this compound
- Methanol (HPLC grade)
- Ultrasonic bath
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator
2. Procedure:
- Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of methanol to the flask (solid-to-solvent ratio of 1:10).
- Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C).
- After sonication, filter the extract through filter paper to remove the solid plant material.
- Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
- Dry the extract under vacuum to a constant weight.
- Store the dried extract at -20°C in a desiccator.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general protocol and requires optimization and validation for this compound.
1. Materials and Equipment:
- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
- This compound reference standard
- Acetonitrile (HPLC grade)
- Ultrapure water
- Formic acid (optional, for pH adjustment)
- Syringe filters (0.45 µm)
2. Chromatographic Conditions (Example):
- Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization. A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: To be determined by UV-Vis scan of this compound standard (likely in the range of 210-250 nm).
- Injection Volume: 20 µL
3. Procedure:
- Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Preparation of Sample Solution: Accurately weigh a known amount of the dried this compound extract and dissolve it in methanol to a known volume to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Then, inject the sample solution.
- Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Section 5: Mandatory Visualizations
Signaling Pathway Diagrams
Diterpenoid lactones similar to this compound have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagrams illustrate the inhibition of the NF-κB and STAT3 pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Standardized workflow for this compound extraction.
References
- 1. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Abieslactone Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Abieslactone precipitation in cell culture media.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation during your experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
Possible Causes:
-
Solvent Shock: Rapid dilution of a concentrated this compound stock (likely in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Low Aqueous Solubility: this compound, as a complex natural product, likely has inherently low solubility in water-based solutions like cell culture media.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
Solutions:
| Solution ID | Strategy | Detailed Steps |
| SOL-01 | Serial Dilution | Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[1][2] |
| SOL-02 | Slow Addition with Agitation | Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube.[2] This helps to ensure rapid dispersal and minimize localized high concentrations. |
| SOL-03 | Optimize Stock Concentration | If precipitation persists, try lowering the concentration of your initial stock solution in DMSO. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration. |
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Causes:
-
Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of this compound.[1]
-
pH Shift: The CO2 environment in an incubator can alter the pH of the media, potentially affecting the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[1]
-
Media Evaporation: In long-term experiments, evaporation of media can increase the concentration of this compound, leading to precipitation.[2]
Solutions:
| Solution ID | Strategy | Detailed Steps |
| SOL-04 | Pre-warm Media | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[1] |
| SOL-05 | Proper Buffering | Ensure your media is properly buffered for the CO2 concentration of your incubator to maintain a stable pH. |
| SOL-06 | Solubility Testing in Media | Before conducting your main experiment, test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| SOL-07 | Control Media Evaporation | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[2] |
Issue 3: Cloudiness or Turbidity Appears in the Media
Possible Causes:
-
Fine Particulate Precipitation: This may indicate that this compound is forming very small, suspended particles.
-
Microbial Contamination: Cloudiness can also be a sign of bacterial or fungal contamination.[3]
Solutions:
| Solution ID | Strategy | Detailed Steps |
| SOL-08 | Microscopic Examination | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[1] |
| SOL-09 | Address Precipitation | If it is a precipitate, refer to the solutions for immediate or delayed precipitation. |
| SOL-10 | Aseptic Technique Review | If contamination is suspected, discard the culture and thoroughly review your sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a natural compound with the chemical formula C31H48O3 and a molecular weight of 468.7 g/mol .[4] It has been reported to have anti-tumor promoting activity.[4] Specific data on its solubility in common cell culture solvents is limited, but as a complex organic molecule, it is presumed to be hydrophobic.
Q2: What is the recommended solvent for making an this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent toxicity to your cells, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[2]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture media?
You can perform a solubility test. This involves preparing a series of dilutions of your this compound stock solution in your complete cell culture medium and observing for precipitation.[2]
Q5: Can serum in the media help prevent this compound precipitation?
Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[2] However, this effect has its limits, and at high concentrations, a compound can still precipitate even in the presence of serum.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the amount of this compound and DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the corresponding volume of 100% DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C can be used if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (DMSO only) at the highest concentration used.
-
Dispense each dilution into a separate well of a 96-well plate or a microcentrifuge tube.
-
Incubate the plate/tubes at 37°C and 5% CO2.
-
Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, examine the wells under a microscope for the presence of crystals.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: A logical guide to troubleshooting this compound precipitation.
References
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Abieslactone from related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution is a common issue in the separation of structurally similar natural products.[1] Here are several strategies to improve the separation between this compound and a co-eluting impurity:
-
Optimize the Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: In reversed-phase chromatography, a subtle change in the acetonitrile or methanol concentration can significantly impact resolution.[2] Systematically vary the organic solvent percentage by 1-2% increments.
-
Try a Different Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Introduce a Third Solvent: Adding a small percentage of a third solvent, such as tetrahydrofuran (THF) or isopropanol, can sometimes enhance resolution for complex mixtures.
-
-
Modify the Stationary Phase:
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These offer different retention mechanisms that can resolve closely eluting compounds.
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can improve resolution.[2]
-
-
Adjust Other Chromatographic Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
-
Decrease the Column Temperature: Lowering the temperature can sometimes increase retention and improve the separation of certain compounds.
-
Question: My this compound peak is tailing. What are the potential causes and solutions?
Answer:
Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[3][4]
-
Chemical Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped column to minimize silanol interactions.
-
Add a Mobile Phase Modifier: Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) or a weak base (e.g., 0.1% triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Dilute the Sample: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.
-
-
-
System and Column Issues:
-
Column Void or Contamination: A void at the head of the column or contamination from previous injections can cause peak distortion.[5][6]
-
Flush the Column: Flush the column with a strong solvent to remove any contaminants.[4]
-
Use a Guard Column: A guard column can help protect the analytical column from contamination and extend its lifetime.[6]
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and need to be replaced.[5]
-
-
Question: I am experiencing a sudden increase in system backpressure. What should I do?
Answer:
A sudden increase in backpressure is a common HPLC problem that can indicate a blockage in the system.[1][5]
-
Identify the Source of the Blockage:
-
Disconnect the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
If Pressure Remains High: The blockage is likely in the tubing, fittings, or inline filter before the column.
-
-
Solutions for a Blocked Column:
-
Check the Inlet Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase.[1] Try back-flushing the column (if the manufacturer's instructions permit). If that doesn't work, the frit may need to be replaced.
-
Sample Precipitation: The sample may be precipitating on the column. Ensure your sample is fully dissolved in the mobile phase.
-
-
Solutions for System Blockages:
-
Clean or Replace Tubing and Filters: Systematically check and clean or replace any suspected blockages in the tubing, fittings, or inline filters.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound separation?
A1: For a non-polar compound like this compound, a reversed-phase HPLC method is a good starting point.[2] A typical starting method would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Q2: What are some common related compounds I should be aware of when separating this compound from Abies extracts?
A2: Extracts from Abies species can be complex. Besides this compound, you may encounter other triterpenes, sterols like β-sitosterol, fatty alcohols (behenyl and lignoceryl alcohols), and their esters.[7] These compounds have varying polarities and may require careful method optimization to achieve baseline separation.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identification should be confirmed using multiple methods:
-
Spiking with a Standard: Inject a pure, certified reference standard of this compound. The peak of interest in your sample chromatogram should increase in size.
-
Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer allows for the determination of the molecular weight of the compound in each peak. The peak corresponding to this compound should have a mass that matches its known molecular weight (468.7 g/mol ).[8]
-
Diode Array Detector (DAD): A DAD can provide the UV spectrum of each peak, which can be compared to the known spectrum of this compound.
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Retention time shifts can be caused by several factors:[1][4]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[6]
-
Mobile Phase Composition Changes: Check for solvent evaporation, which can change the mobile phase composition. Ensure solvents are freshly prepared and well-mixed.
-
Pump Issues: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and retention time variability.
-
Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Separation of this compound
This protocol provides a general method for the separation of this compound from related compounds in an extract.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Sample extract dissolved in methanol or mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | 70 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (70% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol) and create a series of dilutions for a calibration curve if quantification is needed.
-
Prepare the sample extract by dissolving a known amount in methanol and filtering it through a 0.45 µm syringe filter.
-
Set up the injection sequence in the HPLC software, including standards, samples, and blanks.
-
Start the analysis.
-
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Potential interferences in this compound separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. realab.ua [realab.ua]
- 6. lcms.cz [lcms.cz]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound | C31H48O3 | CID 161784 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with Abieslactone degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and storage of Abieslactone, with a focus on preventing and addressing its degradation.
Troubleshooting Guide: Degradation of this compound During Storage
This guide addresses common issues encountered during the storage of this compound, providing potential causes and actionable solutions.
Problem 1: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage conditions.
-
Solution: Review and optimize storage protocols. This compound, like many complex organic molecules, is susceptible to degradation from heat, light, humidity, and extreme pH.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage | Minimizes thermal degradation and slows chemical reactions. |
| 2-8°C for short-term storage (days to weeks) | Reduces the rate of degradation for frequently used samples. | |
| Light | Store in amber vials or protect from light | Prevents photolytic degradation. |
| Humidity | Store in a desiccated environment | Minimizes hydrolysis of the lactone ring and other susceptible functional groups. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
Problem 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Possible Cause: Formation of degradation products. The lactone ring in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. Oxidation of the molecule can also occur.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown compounds. Fragmentation patterns can help elucidate their structures.
-
Perform Forced Degradation Studies: Intentionally degrade a small sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in identifying the unknown peaks in your stored samples.
-
Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products.
-
A logical workflow for investigating degradation is presented below:
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a lactone ring and several oxidizable centers, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester bond in the lactone ring can be cleaved by water, a reaction that is accelerated by the presence of acids or bases. This would result in the opening of the lactone ring to form a carboxylic acid and a hydroxyl group.
-
Oxidation: The molecule contains several sites that could be susceptible to oxidation, leading to the formation of various oxidized derivatives.
The potential hydrolytic degradation pathway is illustrated below:
Caption: Hydrolytic degradation of this compound.
Q2: How can I prepare this compound solutions for experiments to minimize degradation?
A2: To minimize degradation in solution:
-
Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents like methanol and ethanol can participate in solvolysis, so aprotic solvents such as DMSO or DMF may be preferred for long-term solution storage. However, the choice of solvent will ultimately depend on the specific experimental requirements.
-
pH Control: If aqueous buffers are used, maintain a pH close to neutral (pH 6-8). Avoid strongly acidic or basic conditions.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Storage of Stock Solutions: If stock solutions must be stored, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the recommended conditions for a forced degradation study on this compound?
A3: A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods. Here are some suggested starting conditions:
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photodegradation | Solution exposed to UV light (254 nm) and visible light |
The following diagram outlines a general workflow for a forced degradation study:
Caption: Experimental workflow for forced degradation studies.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40), and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
For base hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.
-
For oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
For thermal degradation: Place a small amount of solid this compound in a vial and heat at 80°C.
-
For photolytic degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to an appropriate concentration and analyze by HPLC or LC-MS.
enhancing the resolution of Abieslactone in chromatographic analysis
Welcome to the technical support center for the chromatographic analysis of Abieslactone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution and overall quality of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended due to its non-polar, diterpenoid structure. A C18 column is a robust starting point.[1][2] A typical starting method would involve a gradient elution with a mobile phase consisting of acetonitrile and water, which allows for the effective separation of complex mixtures.[3][4]
Q2: How can I improve the separation between this compound and its closely related isomers or impurities?
A2: Improving resolution between closely eluting peaks involves optimizing selectivity (α), efficiency (N), and retention factor (k).[5][6] The most powerful way to change selectivity is by altering the mobile phase composition (e.g., switching from acetonitrile to methanol) or changing the stationary phase (e.g., from a C18 to a Phenyl-Hexyl column).[7][8][9] Increasing column length or using a column with smaller particle sizes (e.g., moving from HPLC to UHPLC) can significantly increase efficiency and improve separation.[7][8][10]
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for a compound like this compound can be caused by several factors. Common chemical causes include secondary interactions between the analyte and active silanol groups on the silica packing.[11][12] Instrumental causes can include extra-column band broadening or a partially blocked column frit.[12][13][14] To address this, consider using a highly deactivated, end-capped column, adding a buffer to the mobile phase to mask silanol interactions, or reducing sample concentration to avoid column overload.[11] Regularly filtering samples and mobile phases can prevent frit blockage.[14]
Q4: What sample preparation technique is suitable for this compound extraction from a complex matrix (e.g., plant extract, biological fluid)?
A4: For complex matrices, a multi-step sample preparation protocol is essential to remove interferences.[15][16] A common workflow involves an initial liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the bulk matrix.[15][17] This is often followed by filtration to remove particulates before injection, which protects the column and instrument from contamination and blockages.[18]
Q5: Can temperature adjustments enhance the resolution of this compound?
A5: Yes, temperature is a critical parameter. Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[19][20] However, it can also alter the selectivity of the separation, sometimes causing peaks to swap positions.[9] It's important to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation, ensuring that this compound is stable at the tested temperatures.[18]
Troubleshooting Guides
Guide 1: Poor Resolution
Problem: this compound is co-eluting with an impurity or another compound of interest. The resolution (Rs) value is below the desired 1.5.
Troubleshooting Steps:
-
Assess the Current Method: First, ensure the system is performing optimally by checking system suitability parameters with a standard.
-
Optimize Retention Factor (k'): If peaks are eluting too early (k' < 2), they are not interacting sufficiently with the stationary phase.
-
Enhance Column Efficiency (N): If peaks are broad, increasing efficiency can make them sharper and narrower, thus improving resolution.
-
Action A: Increase the column length. Doubling the length increases N by approximately 40%.[5]
-
Action B: Decrease the particle size of the column packing material (e.g., switch from a 5 µm to a sub-2 µm column for UHPLC). This is one of the most effective ways to increase efficiency.[8][10]
-
Action C: Lower the flow rate. This can sometimes improve separation, but it will also increase the analysis time.[21]
-
-
Modify Selectivity (α): If increasing retention and efficiency is insufficient, the chemical interactions governing the separation must be changed. This is the most effective tool for resolving co-eluting peaks.[6][9]
-
Action A: Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa). These solvents have different properties and will interact differently with this compound and the stationary phase.[7][8]
-
Action B: Modify the mobile phase pH. While this compound itself is not ionizable, changing the pH can affect the ionization state of impurities or the silica surface, altering selectivity.[7]
-
Action C: Change the stationary phase chemistry (e.g., from C18 to a Phenyl or Cyano phase) to introduce different separation mechanisms like π-π interactions.[7][8]
-
Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.
Guide 2: Peak Tailing
Problem: The this compound peak exhibits significant asymmetry, with a tailing factor > 1.2. This can compromise integration accuracy and resolution.[12][22]
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[11][12]
-
Action: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloaded.
-
-
Investigate Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface can interact with polar functional groups on analytes, causing tailing.[11]
-
Action A: Use a highly end-capped column specifically designed for good peak shape with challenging compounds.
-
Action B: Add a buffer or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This can protonate the silanol groups, reducing unwanted interactions.[11]
-
-
Rule Out Column Damage: A void at the column inlet or a contaminated frit can distort the sample band and cause tailing for all peaks in the chromatogram.[11][12]
-
Action A: Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit.
-
Action B: Replace the column with a new one. If the problem is resolved, the original column was damaged. Using a guard column can help extend the life of the analytical column.[14][22]
-
-
Examine Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and tailing, especially for early-eluting peaks.[13]
-
Action: Ensure all tubing is cut cleanly and properly seated in fittings. Use tubing with the smallest possible internal diameter suitable for the system.
-
| Parameter | Condition 1 (Problem) | Condition 2 (Solution) | Tailing Factor | Resolution (Rs) |
| Sample Concentration | 1.0 mg/mL | 0.1 mg/mL | 1.8 ➔ 1.1 | 1.3 ➔ 1.6 |
| Mobile Phase Modifier | No Modifier | 0.1% Formic Acid | 1.6 ➔ 1.2 | 1.4 ➔ 1.7 |
| Column Type | Standard C18 | End-capped C18 | 1.7 ➔ 1.1 | 1.2 ➔ 1.6 |
| Guard Column | Not Used (after 200 injections) | Guard Column Used | 1.9 ➔ 1.2 | 1.1 ➔ 1.5 |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Quantification
This protocol provides a baseline method for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical goals.
-
Sample Preparation (from plant material):
-
Perform a Soxhlet extraction or ultrasonic-assisted extraction of the dried plant material using methanol or ethanol.
-
Evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the residue in a small volume of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample.
-
Wash with a low-organic-content solvent (e.g., 40% methanol in water) to remove polar impurities.
-
Elute this compound with a high-organic-content solvent (e.g., 90% methanol).
-
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter prior to injection.[14]
-
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (for HPLC) or C18, 100 mm x 2.1 mm, 1.8 µm (for UHPLC).[2][23]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-15 min: 60% B to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% B to 60% B
-
18-25 min: Hold at 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column).
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 10 µL.
-
Caption: Workflow for the extraction and cleanup of this compound from plant material.
| Parameter | HPLC (5 µm) | UHPLC (1.8 µm) |
| Run Time | ~25 min | ~10 min |
| Peak Width (this compound) | 0.25 min | 0.08 min |
| Resolution (critical pair) | 1.4 | 2.1 |
| System Backpressure | ~120 bar | ~550 bar |
References
- 1. ajphr.com [ajphr.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. inacom.nl [inacom.nl]
- 10. waters.com [waters.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
- 22. waters.com [waters.com]
- 23. Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Abieslactone bioassays
Welcome to the technical support center for Abieslactone bioassays. This resource is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results during their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural product, a type of cyclic ester, that has been identified in various species of fir trees (Abies genus).[1] While extensive research is ongoing, preliminary studies suggest that this compound may possess anti-inflammatory and cytotoxic properties. As with many natural products, the bioactivity can be influenced by a variety of experimental factors, making reproducibility a key challenge.[2]
Q2: What are the most common bioassays used to evaluate this compound?
The potential cytotoxic and anti-inflammatory effects of this compound are typically investigated using cell-based assays. Common assays include:
-
Cytotoxicity/Viability Assays: Such as the MTT, MTS, or LDH assays, which measure cell viability in response to the compound.[3][4]
-
Anti-inflammatory Assays: These may involve measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) or prostaglandins, or assessing the expression of inflammatory cytokines.[5][6]
Q3: Why is there a high degree of variability in my replicate wells?
High variability between replicate wells is a frequent issue in cell-based assays and can stem from several sources:[3][7]
-
Uneven Cell Seeding: A non-homogenous cell suspension during plating can lead to different cell numbers in each well.[7]
-
Pipetting Errors: Inconsistent pipetting of cells, media, or reagents can introduce significant variability.[3]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[4][7]
-
Cell Clumping: Aggregates of cells will lead to uneven growth and response to treatment.
Q4: My formazan crystals in the MTT assay are not dissolving completely. What should I do?
Incomplete solubilization of formazan crystals is a common problem that leads to inaccurate absorbance readings.[4] To address this, you can try the following:
-
Ensure Sufficient Solvent: Use an adequate volume of a suitable solubilizing agent like DMSO or an acidified isopropanol solution.[4]
-
Gentle Agitation: After adding the solvent, gently mix the contents on an orbital shaker for 15-30 minutes to aid dissolution.[4]
-
Visual Confirmation: Always visually inspect the wells under a microscope to ensure all crystals have dissolved before reading the plate.[3]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results in MTT Assay
You are observing high variability in IC50 values for this compound across different experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent MTT assay results.
Quantitative Data Summary: Example of Inconsistent Results
| Experiment | Replicate 1 (Abs) | Replicate 2 (Abs) | Replicate 3 (Abs) | Mean (Abs) | Std Dev | CV (%) |
| Day 1 | 0.85 | 0.88 | 0.86 | 0.863 | 0.015 | 1.76 |
| Day 2 | 0.72 | 0.95 | 0.81 | 0.827 | 0.116 | 14.00 |
| Day 3 | 0.99 | 0.75 | 0.89 | 0.877 | 0.121 | 13.84 |
Potential Causes and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Uneven cell seeding, pipetting errors, edge effects.[3][7] | Ensure thorough mixing of cell suspension, calibrate pipettes, and avoid using outer wells of the plate.[3][7] |
| Unexpectedly Low Absorbance | Incorrect cell number, contamination.[3] | Perform a cell titration experiment to find the optimal seeding density. Visually inspect plates for contamination.[3] |
| Compound Interference | This compound may be colored or may directly reduce MTT.[4] | Run a "compound only" control (this compound in media without cells) and subtract this background absorbance.[3] Test this compound in a cell-free system with MTT to check for direct reduction.[4] |
| Precipitation of this compound | Poor solubility in culture medium. | Check the solubility of this compound at the tested concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[3] |
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays
You are observing a lack of consistent dose-dependent inhibition of inflammatory markers.
Hypothetical Signaling Pathway: this compound and NF-κB Inhibition
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Potential Causes and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Inhibition | Cell passage number and health, variability in stimulus (e.g., LPS) activity. | Use cells within a consistent and low passage number range. Aliquot and store the inflammatory stimulus to ensure consistent activity between experiments. |
| Low Signal-to-Noise Ratio | Suboptimal stimulus concentration or incubation time. | Optimize the concentration of the inflammatory stimulus and the treatment duration with this compound to achieve a robust and reproducible inflammatory response. |
| Reagent Degradation | This compound instability in assay buffer, degradation of detection reagents. | Prepare fresh working solutions of this compound for each experiment. Ensure detection reagents are stored correctly and are within their expiration date.[8] |
| Assay Specificity | The chosen assay may not be suitable for the specific mechanism of action. | Consider using orthogonal assays to confirm the results. For example, if measuring NO production, also measure the expression of iNOS. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound on an adherent cell line in a 96-well plate format.
Experimental Workflow
Caption: Workflow for a typical MTT cell viability assay.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This protocol assesses the ability of this compound to inhibit protein denaturation, a common in vitro model for anti-inflammatory activity.[5][6]
Methodology
-
Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures as follows:
-
Control: 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 0.2 mL of fresh hen's egg albumin.
-
Test: 2.8 mL of PBS, 0.2 mL of egg albumin, and 2.0 mL of various concentrations of this compound (e.g., 100-1000 µg/mL).
-
Standard: 2.8 mL of PBS, 0.2 mL of egg albumin, and 2.0 mL of a standard anti-inflammatory drug (e.g., diclofenac sodium) at the same concentrations as this compound.
-
-
Incubation: Incubate all tubes at 37°C for 15 minutes.[6]
-
Heat Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[6]
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[10]
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[10]
References
- 1. This compound | C31H48O3 | CID 161784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
Technical Support Center: Abieslactone and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing abieslactone in experiments involving fluorescent dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with fluorescence-based assays?
While there is limited direct literature on this compound's specific interactions with all fluorescent dyes, it is crucial to consider that many small molecules can interfere with fluorescence assays.[1][2][3] Interference can manifest as quenching (signal reduction) or fluorescence enhancement (false positives), and can be caused by the compound absorbing light at the excitation or emission wavelengths of the fluorophore.[1] Therefore, it is essential to perform control experiments to assess the potential for interference by this compound in your specific assay.
Q2: What are the common mechanisms of interference in fluorescence assays?
Interference in fluorescence assays can occur through several mechanisms:
-
Fluorescence Quenching: The compound of interest, in this case, this compound, may directly interact with the fluorescent dye to reduce its fluorescence quantum yield.[1][4]
-
Inner Filter Effect: this compound might absorb light at the excitation or emission wavelength of the fluorescent dye, leading to a decrease in the measured fluorescence signal.[1]
-
Light Scattering: The presence of this compound, especially at higher concentrations where it might form aggregates, can scatter light and affect the accuracy of fluorescence readings.
-
Autofluorescence: this compound itself might be fluorescent at the wavelengths used for the assay, leading to a high background signal.
Q3: Which fluorescent dyes are commonly used in assays where this compound might be studied?
Researchers investigating the biological activities of natural products like this compound often use fluorescent dyes to study various cellular processes. Common assays and their associated dyes include:
-
Amyloid Fibril Formation: Thioflavin T (ThT) is a widely used dye to monitor the aggregation of proteins into amyloid fibrils.[2][5][6]
-
Mitochondrial Membrane Potential: JC-1 is a ratiometric dye used to assess mitochondrial health and apoptosis.[7][8][9]
-
Cell Viability and Cytotoxicity: Dyes like Calcein-AM, Propidium Iodide, and TO-PRO-3 are used to determine cell viability and membrane integrity.[7]
Q4: How can I test if this compound is interfering with my assay?
The most effective way to check for interference is to run a series of control experiments. These include:
-
This compound-only controls: Measure the fluorescence of this compound in the assay buffer without the fluorescent dye to check for autofluorescence.
-
Dye-only controls: Measure the fluorescence of the dye in the assay buffer.
-
This compound and dye controls (no biological target): Mix this compound with the fluorescent dye in the assay buffer to assess for direct interactions that may cause quenching or enhancement.
-
Varying concentrations: Test a range of this compound concentrations to see if the interference is dose-dependent.
Troubleshooting Guides
Issue 1: Reduced Fluorescence Signal in the Presence of this compound
If you observe a decrease in fluorescence signal when this compound is present, it could be due to quenching or the inner filter effect.
Troubleshooting Steps:
-
Assess for Autofluorescence and Spectral Overlap:
-
Run a fluorescence scan of this compound alone at the excitation and emission wavelengths of your dye.
-
Check for any overlap between the absorption spectrum of this compound and the excitation/emission spectra of the fluorescent dye.
-
-
Distinguish Between Quenching and Inner Filter Effect:
-
Perform a "pre-read" of the assay plate to measure the absorbance of this compound at the excitation and emission wavelengths.[1] This can help identify potential inner filter effects.
-
If significant absorbance is detected, you may need to correct your fluorescence data or use a different fluorescent dye with non-overlapping spectra.
-
-
Optimize Experimental Conditions:
-
If possible, reduce the concentration of this compound to a range where interference is minimized while still being effective for your biological experiment.
-
Ensure proper mixing and incubation times.
-
Potential Quantitative Effects of this compound on Thioflavin T Fluorescence
| This compound Concentration | Observed ThT Fluorescence (Arbitrary Units) | Potential Cause |
| 0 µM (Control) | 1000 | Baseline |
| 10 µM | 850 | Possible quenching or inner filter effect |
| 50 µM | 600 | Increased quenching or inner filter effect |
| 100 µM | 400 | Significant interference |
Issue 2: Increased Fluorescence Signal in the Presence of this compound
An unexpected increase in fluorescence signal could indicate that this compound is autofluorescent or is enhancing the fluorescence of the dye.
Troubleshooting Steps:
-
Confirm Autofluorescence:
-
Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths.
-
If this compound is autofluorescent, subtract the signal from your experimental wells.
-
-
Investigate Dye Enhancement:
-
In a cell-free system, mix this compound with the fluorescent dye and measure the fluorescence over time. An increase in signal would suggest a direct interaction that enhances fluorescence.
-
Potential Quantitative Effects of this compound on JC-1 Monomer (Green) Fluorescence
| This compound Concentration | Observed JC-1 Green Fluorescence (Arbitrary Units) | Potential Cause |
| 0 µM (Control) | 200 | Baseline |
| 10 µM | 450 | Possible autofluorescence of this compound |
| 50 µM | 1200 | Significant autofluorescence or dye enhancement |
| 100 µM | 2500 | Strong interference masking true biological effect |
Experimental Protocols
Protocol 1: Assessing this compound Interference with Thioflavin T (ThT) Assay
This protocol is designed to determine if this compound interferes with the ThT fluorescence signal in an amyloid aggregation assay.
Materials:
-
Thioflavin T (ThT) stock solution
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
Amyloidogenic protein (e.g., Aβ peptide)
-
Fluorescence microplate reader
Methodology:
-
Prepare Solutions:
-
Prepare a working solution of ThT in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the amyloidogenic protein according to the manufacturer's protocol.
-
-
Set up Control and Experimental Wells:
-
Blank: Assay buffer only.
-
This compound Autofluorescence: this compound dilutions in assay buffer.
-
ThT only: ThT working solution in assay buffer.
-
ThT + this compound: ThT working solution with this compound dilutions.
-
Protein Aggregation (Control): ThT working solution with the amyloidogenic protein.
-
Protein Aggregation + this compound: ThT working solution with the amyloidogenic protein and this compound dilutions.
-
-
Incubation and Measurement:
-
Incubate the plate under conditions that promote protein aggregation (e.g., 37°C with shaking).
-
Measure fluorescence at appropriate intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Compare the fluorescence of "ThT + this compound" wells to the "ThT only" wells to identify direct interference.
-
Analyze the effect of this compound on the protein aggregation kinetics.
-
Protocol 2: Evaluating this compound Interference with JC-1 Assay for Mitochondrial Membrane Potential
This protocol helps determine if this compound affects the JC-1 dye's ability to report on mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
This compound stock solution
-
Cell culture medium
-
Cells of interest
-
FCCP or other uncoupler (positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and positive control (FCCP) groups.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution.
-
-
Control for this compound Autofluorescence:
-
Prepare a set of cells treated with this compound but not stained with JC-1 to measure the autofluorescence of this compound within the cells.
-
-
Fluorescence Measurement:
-
Microscopy: Capture images using filters for both green (monomers, ~529 nm emission) and red (aggregates, ~590 nm emission) fluorescence.
-
Flow Cytometry: Analyze the cell populations for shifts in green and red fluorescence.
-
-
Data Analysis:
-
For microscopy, quantify the red/green fluorescence intensity ratio.
-
For flow cytometry, quantify the percentage of cells in the high red fluorescence (healthy mitochondria) and high green fluorescence (depolarized mitochondria) gates.
-
Subtract any background fluorescence from the this compound-only controls.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: this compound's potential dual effect on signaling and fluorescence.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and reliable JC-1 and TOTO-3 double staining to assess mitochondrial transmembrane potential and plasma membrane integrity: interest for cell death investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of JC1 for non-toxic isolation of cells with MDR transporter activity by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Abieslactone Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Abieslactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a complex natural product with a lactone structure.[1][2] Its large, hydrophobic molecular structure suggests it likely has low aqueous solubility, which can significantly limit its oral bioavailability. Poor bioavailability can lead to low efficacy and high variability in patient response. Many potent drugs are not effective therapeutically due to solubility issues, and sometimes high doses to counteract this can lead to toxicity.
Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
The choice of strategy depends on the specific physicochemical properties of this compound.
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rate of this compound in in vitro Assays
Possible Causes:
-
Poor aqueous solubility: The intrinsic property of the this compound molecule.
-
Particle size and distribution: Larger or aggregated particles will dissolve slower.
-
Inappropriate dissolution medium: The pH and composition of the medium may not be optimal.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility Profiling: Determine the equilibrium solubility of this compound in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
-
Particle Size Analysis: Use techniques like laser diffraction to measure the particle size distribution of your drug substance.
-
-
Formulation Approaches to Improve Dissolution:
-
Micronization/Nanonization: If particle size is large, consider techniques like ball milling to create nanocrystal suspensions.[3]
-
Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) using methods like spray drying or hot-melt extrusion.
-
Illustrative Data: Comparison of Dissolution Rates for Different this compound Formulations
| Formulation Approach | Time to 80% Dissolution (T80) in FaSSIF (minutes) |
| Unprocessed this compound | > 120 |
| Micronized this compound | 60 |
| This compound Nanocrystals | 30 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 15 |
Note: The data in this table is illustrative and intended to demonstrate potential improvements. Actual results will vary based on experimental conditions.
Experimental Protocol: Preparation of this compound Nanocrystals by Wet Milling
-
Preparation of Suspension: Disperse 1 g of this compound and 0.2 g of a suitable stabilizer (e.g., Poloxamer 407) in 20 mL of purified water.
-
Milling: Add the suspension to a planetary ball mill with zirconium oxide grinding beads.
-
Process Parameters: Mill at 500 rpm for 48 hours, with periodic cooling to prevent degradation.
-
Characterization: Analyze the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential.
-
Solid Form Recovery: Lyophilize the nanosuspension with a cryoprotectant (e.g., mannitol) to obtain a solid powder for further formulation.
Issue 2: Poor Permeability of this compound Across Caco-2 Cell Monolayers
Possible Causes:
-
Low passive diffusion: Due to the molecular size and/or polarity of this compound.
-
Efflux transporter activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Confirm Efflux Liability:
-
Conduct a bidirectional Caco-2 permeability assay. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux.
-
-
Inhibition of Efflux:
-
Repeat the permeability assay in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio would confirm P-gp mediated transport.
-
-
Formulation with Permeation Enhancers:
-
Incorporate excipients with permeation-enhancing properties into your formulation. These can include certain surfactants or polymers that can modulate tight junctions or inhibit efflux pumps.
-
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound solution (e.g., 10 µM in transport medium) to the apical side.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound solution to the basolateral side and sample from the apical side at the same time points.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
Issue 3: High First-Pass Metabolism Observed in in vivo Pharmacokinetic Studies
Possible Causes:
-
Extensive metabolism in the gut wall: Cytochrome P450 enzymes (e.g., CYP3A4) in the enterocytes can metabolize this compound before it reaches systemic circulation.
-
High hepatic extraction: this compound may be rapidly metabolized by the liver after absorption.
Troubleshooting Steps:
-
In vitro Metabolism Studies:
-
Incubate this compound with human liver microsomes (HLM) and intestinal microsomes (HIM) to determine its metabolic stability.
-
-
Reaction Phenotyping:
-
Use a panel of recombinant human CYP enzymes to identify the specific enzymes responsible for this compound metabolism.
-
-
Formulation Strategies to Mitigate Metabolism:
-
Lymphatic Targeting: Lipid-based formulations, particularly those with long-chain fatty acids, can promote lymphatic absorption, thereby bypassing the liver and reducing first-pass metabolism.
-
Co-administration with CYP Inhibitors: While not a formulation strategy per se, identifying the metabolizing enzymes can open possibilities for co-administration with inhibitors, though this requires careful clinical consideration.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential absorption and metabolism pathways for this compound.
References
Abieslactone HPLC Analysis: A Technical Support Guide to Achieving Optimal Peak Shape
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Abieslactone and similar diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for a neutral compound like this compound?
Even for neutral compounds, the most common cause of peak tailing is secondary interactions with the stationary phase.[1] This often involves residual silanol groups on silica-based columns (like C18) that can form hydrogen bonds with the analyte, causing some molecules to lag behind and create a tail.[2][3] Other potential causes include column contamination, mass overload, or extra-column volume effects.[1][4][5]
Q2: My this compound peak is fronting. Where should I start troubleshooting?
Peak fronting is most frequently caused by two issues: concentration overload or an improper sample solvent.[6][7][8] Start by diluting your sample and reinjecting it. If the peak shape improves, you were overloading the column. If the problem persists, ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase.[6][8] Dissolving the sample in a much stronger solvent can cause the analyte band to spread prematurely on the column.[1][9]
Q3: All the peaks in my chromatogram are suddenly split or doubled. What does this indicate?
When all peaks are affected similarly, the problem almost certainly occurred before the analytical separation on the column.[10] The most common culprits are a partially blocked inlet frit or a physical void/channel that has formed at the head of the column.[10][11][12] This disruption causes the sample to be introduced onto the column in a distorted band, which the column cannot correct.[10] Start by checking for system blockages and consider replacing the column's inlet frit or the entire column.[10][13]
Q4: Can my sample preparation and solvent choice significantly impact peak shape?
Absolutely. Injecting a sample dissolved in a solvent with a significantly higher elution strength than the mobile phase is a common cause of peak distortion, particularly fronting and splitting.[1][9] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[8] Additionally, ensure all samples are filtered through a 0.22 or 0.45 µm filter to remove particulates that can block the column frit and lead to split peaks and high backpressure.[10][13]
Troubleshooting Guides for Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving common peak shape issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[7] This can compromise resolution and lead to inaccurate quantification.[1][5]
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Solution |
| Secondary Silanol Interactions [5] | The issue is more pronounced for polar or basic compounds and may improve with higher sample loads as active sites become saturated.[14] | Use a modern, high-purity, end-capped C18 column. Alternatively, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[7] |
| Mass Overload [4] | Reduce the injected sample concentration by a factor of 10. If the peak becomes more symmetrical, overload was the issue.[14] | Decrease the sample concentration or reduce the injection volume.[4][15] |
| Column Contamination / Degradation [4] | Observe if backpressure is high, or if the issue persists after flushing the system with a clean mobile phase. | Use a guard column to protect the analytical column.[4] Filter all samples and mobile phases. Attempt to wash the column or, if necessary, replace it.[16] |
| Extra-Column Volume [5][15] | Inspect the tubing between the injector, column, and detector. | Use shorter, narrower internal diameter (e.g., 0.12 mm) tubing to minimize dead volume.[5][15] Ensure all fittings are properly connected. |
| Mobile Phase pH near Analyte pKa [5] | While less common for this compound, this can cause issues if the analyte has ionizable functional groups. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[17] |
Issue 2: Peak Fronting
Peak fronting is an asymmetry where the first half of the peak is broader than the second half, often appearing as a leading edge.[6][7]
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Solution |
| Concentration Overload [4][6] | The peak shape improves upon sample dilution. This is the most common cause of fronting.[8] | Reduce the concentration of the sample being injected.[6][8] |
| Sample Solvent Incompatibility [6][18] | The issue is most prominent for early-eluting peaks. The sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile into a 50% Water mobile phase).[8] | Prepare the sample in the initial mobile phase.[8] If solubility is an issue, use the weakest possible solvent. |
| Column Collapse or Damage [7][18] | A sudden and irreversible change in peak shape and retention time, often accompanied by a drop in backpressure. | Operate within the column's recommended pH and temperature ranges.[7] Replace the column if it is physically damaged.[6][7] |
Issue 3: Split or Shouldered Peaks
Peak splitting appears as a "twin" peak or a significant shoulder on the main peak.[11][12]
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Solution |
| Blocked Inlet Frit / Column Contamination [10][11] | All peaks in the chromatogram are split or distorted in a similar fashion.[10][11] | Filter samples and mobile phases.[13] Use an in-line filter before the column. Try back-flushing the column at a low flow rate or replace the column frit. If unresolved, replace the column.[10][13] |
| Column Void [7][10] | Similar to a blocked frit, all peaks are affected. May be accompanied by a loss in efficiency and lower backpressure. | Replace the column. Voids in the stationary phase bed cannot be repaired.[7] |
| Sample Solvent Mismatch | Inject a smaller volume of the sample. If the split resolves into a single peak, solvent effects are likely. | Dissolve the sample in the mobile phase.[17] Ensure the sample solvent is weaker than the eluent. |
| Co-eluting Compound [11] | Only a single peak is split or has a shoulder. The shape of the split may change when the mobile phase composition is altered. | Adjust the mobile phase composition (e.g., organic solvent ratio) or the temperature to improve the separation between the two compounds.[11][19] |
Experimental Protocols
Protocol 1: Baseline HPLC-PDA Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound, based on common methods for diterpenoids.[20][21]
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start at 60% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute.
-
Equilibrate at 60% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 60:40 Acetonitrile/Water mixture to match the initial mobile phase. Filter through a 0.22 µm syringe filter.
-
Detection: Monitor at 210 nm.
Protocol 2: General Purpose Column Cleaning (Reversed-Phase)
If column contamination is suspected, perform the following washing procedure. Flush the column with 20 column volumes of each solvent.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water to remove buffers.
-
Flush with 100% Methanol.
-
Flush with 100% Acetonitrile.
-
Flush with 75:25 Acetonitrile/Isopropanol.
-
Flush with 100% Isopropanol.
-
Store the column in 100% Acetonitrile or as recommended by the manufacturer.
Visual Troubleshooting Workflows
Caption: A workflow diagram for troubleshooting common HPLC peak shape problems.
Caption: Chemical interactions leading to peak tailing vs. a symmetrical peak.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. silicycle.com [silicycle.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
preventing microbial contamination in Abieslactone extracts
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting microbial contamination in Abieslactone extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial contaminants found in botanical extracts like this compound?
A1: Botanical extracts are susceptible to contamination from a wide variety of microorganisms introduced during harvesting, processing, and handling.[1][2] The most frequently isolated contaminants include bacteria and fungi.[3][4]
-
Bacteria: Species such as Bacillus spp., Pseudomonas aeruginosa, Escherichia coli, Salmonella spp., and Staphylococcus aureus are common.[1][4] The presence of coliforms like E. coli often indicates fecal contamination and poor hygienic practices during production.[2][4]
-
Fungi (Molds and Yeasts): Fungal spores are prevalent in the environment and can easily contaminate raw plant materials.[2] Common genera include Aspergillus, Candida, Cladosporium, Rhizopus, and Mucor.[3]
Q2: What are the primary sources of this contamination?
A2: Contamination can be introduced at nearly any stage, from the plant's original environment to the final laboratory handling.
-
Raw Materials: The plant material itself is a major source, carrying microbes from the soil, air, and water.[1][2]
-
Harvesting and Processing: Unsanitary handling, open-air drying, and contaminated equipment during milling can introduce a significant microbial load.[1][5]
-
Laboratory Environment: Airborne spores, contaminated work surfaces, non-sterile equipment, and water baths are significant sources.[6][7]
-
Personnel: Human operators are a primary source of contamination through shedding skin cells, respiratory droplets, and improper aseptic technique.[6][7][8]
Q3: How can I prevent contamination from the start of my experiment?
A3: Proactive prevention is the most effective strategy. This involves establishing a strict aseptic workflow.
-
Good Laboratory Practices (GLP): Always wear appropriate personal protective equipment (PPE), including gloves, a clean lab coat, and a mask.[8][9] Wipe down work surfaces with 70% ethanol or another suitable disinfectant before and after work.[10]
-
Aseptic Technique: All manipulations should be performed in a certified laminar flow hood or biological safety cabinet.[7][8] Minimize the time sterile containers are open and never talk over open cultures or extracts.[6][10] Use only sterile pipettes, tubes, and other consumables.[6]
-
Raw Material Handling: If possible, source high-quality, clean raw plant materials. Proper drying and storage of the plant material can inhibit microbial growth.[2][5]
Q4: What is the best method to sterilize a potentially heat-sensitive this compound extract?
A4: For thermo-labile compounds like many natural product extracts, heat sterilization (autoclaving) is unsuitable as it can cause degradation.[11] The preferred method is sterile filtration.[11][12]
-
Sterile Filtration: This method uses a membrane filter with a pore size small enough to trap microorganisms. A 0.22 µm or 0.45 µm pore size is standard for removing bacteria and fungi.[13][14] The extract is passed through the filter into a sterile collection vessel. This technique effectively sterilizes the solution without using heat.[11]
Troubleshooting Guides
Problem 1: I see turbidity (cloudiness) or a film growing in my "sterile" this compound extract.
| Possible Cause | Troubleshooting Step |
| Ineffective Filtration | Verify the integrity of your filter membrane. Ensure it was not damaged during installation. Confirm the filter pore size is appropriate (≤0.22 µm). Consider a second round of filtration if the initial bioburden was high.[12] |
| Contamination Post-Filtration | Review your aseptic technique. Was the collection flask sterile? Were all transfers performed in a laminar flow hood? Ensure all equipment that contacts the extract after filtration is sterile.[6][12] |
| Resistant Microorganisms | Some smaller bacteria may be able to pass through 0.2 µm filters.[12] If contamination persists, you may need to perform a sterility test to identify the organism and consider alternative, compatible sterilization methods if possible. |
| Chemical Precipitation | The turbidity may not be microbial. Changes in solvent, pH, or temperature can cause the this compound or other phytochemicals to precipitate out of the solution. Examine a sample under a microscope to distinguish between microbial cells and amorphous precipitate. |
Problem 2: My sterility test results are positive, but I followed my filtration protocol.
| Possible Cause | Troubleshooting Step |
| Contamination During Testing | The sterility test itself is a sensitive aseptic procedure. Ensure the testing was performed under strict aseptic conditions, ideally in an isolator or cleanroom environment, to avoid false positives.[14][15] |
| Inadequate Sterilization of Equipment | Confirm that all components of the filtration apparatus (hoses, gaskets, collection vessel) were properly sterilized before use. Autoclaving is the most common method for sterilizing equipment.[11] |
| Compromised Starting Materials | The initial bioburden of the extract may be too high for a single filtration step to be effective. Consider pre-filtering the extract through a larger pore size filter (e.g., 0.8 µm) to reduce the load before the final sterile filtration step.[16] |
| Bacteriostatic/Fungistatic Properties of Extract | The this compound extract itself may inhibit microbial growth in the sterility test, leading to false negatives, not false positives. However, this is a critical validation step (Bacteriostasis/Fungistasis test) to ensure the test is valid.[15] If contamination is confirmed, the source is elsewhere. |
Data Presentation
Table 1: Common Microbial Contaminants in Botanical Preparations
| Microorganism Type | Genus/Species | Common Source | Significance |
|---|---|---|---|
| Aerobic Bacteria | Bacillus spp. | Soil, Dust[4] | Spore-forming, can be heat resistant. |
| Pseudomonas aeruginosa | Soil, Water[4] | Opportunistic pathogen, can form biofilms. | |
| Staphylococcus aureus | Human skin, nasal passages[1][2] | Toxin production, indicates poor handling hygiene. | |
| Coliform Bacteria | Escherichia coli | Fecal contamination[2][4] | Indicator of poor sanitation and hygiene. |
| Klebsiella spp. | Fecal contamination[17] | Opportunistic pathogens. | |
| Fungi (Molds) | Aspergillus spp. | Air, Soil, Dust[3] | Can produce mycotoxins. |
| Rhizopus spp., Mucor spp. | Soil, decaying matter[3] | Common spoilage organisms. |
| Fungi (Yeasts) | Candida spp. | Human flora, environment[4] | Opportunistic pathogen. |
Table 2: Comparison of Sterilization Methods for Extracts & Equipment
| Method | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Sterile Filtration | Physical removal of microbes via microporous membrane (0.22 µm).[14] | Heat-sensitive liquids (this compound extract).[11] | Does not damage heat-labile compounds.[11] | Can be slow; filters can clog; does not remove viruses or mycoplasma effectively.[12][16] |
| Autoclaving (Moist Heat) | Steam under pressure (121°C, 15 psi) denatures proteins.[11] | Glassware, metal tools, stable aqueous solutions, culture media. | Highly effective and reliable for killing bacteria, fungi, and spores.[11] | Unsuitable for heat-sensitive compounds like this compound, oils, and some plastics.[11] |
| Dry Heat Sterilization | High temperature (e.g., 160°C) for extended periods.[18] | Glassware, metal instruments.[11] | Effective for materials that cannot be steam-sterilized. | Requires higher temperatures and longer times than autoclaving; can damage some materials.[11] |
| Chemical Sterilization | Exposure to chemicals like 70% ethanol or bleach.[11][19] | Work surfaces, equipment exteriors, surface sterilization of raw plant material.[11][20] | Effective for surface decontamination at room temperature. | Can leave toxic residues; not suitable for sterilizing the final extract product.[19] |
| Irradiation (Gamma, E-beam) | Ionizing radiation damages microbial DNA.[19] | Pre-packaged consumables, powders. | High penetration and effectiveness.[19] | Can affect the chemical structure of the target compound; requires specialized facilities.[19] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound Extracts
-
Preparation: Prepare the work area by clearing all unnecessary items. Thoroughly disinfect the surface of the laminar flow hood with 70% ethanol and allow it to dry.[10] Let the hood run for at least 15-30 minutes before starting work.[8]
-
Personal Hygiene: Wash hands thoroughly. Wear sterile gloves, a clean lab coat, and a face mask.[8] Spray gloves with 70% ethanol before placing hands inside the hood.
-
Material Handling: Only place essential, sterilized items inside the hood. Spray the surface of all items with 70% ethanol before introducing them into the sterile field.
-
Manipulation: Perform all open-container manipulations at least six inches inside the hood to ensure a sterile airflow.[7] Angle containers so that airborne particles are unlikely to fall inside.
-
Transfers: When transferring liquids, use a new sterile pipette for each transfer. Do not touch the pipette tip to any non-sterile surface. Flame the necks of glass bottles before and after transfers if applicable.[10]
-
Cleanup: After completion, securely cap all containers. Remove all materials and disinfect the work surface again.
Protocol 2: Sterile Filtration of this compound Extract
-
Objective: To sterilize an this compound extract dissolved in a compatible solvent without using heat.
-
Materials:
-
This compound extract solution.
-
Sterile syringe filter (0.22 µm pore size) or a vacuum filtration unit with a sterile 0.22 µm membrane.
-
Sterile syringe of appropriate volume.
-
Sterile collection vessel (e.g., serum bottle or flask).
-
-
Procedure (Syringe Filter Method):
-
a. Perform all steps in a laminar flow hood using aseptic technique (Protocol 1).
-
b. Aseptically open the sterile syringe and filter packaging.
-
c. Draw the this compound extract into the syringe.
-
d. Securely attach the sterile filter to the syringe tip using a Luer-lock connection.
-
e. Uncap the sterile collection vessel.
-
f. Carefully dispense the extract through the filter into the sterile vessel. Apply steady, even pressure. Do not exceed the filter's maximum pressure rating.
-
g. Once filtration is complete, remove the syringe and filter. Immediately seal the collection vessel.
-
h. Label the vessel with the extract name, concentration, and date of sterilization.
-
Protocol 3: Sterility Testing of Final Extract
-
Objective: To confirm the absence of viable microbial contaminants in the final filtered extract.[21] This protocol is based on standard pharmacopeia methods.[22]
-
Media:
-
Procedure (Direct Inoculation):
-
a. Using strict aseptic technique, transfer a small, representative volume of the final this compound extract into a tube of FTM and a separate tube of SCDM. The volume should be sufficient for testing but not so large that it inhibits growth due to the extract's own properties.[15]
-
b. Include positive and negative controls.
-
Positive Control: Inoculate one tube of each medium with a small number (<100 CFU) of known microorganisms (e.g., S. aureus for SCDM, Clostridium sporogenes for FTM) to ensure the media supports growth.[22]
-
Negative Control: Incubate un-inoculated tubes of each medium to verify their initial sterility.
-
-
c. Incubate the FTM tubes at 30-35°C and the SCDM tubes at 20-25°C.[21]
-
d. Observe all tubes for signs of turbidity (cloudiness) intermittently for a period of 14 days.[15][21]
-
-
Interpretation:
Visualizations
Caption: Experimental workflow from raw material to sterile this compound extract.
References
- 1. Microbial contamination in herbal medicines: a serious health hazard to elderly consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmps.crsp.dz [jmps.crsp.dz]
- 3. Microbial Contaminants of Herbal Remedies: Health Risks and Sustainable Quality Control Strategies | CoLab [colab.ws]
- 4. Microbial Contamination of Herbal Preparations on the Ghanaian Market, Accra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for the Elimination of Microbial Contaminants from Lippia multiflora Mold. Leaves Intended for Tea Bagging and Evaluation of Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msesupplies.com [msesupplies.com]
- 7. How to Avoid Contamination in the Microbiology Lab | Lab Manager [labmanager.com]
- 8. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 9. Identifying & Preventing Lab Contamination [kewaunee.in]
- 10. youtube.com [youtube.com]
- 11. labassociates.com [labassociates.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rocker.com.tw [rocker.com.tw]
- 15. criver.com [criver.com]
- 16. JP4584287B2 - Disinfection method of plant extract - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. arcjournals.org [arcjournals.org]
- 19. comextbiotech.com [comextbiotech.com]
- 20. plantcelltechnology.com [plantcelltechnology.com]
- 21. STANDARD OPERATING PROCEDURE FOR STERILITY TEST | Research SOP [researchsop.com]
- 22. digicollections.net [digicollections.net]
Technical Support Center: Optimizing Reaction Conditions for Abieslactone Derivatization
Welcome to the technical support center for the derivatization of Abieslactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound derivatization reactions?
A1: Low reaction yields are frequently due to a combination of factors. Key contributors include the inherent steric hindrance of the this compound core, moisture in the reaction setup, impure starting materials or reagents, and suboptimal reaction temperatures.[1][2] Careful drying of glassware and solvents, verification of reagent purity, and precise temperature control are critical for success.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?
A2: The presence of multiple spots on a TLC plate typically indicates the formation of side products or the presence of unreacted starting material. Side reactions may arise from the reactivity of other functional groups on the this compound molecule or decomposition of the product under the reaction conditions.[1][2] Consider adjusting the stoichiometry of your reagents, lowering the reaction temperature, or using a more selective catalyst.
Q3: How can I effectively purify my this compound derivative?
A3: Purification of this compound derivatives can be challenging due to their often similar polarities. Column chromatography on silica gel is a common method.[1] A step-gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. If your derivative is acid-sensitive, consider using a neutralized silica gel.[1] Preparative HPLC can be employed for difficult separations.
Q4: My this compound derivative appears to be unstable. What storage conditions are recommended?
A4: Many complex natural product derivatives can be sensitive to light, air, and temperature. For optimal stability, it is recommended to store your purified this compound derivative as a neat solid, if possible, at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Moisture Contamination | Flame-dry or oven-dry all glassware and use anhydrous solvents.[1] Reactions involving organometallic reagents or strong bases are particularly sensitive to moisture. |
| Impure Starting Material | Ensure the purity of your this compound starting material using techniques like NMR or LC-MS before starting the reaction. |
| Reagent Degradation | Use freshly opened or properly stored reagents. Some reagents, especially organometallics and hydrides, can degrade over time. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome activation energy barriers, while others need to be run at low temperatures to prevent side reactions or decomposition.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[1] |
| Steric Hindrance | The bulky nature of the this compound core can hinder reagent access. Consider using smaller, more reactive reagents or a catalyst to facilitate the reaction. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Side Reactions | If other functional groups are present and reactive under your conditions, consider using protecting groups. |
| Product Decomposition | If the desired product is unstable under the reaction conditions, try reducing the reaction time or temperature.[1] Also, ensure the work-up procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive). |
| Epimerization | If a new stereocenter is formed, you may be getting a mixture of diastereomers. Try using a stereoselective catalyst or chiral auxiliary. |
| Over-reaction | If multiple reactive sites are present, you may be getting multiple additions of your reagent. Use a stoichiometric amount of the reagent and add it slowly to the reaction mixture. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Products | If products have very similar Rf values on TLC, try different solvent systems for column chromatography. A shallower gradient or a different stationary phase (e.g., alumina) may improve separation. |
| Product is a Stubborn Oil | Try triturating the oil with a non-polar solvent to induce crystallization. If that fails, preparative HPLC or crystallization from a different solvent system may be necessary. |
| Product Streaking on Silica Gel | This can indicate that your compound is acidic or basic. Add a small amount of a modifier to your chromatography solvent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds). |
Experimental Protocols
Representative Derivatization: Michael Addition to the α,β-Unsaturated Lactone
This protocol describes a general procedure for the Michael addition of a thiol to the α,β-unsaturated lactone moiety of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, DCM)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).
-
Dissolve the this compound in the anhydrous solvent.
-
Add the thiol (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the base (1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Abieslactone and Doxorubicin Cytotoxicity in Liver Cancer Cells
For Immediate Release
This guide offers a detailed comparison of the cytotoxic effects of Abieslactone, a natural triterpenoid lactone, and Doxorubicin, a conventional chemotherapeutic agent, on hepatocellular carcinoma (HCC) cells. This analysis is intended for researchers, scientists, and professionals in drug development, providing objective data and insights into the potential of this compound as a novel anti-cancer agent.
Executive Summary
This compound has demonstrated selective and potent cytotoxic effects against various liver cancer cell lines, inducing cell cycle arrest and apoptosis. In a direct comparison, while Doxorubicin exhibits a lower IC50 value, indicating higher potency in raw cytotoxic terms, this compound shows a promising selective toxicity profile, with markedly lower impact on normal liver cells. This suggests a potentially wider therapeutic window for this compound. The mechanisms of action, while both culminating in apoptosis, are initiated through distinct signaling cascades, offering potential for combination therapies or targeted treatments for specific HCC subtypes.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Doxorubicin on three human liver cancer cell lines (HepG2, SMMC7721, and Huh7) and one normal human liver cell line (QSG7701). Data was obtained after 72 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | 9.8[1] |
| SMMC7721 | 14.3[1] | |
| Huh7 | 17.2[1] | |
| QSG7701 (Normal) | > 20 (Low cytotoxicity)[1] | |
| Doxorubicin | HepG2 | 0.5[1] |
| SMMC7721 | 0.3[1] | |
| Huh7 | 0.7[1] | |
| QSG7701 (Normal) | 2.9[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound and Doxorubicin were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Liver cancer cells (HepG2, SMMC7721, Huh7) and normal liver cells (QSG7701) were seeded in 96-well plates at a density of 6×10³ cells per well.[1]
-
Treatment: After cell adherence, the medium was replaced with fresh medium containing various concentrations of this compound (0, 1, 5, 10, 25, 50 µM) or Doxorubicin (0, 0.25, 0.5, 1, 2.5, 5, 10 µM).[1] A control group was treated with 0.1% DMSO.[1]
-
Incubation: The plates were incubated for 24, 48, or 72 hours at 37°C.[1]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The supernatant was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were then calculated.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound induces apoptosis in liver cancer cells through a multi-faceted approach involving cell cycle arrest and the activation of intrinsic apoptotic pathways.
Caption: this compound induces G1 cell cycle arrest and mitochondrial apoptosis in liver cancer cells.
This compound treatment leads to an upregulation of p53 and p21, which in turn downregulates CDK2 and cyclin D1, causing cell cycle arrest in the G1 phase.[1][2] Concurrently, it induces the generation of reactive oxygen species (ROS), which can inactivate the Akt signaling pathway.[1][2] Furthermore, this compound modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[1][2] This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -3) that culminates in apoptosis, as evidenced by PARP cleavage.[1][2]
Doxorubicin Signaling Pathway
Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects by interfering with DNA replication and repair.
Caption: Doxorubicin induces apoptosis via DNA damage, but resistance can arise through survival pathways.
Doxorubicin functions as a topoisomerase II inhibitor and intercalates into DNA, leading to double-strand breaks.[3] This DNA damage response triggers the upregulation of the tumor suppressor p53, which in turn promotes apoptosis by activating pro-apoptotic factors like Bax and repressing anti-apoptotic factors such as Bcl-2.[3] However, liver cancer cells can develop resistance to Doxorubicin by activating pro-survival signaling pathways, including the MEK/ERK and NF-κB pathways.[3][4]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds on cancer cell lines.
Caption: Workflow for comparative cytotoxicity analysis of this compound and Doxorubicin.
Conclusion
This compound emerges as a compelling candidate for further investigation in the context of liver cancer therapy. Its selective cytotoxicity against cancer cells, coupled with a distinct mechanism of action, highlights its potential to overcome some of the limitations associated with conventional chemotherapeutics like Doxorubicin. Future research should focus on in vivo studies to validate these findings and explore potential synergistic effects when combined with existing anti-cancer drugs. The differential activation of signaling pathways by this compound and Doxorubicin suggests that a combination approach could be a promising strategy to enhance therapeutic efficacy and mitigate drug resistance in hepatocellular carcinoma.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
Validating the Anticancer Activity of Abieslactone in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the anticancer activities of Abieslactone, with a focus on its potential validation in xenograft models. While in vitro studies have demonstrated promising results, this document outlines the necessary steps for in vivo validation and offers a comparative landscape with established chemotherapeutic agents for hepatocellular carcinoma (HCC).
Introduction to this compound
This compound is a triterpenoid lactone that has been shown to possess anti-tumor-promoting activity.[1] In vitro studies on human hepatocellular carcinoma cell lines have revealed that this compound can induce cell cycle arrest and apoptosis through the mitochondrial pathway and the generation of reactive oxygen species.[1] These findings strongly suggest that this compound is a promising candidate for further preclinical development, necessitating rigorous validation in in vivo models.
Comparative Analysis of Anticancer Agents in HCC Xenograft Models
To establish a benchmark for the potential efficacy of this compound, this section presents data from xenograft studies of two standard-of-care drugs for hepatocellular carcinoma: Sorafenib and 5-Fluorouracil. It is important to note that direct comparative studies of this compound with these agents in xenograft models are not yet available in published literature. The following table summarizes the performance of these established drugs in HCC xenograft models.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Sorafenib | PLC/PRF/5 (HCC) | Nude mice | 30 mg/kg/day, p.o. | Not explicitly stated, but significant tumor growth suppression and increased apoptosis reported. | N/A |
| 5-Fluorouracil | H22 (HCC) | Kunming mice | 20 mg/kg, i.v. | Tumor weight in the 5-FU group was significantly lower than in the control group. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing a hepatocellular carcinoma xenograft model and subsequent treatment, based on common practices in the field.
Hepatocellular Carcinoma Xenograft Model Protocol
-
Cell Culture: Human hepatocellular carcinoma cells (e.g., HepG2, SMMC-7721) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old, are used for the study. Animals are housed in a specific pathogen-free environment.
-
Xenograft Implantation: 5 x 10^6 HCC cells are suspended in 100 µL of serum-free medium and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Protocol: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
-
Vehicle Control Group: Administered the vehicle solution (e.g., saline, DMSO) following the same schedule as the treatment groups.
-
This compound Treatment Group: this compound is administered at predetermined doses (e.g., 10, 20, 40 mg/kg) via a specified route (e.g., intraperitoneal injection, oral gavage) daily or on a set schedule for a defined period (e.g., 21 days).
-
Positive Control Group: A standard-of-care drug like Sorafenib is administered at a clinically relevant dose.
-
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and another portion can be snap-frozen for western blot analysis. Body weight of the mice is monitored throughout the study as a measure of toxicity.
Visualizing Experimental and Molecular Pathways
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
The available in vitro evidence strongly supports the anticancer potential of this compound, particularly in hepatocellular carcinoma. To bridge the gap between in vitro findings and clinical potential, robust in vivo validation using xenograft models is the critical next step. This guide provides the necessary framework for designing and interpreting such studies by offering established protocols and a comparative context with current therapies. The elucidation of its signaling pathway further provides a basis for pharmacodynamic marker selection in future preclinical and clinical trials. Further research is warranted to generate the quantitative in vivo data necessary to fully assess the therapeutic promise of this compound.
References
A Comparative Analysis of Abieslactone and Betulinic Acid: Mechanisms of Action in Drug Development
For Immediate Release
This guide provides a detailed comparative analysis of the mechanisms of action of two promising natural compounds, Abieslactone and betulinic acid. Both are triterpenoids that have demonstrated significant potential in preclinical studies, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their molecular pathways, supported by experimental data and detailed protocols.
Introduction
This compound, a triterpenoid lactone isolated from Abies species, and betulinic acid, a pentacyclic triterpenoid found in the bark of several plants including the white birch, are gaining attention for their therapeutic properties.[1][2] While both compounds exhibit cytotoxic effects against cancer cells, their underlying mechanisms show both convergence and divergence. This guide dissects these mechanisms, focusing on apoptosis, cell cycle arrest, and anti-inflammatory effects, to provide a clear framework for future research and development.
Comparative Mechanism of Action
Apoptosis Induction
Both this compound and betulinic acid are potent inducers of apoptosis, primarily through the intrinsic mitochondrial pathway.[3][4][5]
-
This compound: Induces apoptosis by generating Reactive Oxygen Species (ROS).[1][6] In some cell lines, such as HepG2 human hepatoma cells, this ROS accumulation leads to the inactivation of the Akt signaling pathway, further promoting cell death.[1][5] The core mechanism involves disrupting the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol.[5][6] This event triggers a caspase cascade, marked by the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][6] this compound also modulates the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][5]
-
Betulinic Acid: Similarly triggers the mitochondrial pathway of apoptosis, often in a p53-independent manner, which is a significant advantage for cancers with p53 mutations.[3][4] Like this compound, it causes a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases-9 and -3.[3][7] Betulinic acid's pro-apoptotic activity is also linked to ROS generation.[7][8] Uniquely, some studies have shown that betulinic acid can induce autophagy-dependent apoptosis through the Bmi-1/ROS/AMPK-mTOR-ULK1 axis in bladder cancer cells.[8] This suggests a more complex regulatory mechanism involving cellular metabolic sensors.
Cell Cycle Arrest
A key distinction between the two compounds lies in their effect on the cell cycle.
-
This compound: Consistently induces cell cycle arrest at the G1 phase.[1][6] This G1 arrest is mediated by the upregulation of the tumor suppressor proteins p53 and p21.[1][5] The increased expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leads to the downregulation of CDK2 and Cyclin D1, key regulators of the G1/S phase transition.[1]
-
Betulinic Acid: The effect of betulinic acid on the cell cycle is highly dependent on the cancer cell type. It has been reported to cause arrest in the G0/G1, S, or G2/M phases.[7][9][10] For instance, it induces G2/M arrest in human myeloid leukemia cells by down-regulating cyclin A and cyclin B1, and up-regulating p21.[7] In other cell lines, G0/G1 arrest has been observed.[10] This cell-type specific action suggests that its regulatory targets in the cell cycle may vary.
Anti-inflammatory Effects
Both compounds have been noted for their anti-inflammatory properties, though the mechanisms for betulinic acid are more extensively documented.
-
This compound: While its primary research focus has been on anticancer effects, related abietane diterpenoids have shown anti-inflammatory activity by inhibiting key inflammatory mediators like TNF-α, nitric oxide (NO), PGE2, and COX-2.[11][12] The traditional use of its source plant for bronchitis also suggests anti-inflammatory potential.[1]
-
Betulinic Acid: Possesses well-documented, broad-spectrum anti-inflammatory activity.[13][14] It effectively inhibits the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[13][14] This leads to the downregulation of numerous pro-inflammatory genes and mediators, including COX-2, TNF, IL-1β, IL-6, NO, and PGE2.[13][15][16] Furthermore, betulinic acid promotes the production of the anti-inflammatory cytokine IL-10.[13][14]
Data Presentation
Table 1: Comparative Effects on Apoptosis Markers
| Marker | This compound Effect | Betulinic Acid Effect |
| ROS Generation | Induces ROS production[1][6] | Induces ROS production[7][8] |
| Mitochondrial Pathway | Triggers mitochondrial pathway[5][6] | Triggers mitochondrial pathway[3][4] |
| Bax/Bcl-2 Ratio | Increases ratio (Upregulates Bax, downregulates Bcl-2)[1][5] | Increases ratio (Upregulates Bax, downregulates Bcl-2)[7][8] |
| Cytochrome c Release | Induces release from mitochondria[5][6] | Induces release from mitochondria[3] |
| Caspase-9 Activation | Activates Caspase-9[1] | Activates Caspase-9[7] |
| Caspase-3 Activation | Activates Caspase-3[1][6] | Activates Caspase-3[7][8] |
| PARP Cleavage | Induces PARP cleavage[1][6] | Induces PARP cleavage[8] |
| Autophagy | Not reported | Can induce autophagy-dependent apoptosis[8] |
Table 2: Comparative Effects on Cell Cycle Regulation
| Parameter | This compound | Betulinic Acid |
| Phase of Arrest | G1 Phase[1][6] | G0/G1, S, or G2/M phase (Cell-type dependent)[7][9] |
| p53 | Upregulates expression[1] | Typically acts in a p53-independent manner[2][3] |
| p21 | Upregulates expression[1] | Upregulates expression in some cell lines[7] |
| CDKs | Downregulates CDK2[1] | Downregulates various CDKs (e.g., CDK1)[7] |
| Cyclins | Downregulates Cyclin D1[1] | Downregulates various cyclins (e.g., Cyclin A, B1)[7] |
Mandatory Visualizations
Caption: Signaling pathway of this compound inducing apoptosis and G1 cell cycle arrest.
Caption: Diverse mechanisms of Betulinic Acid, including apoptosis and cell cycle arrest.
Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and betulinic acid.[17][18]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with various concentrations of this compound, betulinic acid, or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[17][19]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
-
Procedure:
-
Seed cells (e.g., 1 x 10^5 cells/well) in a 6-well plate and treat with the compounds for the desired time.[17]
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cell cycle phases.
-
Procedure:
-
Culture and treat cells with this compound or betulinic acid as described in previous protocols.
-
Harvest approximately 1 x 10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species.[8][17]
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Culture and treat cells with the desired compounds. A positive control (e.g., H2O2) and a negative control using an ROS scavenger (N-acetyl-L-cysteine, NAC) should be included.[7][8]
-
After treatment, collect the cells (1 x 10^6) and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[8][17]
-
Wash the cells three times with PBS to remove excess probe.
-
Resuspend the cells in PBS and immediately measure the fluorescence intensity using a flow cytometer.
-
Conclusion
This compound and betulinic acid are compelling natural products with multifaceted anticancer mechanisms. Both effectively induce apoptosis through the ROS-mediated mitochondrial pathway. However, they exhibit distinct differences in their modulation of the cell cycle, with this compound causing a consistent G1 arrest via the p53/p21 axis and betulinic acid showing a broader, cell-type-dependent effect. Furthermore, betulinic acid's ability to engage autophagy pathways and its well-defined anti-inflammatory action through NF-κB inhibition highlight its mechanistic diversity. This comparative guide underscores the importance of detailed mechanistic studies to fully exploit the therapeutic potential of these compounds in drug development.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. Betulinic acid - Wikipedia [en.wikipedia.org]
- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid inhibits growth of cultured vascular smooth muscle cells in vitro by inducing g(1) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Abietic acid attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 14. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of Scoparia dulcis L. and betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Cellular Target Engagement of Novel STAT3 Inhibitors
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended cellular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful techniques for validating target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. Using the hypothetical novel compound Abieslactone as a case study for targeting the Signal Transducer and Activator of Transcription 3 (STAT3), this guide offers detailed experimental protocols and comparative data from established STAT3 inhibitors.
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in various diseases, particularly in oncology. Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. While numerous STAT3 inhibitors have been developed, confirming their direct interaction with STAT3 within the complex cellular environment remains a key challenge. This guide will walk through the methodologies to robustly confirm such engagement.
Comparing Methodologies for Target Engagement
Two primary methods for confirming protein-ligand interactions in a native cellular environment without modifying the compound of interest are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation. |
| Readout | Quantification of soluble protein after heat treatment. | Quantification of intact protein after protease treatment. |
| Throughput | Can be adapted to high-throughput formats (e.g., 96-well or 384-well plates). | Moderate throughput, can be adapted for screening. |
| Instrumentation | Thermal cycler, equipment for protein quantification (e.g., Western blot, ELISA). | Standard laboratory equipment for protein analysis (e.g., SDS-PAGE, Western blot). |
| Primary Advantage | Applicable to a wide range of soluble and membrane proteins in intact cells.[1][2] | Does not require specialized heating equipment.[3][4] |
| Considerations | The target protein must exhibit a measurable thermal shift upon ligand binding.[5][6] | Requires careful optimization of protease concentration and digestion time.[3][7] |
Established STAT3 Inhibitors: A Comparative Benchmark
To validate the engagement of a novel inhibitor like this compound, it is crucial to compare its performance against well-characterized compounds. The following table summarizes the inhibitory potency of several known STAT3 inhibitors.
| Compound | Target(s) | IC50 (in vitro/cell-based) | Reference |
| Stattic | STAT3 SH2 domain | 5.1 µM (cell-free assay)[8][9][10][11] | [8][9][10][11] |
| LLL12 | STAT3 | 0.26 - 1.96 µM (in multiple myeloma cells)[12] | [12][13][14][15] |
| FLLL32 | JAK2/STAT3 | 0.75 - 1.45 µM (in osteosarcoma cell lines)[1] | [1][16][17][18][19] |
Experimental Protocols
I. Cellular Thermal Shift Assay (CETSA) for STAT3 Engagement
This protocol outlines the steps to determine if a compound binds to and stabilizes STAT3 in intact cells.
Materials:
-
Cell line with detectable levels of STAT3 (e.g., MDA-MB-231, HepG2).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) and positive control (e.g., Stattic).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermal cycler.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against STAT3 and a loading control like GAPDH).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle control at various concentrations for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Harvesting and Lysis: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble STAT3 by Western blotting. A compound that binds to STAT3 will result in a higher amount of soluble STAT3 at elevated temperatures compared to the vehicle control.
II. Drug Affinity Responsive Target Stability (DARTS) Assay for STAT3 Engagement
This protocol describes how to assess compound binding by measuring the protection of STAT3 from proteolysis.
Materials:
-
Cell line with detectable levels of STAT3.
-
Cell culture and lysis reagents as in CETSA.
-
Test compound and vehicle control.
-
Protease (e.g., pronase, thermolysin).[20]
-
Protease inhibitor.
-
Equipment for Western blotting.
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the CETSA protocol.
-
Compound Incubation: Incubate aliquots of the cell lysate with the test compound or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase at an optimized concentration) to the lysates and incubate for a specific time (e.g., 15-30 minutes) at room temperature. Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Protein Analysis: Analyze the samples by Western blotting using an antibody against STAT3. A compound that binds to STAT3 will protect it from degradation, resulting in a stronger band compared to the vehicle-treated sample.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Stattic | Cell Signaling Technology [cellsignal.com]
- 10. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells | PLOS One [journals.plos.org]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
Abieslactone: A Comparative Analysis of its Anticancer Effects with a Focus on Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the anticancer effects of Abieslactone, a natural triterpenoid lactone. While research into its efficacy across a wide range of cancer types is still nascent, this document summarizes the existing findings, with a detailed focus on its well-documented activity in hepatocellular carcinoma (HCC).
Executive Summary
Current research predominantly highlights the selective cytotoxic effects of this compound against human hepatoma cell lines. In vitro studies demonstrate its ability to induce cell cycle arrest and apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS). At present, there is a notable lack of published data on the effects of this compound on other cancer types, limiting a broad comparative analysis. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways implicated in this compound's mechanism of action in HCC.
Quantitative Data Summary
The primary study on this compound provides crucial data on its half-maximal inhibitory concentration (IC50) in several human hepatocellular carcinoma cell lines, along with a comparison to the commonly used chemotherapeutic agent, doxorubicin.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines [1]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 9.8 | 0.5 |
| SMMC7721 | Hepatocellular Carcinoma | 14.3 | 0.3 |
| Huh7 | Hepatocellular Carcinoma | 17.2 | 0.7 |
| QSG7701 | Normal Hepatic Cells | >50 | 2.9 |
Note: The higher IC50 value in the normal hepatic cell line QSG7701 suggests a selective cytotoxic effect of this compound against cancerous cells.[1]
Reproducibility Across Cancer Types: A Data Gap
A thorough review of existing literature reveals a significant gap in the investigation of this compound's effects on cancer types other than hepatocellular carcinoma. To date, no peer-reviewed studies presenting quantitative data (e.g., IC50 values, tumor growth inhibition) for breast, lung, colon, prostate, or hematological malignancies could be identified. The information presented in this guide is therefore confined to the findings from HCC research. Further studies are imperative to determine the broader applicability and reproducibility of this compound's anticancer effects.
Signaling Pathways and Mechanism of Action in HCC
This compound's anticancer activity in hepatocellular carcinoma cells is primarily attributed to its ability to induce G1 phase cell cycle arrest and apoptosis through a caspase-dependent mitochondrial pathway.[1][2] This process is further linked to the generation of reactive oxygen species (ROS) and the subsequent inactivation of the Akt signaling pathway.[1]
Below are diagrams illustrating the key signaling pathways affected by this compound in HepG2 cells.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
cross-validation of Abieslactone quantification methods (HPLC vs. LC-MS)
For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of bioactive compounds is paramount. Abieslactone, a diterpene lactone with potential therapeutic properties, presents a need for robust and reliable analytical methods. This guide provides an objective comparison of two powerful techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is based on established methodologies for the quantification of structurally similar diterpenes, providing a framework for the analysis of this compound.
Quantitative Performance Comparison
The choice between HPLC and LC-MS for quantification often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical validation parameters for the quantification of diterpenes using both methods, offering a comparative overview of their performance characteristics.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-DAD) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity Range | 0.08 - 2.0 mg/L | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.03 mg/L[1] | 3.0 - 16 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.08 - 0.09 mg/L[4] | 2 - 25 ppb[5] |
| Precision (%CV) | < 5%[1] | < 10.7%[2] |
| Accuracy (Recovery) | ~85%[1] | 87 - 106%[2] |
In-Depth Look at Analytical Methodologies
The practical application of HPLC and LC-MS for this compound quantification involves distinct experimental protocols. Below are detailed methodologies representative of each technique, based on the analysis of similar diterpene compounds.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is adapted from a validated method for the quantification of diterpenes in coffee brews.[1]
1. Sample Preparation (Extraction):
-
A known quantity of the sample containing this compound is subjected to saponification to hydrolyze any esterified forms. This involves heating the sample with a solution of potassium hydroxide.
-
The hydrolyzed sample is then extracted twice with an organic solvent such as diethyl ether.
-
To remove soaps and other interferences, the combined organic phases are washed with a sodium chloride solution.
-
The resulting organic layer is evaporated to dryness and the residue is reconstituted in a known volume of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point could be a 55:45 (v/v) mixture of acetonitrile and water.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection: The DAD is set to monitor a wavelength appropriate for this compound's chromophore. For many diterpenes, this is in the range of 200-300 nm.
-
Injection Volume: A 20 µL injection volume is standard.
3. Quantification:
-
A calibration curve is generated by injecting standard solutions of this compound at various known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on a validated method for the quantification of abiraterone, a steroidal compound with structural similarities to diterpenes, and its metabolites in human plasma.[2]
1. Sample Preparation (Solid Phase Extraction):
-
To 50 µL of the sample (e.g., plasma, cell lysate), an internal standard is added.
-
The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. This typically involves conditioning an SPE cartridge, loading the sample, washing the cartridge to remove impurities, and finally eluting this compound with an appropriate solvent.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).
-
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile or methanol with 0.1% formic acid. The gradient would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
Flow Rate: A lower flow rate, such as 0.4 mL/min, is often used with smaller diameter columns.
-
Column Temperature: Maintained at a controlled temperature, for example, 40°C.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective technique minimizes interferences from other compounds in the sample.
-
3. Quantification:
-
A calibration curve is constructed by analyzing standard solutions of this compound with the internal standard.
-
The ratio of the peak area of this compound to the peak area of the internal standard in the sample is used to calculate the concentration of this compound from the calibration curve.
Experimental Workflow Visualization
To illustrate the key steps in each quantification method, the following diagrams outline the general experimental workflows.
Figure 1. General workflow for this compound quantification using HPLC-DAD.
Figure 2. General workflow for this compound quantification using LC-MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Abieslactone: A Comparative Analysis of its Selective Cytotoxicity in Cancer Versus Normal Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the naturally occurring triterpenoid lactone, Abieslactone, reveals its potent and selective cytotoxic effects against human cancer cells while exhibiting significantly lower toxicity towards normal cells. This guide provides an in-depth comparison of this compound's activity, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action, offering valuable insights for researchers and drug development professionals in oncology.
This compound, isolated from Abies plants, has demonstrated notable anti-tumor properties. Studies show that it effectively inhibits the growth and proliferation of various cancer cell lines, particularly human hepatocellular carcinoma.[1][2] The compound's primary mechanism involves inducing cell cycle arrest and apoptosis, programmed cell death, in cancer cells through multiple signaling pathways.[1][2]
Quantitative Assessment of Cytotoxicity
The selective nature of this compound's cytotoxicity is a key indicator of its therapeutic potential. This is quantified by comparing its half-maximal inhibitory concentration (IC50) values across different cell lines. A lower IC50 value signifies higher potency. As illustrated in the following table, this compound demonstrates significantly greater efficacy against human hepatoma cell lines compared to a normal human hepatic cell line.
| Cell Line | Cell Type | Origin | IC50 (µM) of this compound |
| HepG2 | Human Hepatoma | Human | 9.8[1] |
| SMMC7721 | Human Hepatoma | Human | 14.3[1] |
| Huh7 | Human Hepatoma | Human | 17.2[1] |
| QSG7701 | Normal Human Hepatic | Human | >50[1] |
Table 1: Comparative IC50 values of this compound in human hepatoma and normal hepatic cell lines.
The data clearly indicates that this compound is substantially more toxic to liver cancer cells than to normal liver cells, suggesting a favorable therapeutic window.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Cell Cycle Arrest
Treatment with this compound leads to a dose-dependent increase in the proportion of cancer cells in the G1 phase of the cell cycle, consequently halting cell proliferation.[1] This G1 phase arrest is associated with the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin D1, key regulators of the G1/S phase transition.[1][2]
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Abieslactone and Other Sesquiterpene Lactones
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals. This publication provides an in-depth comparison of the gene expression profiles induced by Abieslactone and other notable sesquiterpene lactones, including Parthenolide, Costunolide, and Dehydrocostus Lactone. This guide summarizes key experimental findings, details underlying methodologies, and visualizes the affected signaling pathways to support further research and drug development in this area.
Comparative Gene Expression Analysis
A comprehensive review of existing literature reveals distinct and overlapping impacts of these lactones on gene expression, primarily in the context of cancer and inflammation. While a direct comparative study using identical experimental conditions is not yet available, a synthesis of individual research findings allows for a valuable cross-comparison.
| Lactone | Key Affected Genes/Pathways | Observed Effects | Cell Line(s) |
| This compound | Apoptosis & Cell Cycle: ↑ p53, ↑ p21, ↓ CDK2, ↓ Cyclin D1; Signaling: ROS/Akt Pathway | Induces G1 cell cycle arrest and apoptosis.[1][2] | HepG2, SMMC7721 (Hepatocellular Carcinoma)[1][2] |
| Parthenolide | Inflammation & Apoptosis: ↓ NF-κB signaling (↓ IκBα, ↓ DR5, ↓ A20) | Suppresses inflammatory responses and promotes apoptosis.[3][4][5][6] | Jurkat (T-cell leukemia), Various cancer cell lines[3][4][5][6] |
| Costunolide | Cancer Progression & Inflammation: ↓ STAT3 signaling, ↓ NF-κB signaling | Inhibits tumor growth, metastasis, and inflammation.[7][8][9] | Osteosarcoma, Skin cancer, and other cancer cell lines[7][8][9] |
| Dehydrocostus Lactone | Inflammation & Apoptosis: ↓ NF-κB signaling (↓ p-IKKα/β, ↓ p-IκBα, ↓ p-p65) | Attenuates inflammatory responses and promotes apoptosis.[10][11][12][13][14] | Glioma, Macrophages, Nucleus Pulposus cells[10][11][12][13][14] |
Table 1: Summary of Key Gene Expression Changes Induced by Selected Lactones. This table provides a high-level overview of the primary signaling pathways and genes modulated by each lactone, the resulting biological effects, and the experimental cell line models used in the cited studies.
Signaling Pathways and Mechanisms of Action
The differential effects of these lactones on gene expression are rooted in their modulation of key cellular signaling pathways.
This compound: Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells.[1][2] This is achieved through the upregulation of tumor suppressor genes p53 and p21, and the downregulation of cell cycle progression genes CDK2 and Cyclin D1.[1] The underlying mechanism involves the generation of reactive oxygen species (ROS) and the modulation of the Akt signaling pathway.
Parthenolide, Costunolide, and Dehydrocostus Lactone: Modulation of NF-κB and STAT3 Signaling
Parthenolide, Costunolide, and Dehydrocostus Lactone exert many of their anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and STAT3 signaling pathways. Parthenolide is a known inhibitor of the IKK complex, which is crucial for the activation of NF-κB.[3][6] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[3][4][5] Similarly, Dehydrocostus Lactone has been shown to inhibit the phosphorylation of key components of the NF-κB pathway, including IKKα/β, IκBα, and p65.[10][12]
Costunolide, on the other hand, has been demonstrated to suppress the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3.[7][9] This leads to the downregulation of STAT3 target genes that are critical for tumor cell proliferation, survival, and metastasis. Some studies also suggest that Costunolide can inhibit NF-κB signaling.[8]
Experimental Protocols
While specific, detailed protocols for the cited gene expression studies are often proprietary or not fully disclosed in publications, a general workflow for such experiments can be outlined. The following represents a typical methodology for analyzing the effects of a lactone on gene expression in a cancer cell line using RNA sequencing.
General Experimental Workflow for Gene Expression Profiling
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) or Jurkat (T-cell leukemia) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specific density and, after adherence, treated with various concentrations of the lactone or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
3. Library Preparation and Sequencing:
-
RNA-sequencing libraries are prepared from the total RNA. This process typically involves the enrichment of mRNA (e.g., using oligo(dT) beads), fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: The high-quality reads are aligned to a reference human genome using alignment software (e.g., STAR or HISAT2).
-
Quantification: The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential Expression Analysis: Statistical methods (e.g., using DESeq2 or edgeR) are employed to identify genes that are significantly differentially expressed between the lactone-treated and control groups.
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway and Gene Ontology (GO) analysis to identify the biological processes and signaling pathways that are significantly affected by the lactone treatment.
This guide provides a foundational comparison of the gene expression profiles induced by this compound and other sesquiterpene lactones. Further research, particularly direct comparative transcriptomic studies, is necessary to fully elucidate the nuanced differences in their mechanisms of action and to guide the development of targeted therapeutic strategies.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dehydrocostus Lactone Attenuates the Senescence of Nucleus Pulposus Cells and Ameliorates Intervertebral Disc Degeneration via Inhibition of STING-TBK1/NF-κB and MAPK Signaling [frontiersin.org]
- 11. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 12. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydrocostus lactone attenuates atherogenesis by promoting cholesterol efflux and inhibiting inflammation via TLR2/PPAR-γ/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydrocostus lactone attenuates osteoclastogenesis and osteoclast‐induced bone loss by modulating NF‐κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Abieslactone: A Promising Lead Compound for Hepatocellular Carcinoma Drug Development
For Immediate Release
Shanghai, China – December 7, 2025 – In the ongoing search for novel and effective treatments for hepatocellular carcinoma (HCC), the natural triterpenoid lactone, Abieslactone, has emerged as a significant lead compound. Extensive in vitro studies have demonstrated its potent and selective cytotoxic effects against human liver cancer cell lines, positioning it as a strong candidate for further drug development. This guide provides a comparative analysis of this compound against existing HCC therapies and other investigational lactones, supported by experimental data and detailed protocols for researchers in the field of oncology and drug discovery.
This compound, isolated from Abies plants, induces cell cycle arrest and apoptosis in HCC cells through a distinct mechanism involving the generation of reactive oxygen species (ROS) and modulation of the ROS/Akt signaling pathway. This multi-faceted approach offers a potential advantage over conventional therapies and warrants a thorough investigation of its therapeutic potential.
Comparative Analysis of Cytotoxic Activity
The in vitro efficacy of this compound has been quantified against two common human hepatocellular carcinoma cell lines, HepG2 and SMMC-7721. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard-of-care treatments, Sorafenib and Doxorubicin, as well as other structurally related lactones with known anticancer properties.
| Compound | IC50 on HepG2 (µM) | IC50 on SMMC-7721 (µM) | Notes |
| This compound | 9.8[1] | 14.3[1] | Demonstrates selective cytotoxicity with low toxicity to normal hepatic cells (IC50 > 50 µM)[1]. |
| Sorafenib | ~3 - 8.3 | Data not readily available | A multi-kinase inhibitor used as a first-line therapy for advanced HCC. IC50 can vary depending on the specific study and assay conditions. |
| Doxorubicin | ~0.45 - 1.68 | Data not readily available | A conventional chemotherapeutic agent used in HCC treatment, often in transarterial chemoembolization (TACE)[1][2][3]. |
| Abietic Acid | Data not readily available for HepG2/SMMC-7721 | Data not readily available for HepG2/SMMC-7721 | A related diterpenoid with reported anticancer activities through various mechanisms, including NF-κB and PI3K/AKT pathway inhibition. |
| Alantolactone | IC50 data varies | IC50 data varies | A sesquiterpene lactone that induces apoptosis in liver cancer cells and inhibits STAT3 activation[4]. |
| Isoalantolactone | 53.4 (at 24h)[5] | Data not readily available | Induces caspase-dependent apoptosis and ROS generation in HepG2 cells[5]. |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, incubation time, and assay methodology. The data presented here is for comparative purposes.
Mechanism of Action: The ROS/Akt Signaling Pathway
This compound exerts its anticancer effects by inducing G1 phase cell cycle arrest and apoptosis through the mitochondrial pathway.[1] A key mechanism is the generation of intracellular reactive oxygen species (ROS), which subsequently inhibits the phosphorylation of Akt, a critical protein in cell survival signaling.[1] This disruption of the ROS/Akt pathway leads to a cascade of events culminating in programmed cell death.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 3. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone induces activation of apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
Head-to-Head Comparison: Abieslactone vs. Doxorubicin in Apoptosis Induction
This guide provides a detailed, evidence-based comparison of the cytotoxic and mechanistic effects of Abieslactone, a natural triterpenoid lactone, and the widely-used chemotherapeutic agent, Doxorubicin. The information is curated from preclinical studies to assist researchers, scientists, and drug development professionals in their research and development efforts.
Introduction to the Compounds
This compound is a triterpenoid lactone isolated from Abies plants.[1] It has demonstrated selective cytotoxicity against human hepatoma cell lines while showing low cytotoxicity to normal hepatic cells.[2] Its anticancer effects are primarily attributed to its ability to induce cell cycle arrest and apoptosis.[1]
Doxorubicin (DOX) is a well-established anthracycline antibiotic used extensively in chemotherapy against a broad spectrum of cancers.[3] Its mechanism involves intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively disrupt DNA replication and synthesis, ultimately leading to apoptotic cell death.[3][4]
Mechanism of Action: A Comparative Overview
Both this compound and Doxorubicin induce apoptosis, primarily through the intrinsic (mitochondrial) pathway, though their upstream triggers differ.
This compound initiates apoptosis through a multi-pronged approach. In human hepatocellular carcinoma cells (HepG2), it generates reactive oxygen species (ROS) which leads to the inactivation of the pro-survival Akt signaling pathway.[1][2] Concurrently, it upregulates tumor suppressor proteins p53 and p21, which inhibit cyclin-dependent kinase 2 (CDK2) and cyclin D1, causing cell cycle arrest in the G1 phase.[1][2] These events converge on the mitochondria, altering the balance of Bcl-2 family proteins—increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[2] This leads to a reduction in mitochondrial membrane potential (MMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in the cleavage of PARP and apoptosis.[1][2]
Doxorubicin primarily acts by inducing DNA damage through intercalation and inhibition of topoisomerase II.[3][4] This DNA damage response activates p53, which in turn triggers the intrinsic apoptotic pathway.[5][6] Similar to this compound, this involves the activation of Bax/Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5] The formation of the apoptosome (cytochrome c, Apaf-1, and caspase-9) activates caspase-9, which then activates caspase-3, leading to apoptosis.[5][7] Doxorubicin is also known to induce apoptosis through other pathways, including the activation of the Notch signaling pathway and CDK2-dependent activation of the transcription factor FOXO1.[3][8]
Signaling Pathway Diagrams
Comparative Performance Data
Quantitative data from in vitro studies are summarized below. These values were obtained from experiments on human hepatocellular carcinoma cell lines.
Table 1: Comparative Cytotoxicity (IC50) After 48h Treatment
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 | 9.8 | [2] |
| SMMC7721 | 14.3 | [2] | |
| Huh7 | 17.2 | [2] | |
| QSG7701 (Normal) | > 50 | [2] | |
| Doxorubicin | HepG2 | 0.5 | [2] |
| SMMC7721 | 0.3 | [2] | |
| Huh7 | 0.7 | [2] | |
| QSG7701 (Normal) | 2.9 | [2] |
Note: IC50 is the concentration of a drug that inhibits cell viability by 50%. A lower IC50 value indicates higher potency.
Table 2: Apoptosis Induction in HepG2 Cells After 24h Treatment
| Compound Concentration | % Apoptotic Cells (Early + Late) | Reference |
| This compound | ||
| 5 µM | Not explicitly quantified, but visible increase | [2] |
| 10 µM | Not explicitly quantified, but dose-dependent increase | [2] |
| 20 µM | Majority of cells undergoing apoptosis | [2] |
| Doxorubicin | ||
| 0.5 µM (IC50) | Data not available in the same study for direct comparison | [2] |
Note: Apoptosis was evaluated by Annexin V-FITC/PI staining and flow cytometry. While a direct percentage comparison at equivalent cytotoxic doses is not available from the source, this compound clearly induced dose-dependent apoptosis.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed cells (e.g., HepG2, SMMC7721) in 96-well plates at a density of 6x10³ cells/well and incubate overnight.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) or Doxorubicin (e.g., 0-10 µM) for specified time periods (e.g., 24, 48, 72 hours).[2] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the values to determine the IC50.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, detach them using trypsin, then neutralize with serum-containing media.[11] Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Annexin V Binding Buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately (within 1 hour) by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathway.
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13] Collect the supernatant (total protein lysate) after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, Akt, and β-actin as a loading control).[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]
-
Analysis: Perform densitometric analysis of the protein bands using image analysis software to quantify relative protein expression.[13]
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
Assessing the Potential Synergistic Effects of Abieslactone with Chemotherapy Drugs: A Comparative Guide Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a triterpenoid lactone isolated from Abies species, has demonstrated selective cytotoxicity against human hepatoma cell lines, inducing cell cycle arrest and apoptosis. While the standalone anticancer potential of this compound is established, its synergistic effects in combination with conventional chemotherapy drugs have not yet been reported in the scientific literature. This guide aims to provide a comparative analysis of the potential synergistic effects of this compound by examining the experimental data of structurally related natural compounds: abietic acid and isoalantolactone. This information is intended to serve as a valuable resource for researchers interested in exploring this compound as a chemosensitizing agent in cancer therapy.
Data from Structurally Related Compounds
Abietic Acid
A recent study investigated the synergistic effects of abietic acid, a diterpene, in combination with doxorubicin on human colorectal cancer cells (Caco-2). The findings suggest that abietic acid can enhance the anticancer efficacy of doxorubicin.[1][2][3]
Table 1: Synergistic Effects of Abietic Acid with Doxorubicin in Caco-2 Cells
| Parameter | Value | Interpretation |
| IC50 of Doxorubicin alone | Not explicitly stated, but DRI is high | - |
| IC50 of Abietic Acid alone | Not explicitly stated, but DRI is high | - |
| IC50 of Doxorubicin in combination | 6.8 ± 1.6 µM | Reduced dose required for 50% inhibition |
| IC50 of Abietic Acid in combination | 5.3 ± 0.9 µM | Reduced dose required for 50% inhibition |
| Combination Index (CI) | 0.63 | Synergistic effect (CI < 1) |
| Dose Reduction Index (DRI) | 4.0 | Favorable dose reduction for doxorubicin |
Source:[1]
The combination of abietic acid and doxorubicin was found to significantly decrease the proliferation and viability of Caco-2 cells, leading to an increase in late-stage apoptosis and necrosis, as well as cell cycle arrest at the G2/M phase.[1][3] The combination also demonstrated a high safety index with minimal cytotoxicity on normal fibroblast cells.[1][3]
Isoalantolactone
Isoalantolactone, a sesquiterpene lactone, has been studied in combination with both cisplatin and doxorubicin in various cancer cell lines, demonstrating significant synergistic effects.
Table 2: Synergistic Effects of Isoalantolactone with Cisplatin in Prostate Cancer Cells (DU145 and PC-3)
| Cell Line | Combination | Combination Index (CI) | Effect |
| DU145 | Isoalantolactone + Cisplatin | < 1 | Synergistic |
| PC-3 | Isoalantolactone + Cisplatin | < 1 | Synergistic |
Source:[4]
In prostate cancer cells, the combination of isoalantolactone and cisplatin led to a significant increase in apoptotic cell death compared to either agent alone.[4] This synergistic effect was also observed in cisplatin-resistant ovarian cancer cells, where isoalantolactone was found to resensitize the cells to cisplatin-based chemotherapy. In vivo studies using a cisplatin-resistant ovarian cancer xenograft model showed that the combination of isoalantolactone and cisplatin significantly suppressed tumor growth more effectively than either agent alone.
Table 3: Synergistic Effects of Isoalantolactone with Doxorubicin in Colon Cancer Cells (HCT116 and HCT-15)
| Cell Line | Combination | Combination Index (CI) | Effect |
| HCT116 | Isoalantolactone (20 µM) + Doxorubicin | < 1 | Synergistic |
| HCT-15 | Isoalantolactone (20 µM) + Doxorubicin | < 1 | Synergistic |
The combination of isoalantolactone and doxorubicin was shown to synergistically inhibit the growth of human colon cancer cells by inducing reactive oxygen species (ROS) and DNA damage.[5][6]
Experimental Protocols
The following are summaries of the methodologies used in the studies of abietic acid and isoalantolactone, which can serve as a template for designing future experiments with this compound.
Cell Viability and Synergy Analysis
-
Cell Lines: Caco-2 (colorectal), DU145 and PC-3 (prostate), HCT116 and HCT-15 (colon), A2780 and SNU-8 (ovarian, cisplatin-resistant).
-
Method: MTT assay is commonly used to determine cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the individual drugs and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each drug. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction for each drug in a synergistic combination.
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry using Annexin V/Propidium Iodide (PI) staining is a standard method to quantify apoptosis. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry.
-
Western Blotting: To investigate the molecular mechanisms, western blotting can be used to measure the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation.
In Vivo Xenograft Models
-
Animal Model: Nude mice are commonly used.
-
Procedure: Cancer cells are injected subcutaneously into the flanks of the mice. Once tumors reach a certain volume, the mice are randomized into different treatment groups: vehicle control, single-agent chemotherapy, this compound (or related compound) alone, and the combination.
-
Endpoints: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Visualization
The synergistic effects of isoalantolactone with chemotherapy have been linked to the induction of oxidative stress and modulation of key signaling pathways. These mechanisms are plausible avenues of investigation for this compound as well.
ROS-Mediated Apoptosis and JNK Signaling
The combination of isoalantolactone and doxorubicin in colon cancer cells leads to an accumulation of intracellular ROS, causing DNA damage and activating the JNK signaling pathway, ultimately resulting in apoptosis.[5][6] Similarly, the synergy between isoalantolactone and cisplatin in prostate cancer cells is mediated by an excessive accumulation of ROS, leading to endoplasmic reticulum (ER) stress and JNK activation.[4]
Caption: Potential ROS-mediated signaling pathway for this compound synergy.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of a novel compound like this compound with a chemotherapy drug.
Caption: Experimental workflow for assessing synergistic anticancer effects.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is currently lacking, the data from structurally related compounds like abietic acid and isoalantolactone provide a strong rationale for investigating this potential. The observed synergy of these related compounds with doxorubicin and cisplatin suggests that this compound may also enhance the efficacy of these and other chemotherapeutic agents.
Future research should focus on:
-
In vitro screening: Evaluating the synergistic effects of this compound with a panel of standard chemotherapy drugs (e.g., cisplatin, doxorubicin, paclitaxel) across various cancer cell lines.
-
Mechanistic studies: Elucidating the molecular mechanisms underlying any observed synergy, with a focus on apoptosis, cell cycle regulation, and modulation of key signaling pathways such as the ROS/JNK pathway.
-
In vivo validation: Confirming the synergistic effects and assessing the safety and efficacy of this compound-chemotherapy combinations in preclinical animal models of cancer.
By leveraging the insights gained from related compounds, researchers can design robust experiments to systematically evaluate the therapeutic potential of this compound as a valuable adjunct to conventional cancer chemotherapy.
References
- 1. Synergistic effects of abietic acid combined with doxorubicin on apoptosis induction in a human colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of abietic acid combined with doxorubicin on apoptosis induction in a human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoalantolactone Increases the Sensitivity of Prostate Cancer Cells to Cisplatin Treatment by Inducing Oxidative Stress [frontiersin.org]
- 5. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage [frontiersin.org]
Unveiling the In Vitro Potential of Abieslactone: A Comparative Analysis in Hepatocellular Carcinoma
For Immediate Release
A comprehensive analysis of the in vitro efficacy of Abieslactone, a naturally occurring triterpenoid lactone, reveals its potent cytotoxic and pro-apoptotic effects on human hepatocellular carcinoma (HCC) cells. This guide provides a statistical validation of its activity, juxtaposed with established chemotherapeutic agents, paclitaxel and sorafenib, offering valuable insights for researchers, scientists, and drug development professionals in the oncology space.
Executive Summary
This compound demonstrates significant promise as an anti-cancer agent, exhibiting selective cytotoxicity against liver cancer cell lines. In vitro studies show that it induces cell cycle arrest and apoptosis through the mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS). When compared to standard-of-care drugs like paclitaxel and sorafenib, this compound's efficacy, particularly its mechanism of action, presents a compelling case for further investigation and development. This guide synthesizes the available data, presenting it in a clear, comparative framework to aid in the evaluation of this compound as a potential therapeutic candidate.
Comparative Efficacy Against Hepatocellular Carcinoma Cell Lines
The in vitro cytotoxic activity of this compound against human hepatocellular carcinoma cell lines, HepG2 and SMMC7721, has been quantitatively assessed and compared with paclitaxel and sorafenib. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.
| Compound | Cell Line | IC50 / EC50 | Citation |
| This compound | HepG2 | IC50: 15.6 ± 1.3 µM | [1] |
| SMMC7721 | IC50: 10.8 ± 1.1 µM | [1] | |
| Paclitaxel | HepG2 | EC50: 0.02 mg/mL | [2] |
| HepG2 | IC50: ~24-26 nM | [3] | |
| Sorafenib | HepG2 | IC50: 2.21 ± 0.06 µM | [4] |
| HepG2 | IC50: 5.21 ± 0.09 mg/ml | [4] | |
| HepG2 | IC50: ~5 µM | [5] | |
| HepG2 | IC50: 10.9 µM | [6] | |
| HepG2 | IC50: 8.289±0.331μM | [7] | |
| SMMC7721 | IC50 values of 0.86-10.1 μM against SMMC-7721 | [1] |
Mechanism of Action: A Signaling Pathway Perspective
This compound's anti-cancer activity stems from its ability to induce G1 phase cell cycle arrest and apoptosis.[1] This is achieved through the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[1] A key player in this signaling cascade is the Akt pathway, which is inactivated by this compound.[1]
In comparison, sorafenib, a multi-kinase inhibitor, also induces ROS production in HCC cells, which is correlated with its clinical effectiveness.[5] Paclitaxel, a mitotic inhibitor, primarily functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the objective evaluation of the presented data. The following sections detail the key experimental protocols employed in the cited studies.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of this compound, paclitaxel, and sorafenib were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol:
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., HepG2, SMMC7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound, paclitaxel, or sorafenib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50/EC50 Calculation: The half-maximal inhibitory/effective concentration is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a key technique used to analyze apoptosis and cell cycle distribution.
Apoptosis Detection (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with the compound of interest.
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining):
-
Cell Treatment and Fixation: Cells are treated with the compound and then fixed in ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with PI, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Broader Therapeutic Potential of Structurally Related Compounds
While specific in vitro studies on the anti-inflammatory and neuroprotective effects of this compound are limited, research on structurally similar compounds, such as other diterpenoid lactones and abietane diterpenoids, suggests a broader therapeutic potential.
-
Anti-inflammatory Activity: Diterpenoid lactones isolated from various plants have demonstrated significant anti-inflammatory effects in vitro, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[8][9][10]
-
Neuroprotective Effects: Certain abietane diterpenoids have shown neuroprotective activities in in vitro models of neuronal cell injury.[1][2][11]
These findings suggest that this compound may also possess anti-inflammatory and neuroprotective properties, warranting further investigation into these potential applications.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-treating fields in combination with sorafenib restrain the proliferation of liver cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abietane diterpenoid with diverse structures and multi-functional neuroprotective effects from Salvia castanea - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking Abieslactone's potency against established natural product anticancer agents
A comprehensive analysis of the natural product Abieslactone reveals promising anticancer activity, positioning it as a noteworthy candidate for further drug development. This guide provides a comparative benchmark of this compound's potency against well-established natural product anticancer agents—paclitaxel, vincristine, and doxorubicin—supported by experimental data and detailed methodologies.
This compound, a triterpenoid lactone, has demonstrated selective cytotoxicity against cancer cells, particularly in human hepatocellular carcinoma.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS).[1][2] This guide offers a head-to-head comparison of its potency with that of clinically utilized natural product-derived chemotherapeutics.
Comparative Potency Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and established anticancer agents in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 9.8 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 14.3 | [1] | |
| Huh7 | Hepatocellular Carcinoma | 17.2 | [1] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 0.5 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 0.3 | [1] | |
| Huh7 | Hepatocellular Carcinoma | 0.7 | [1] | |
| Paclitaxel | MCF-7 | Breast Cancer | 0.064 | |
| MDA-MB-231 | Breast Cancer | ~0.025-0.05 | ||
| Vincristine | MCF-7 | Breast Cancer | 7.371 (nM) |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a distinct signaling cascade, as illustrated below. This is compared with the mechanisms of the established agents.
Figure 1: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Abieslactone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Abieslactone.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Ensure the breakthrough time of the glove material is sufficient for the duration of the task. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate engineering controls (e.g., chemical fume hood). If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA approved respirator. | Prevents inhalation of airborne particles. |
First Aid Measures
In case of exposure, follow these immediate first aid protocols. In all cases of exposure, seek medical advice and show the attending physician the Safety Data Sheet for the compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician. |
Operational and Disposal Plans
Safe Handling and Storage
-
Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent dust formation. Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Store locked up.
Chemical Spill Procedure
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Caption: Workflow for handling a chemical spill of this compound.
Waste Disposal Plan
All waste materials must be disposed of as hazardous waste in accordance with institutional, local, state, and federal regulations. Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
| Waste Type | Disposal Protocol |
| Non-Sharps Solid Waste | Place in a dedicated, labeled hazardous waste bag or container. This includes contaminated gloves, bench paper, and pipette tips. |
| Sharps Waste | Place all contaminated sharps (needles, scalpels, etc.) in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[2] |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Waste Collection | Store all sealed and properly labeled hazardous waste containers in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
